1,4-Dioxa-6-azaspiro[4.5]decane
Description
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Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1,4-dioxa-10-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H13NO2/c1-2-4-8-7(3-1)9-5-6-10-7/h8H,1-6H2 |
InChI Key |
CMLDRMOPXHHMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)OCCO2 |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Application of 1,4-Dioxa-6-azaspiro[4.5]decane (CAS 20742-44-3) in Advanced Medicinal Chemistry
Abstract For drug development professionals and synthetic chemists, the functionalization of saturated nitrogen heterocycles remains a critical bottleneck. 1,4-Dioxa-6-azaspiro[4.5]decane (CAS 20742-44-3) emerges as a highly specialized building block designed to bypass the inherent unreactivity of lactams. As a structurally constrained lactam acetal, this compound serves as a masked iminium ion precursor, enabling the precise, regioselective C2-functionalization of piperidine scaffolds. This technical whitepaper explores the physicochemical properties, mechanistic causality, and validated synthetic protocols for deploying this reagent in complex alkaloid synthesis.
Physicochemical Profile and Structural Dynamics
1,4-Dioxa-6-azaspiro[4.5]decane is the ethylene ketal derivative of piperidin-2-one (δ-valerolactam). Structurally, it is a spirocyclic system where a 1,3-dioxolane ring and a piperidine ring are fused at the C2 position of the nitrogen heterocycle [1].
The defining feature of this molecule is its spiro-orthoamide-like carbon (C5 in the spiro[4.5]decane nomenclature), which is bonded to three heteroatoms: one nitrogen and two oxygens. This tetrahedral geometry completely abolishes the amide resonance that typically renders lactams unreactive toward nucleophiles.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 1,4-Dioxa-6-azaspiro[4.5]decane |
| CAS Registry Number | 20742-44-3 |
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| Structural Classification | Spirocyclic Lactam Acetal |
| Physical State | Colorless to pale yellow liquid |
| Reactivity Profile | Moisture-sensitive electrophile precursor; stable under basic/neutral anhydrous conditions |
Data synthesized from commercial chemical databases and safety data sheets [1] [2].
Mechanistic Causality: The Lactam Acetal Advantage
The Problem with Direct Lactam Functionalization
In standard medicinal chemistry workflows, direct nucleophilic addition to piperidin-2-one is thermodynamically unfavorable. The nitrogen lone pair heavily delocalizes into the carbonyl
The 1,4-Dioxa-6-azaspiro[4.5]decane Solution
By employing 1,4-Dioxa-6-azaspiro[4.5]decane, chemists circumvent this resonance stabilization. The sp3-hybridized spiro carbon is primed for activation. When treated with a Lewis acid, one of the dioxolane oxygen atoms is coordinated and extruded, generating a highly electrophilic endocyclic iminium ion . Because the intermediate is an iminium (not a ketone), it reacts cleanly with a wide array of moderate nucleophiles (Grignard reagents, allylsilanes, silyl enol ethers) to form 2-substituted piperidines without risking ring-cleavage [3].
Figure 1: Mechanistic pathway of lactam acetal activation and nucleophilic substitution.
Validated Experimental Protocols
To ensure reproducibility and high yields, the handling of 1,4-Dioxa-6-azaspiro[4.5]decane requires strict adherence to anhydrous techniques. The following protocol outlines a self-validating system for the C2-allylation of the piperidine core.
Protocol: Synthesis of 2-Allylpiperidine via Iminium Trapping
Objective: Regioselective functionalization of the C2 position using allyltrimethylsilane.
Reagents:
-
1,4-Dioxa-6-azaspiro[4.5]decane (1.0 equiv, 1.0 mmol)
-
Boron trifluoride diethyl etherate (
) (1.2 equiv, 1.2 mmol) -
Allyltrimethylsilane (1.5 equiv, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
Step-by-Step Methodology:
-
System Preparation (Self-Validation): Flame-dry a Schlenk flask under high vacuum and backfill with dry Argon. Causality: Lactam acetals are highly susceptible to trace moisture. Water will drive the thermodynamic equilibrium backward, hydrolyzing the acetal into piperidin-2-one and ethylene glycol, effectively killing the reaction [2].
-
Substrate Dissolution: Dissolve 1,4-Dioxa-6-azaspiro[4.5]decane in 5 mL of anhydrous DCM under Argon. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Electrophile Generation: Add
dropwise via a gas-tight syringe. Stir for 15 minutes. Causality: The Lewis acid abstracts the oxygen atom to form the iminium ion. A slight yellowing of the solution typically visually validates the formation of the reactive intermediate. -
Nucleophilic Addition: Slowly add allyltrimethylsilane dropwise. Maintain the temperature at -78 °C for 2 hours, then allow the system to slowly warm to -20 °C over 1 hour. Causality: Maintaining cryogenic temperatures is critical to suppress competitive elimination pathways (e.g., the formation of endocyclic enamines) and to control the high kinetic reactivity of the iminium species.
-
Quenching and Isolation: Quench the reaction at -20 °C by adding 5 mL of saturated aqueous
. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Figure 2: Standard experimental workflow for the functionalization of the lactam acetal.
Strategic Applications in Drug Development
The ability to efficiently generate 2-substituted piperidines makes 1,4-Dioxa-6-azaspiro[4.5]decane an invaluable asset in modern drug discovery [4].
-
Conformationally Restricted Scaffolds: The piperidine ring is one of the most frequently utilized heterocycles in FDA-approved drugs. Functionalizing the C2 position allows medicinal chemists to introduce steric bulk adjacent to the basic nitrogen, modulating the pKa of the amine and restricting the conformational flexibility of the drug molecule. This often leads to improved target binding affinity and reduced off-target toxicity.
-
High-Throughput Library Generation: Because the iminium intermediate generated from this lactam acetal is compatible with a vast library of carbon nucleophiles (including electron-rich arenes via Friedel-Crafts type additions), it serves as a divergent focal point for synthesizing large libraries of piperidine alkaloid analogs for high-throughput screening (HTS).
By leveraging the unique reactivity profile of 1,4-Dioxa-6-azaspiro[4.5]decane, development teams can bypass multi-step de novo ring syntheses, accelerating the hit-to-lead optimization phase.
References
An In-depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decan-7-one
Abstract
This guide provides a comprehensive technical overview of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Often encountered as a protected form of 3-piperidone, this spirocyclic ketal serves as a versatile building block for constructing more complex molecular architectures, particularly in the realm of drug discovery and development. This document consolidates information on its nomenclature, physicochemical properties, synthesis, and key applications, offering researchers, scientists, and drug development professionals a detailed resource for their work. We will delve into the causality behind its synthetic routes and explore its role as a strategic intermediate in the preparation of novel chemical entities.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for reproducibility and clarity in scientific research. The compound commonly known by the trivial name "2-piperidone ethylene acetal" is more accurately and systematically named 1,4-Dioxa-8-azaspiro[4.5]decan-7-one . However, the initial search term reveals a common point of confusion: the molecule is a derivative of 3-piperidone, not 2-piperidone. The ethylene acetal (or ketal) group is at the 3-position of the piperidone ring, not the 2-position. This guide will use the systematic name and its correct synonyms to ensure accuracy.
The spirocyclic nature of the molecule, where the dioxolane and piperidone rings share a single carbon atom, is a key structural feature. This feature imparts specific conformational constraints and reactivity patterns that are leveraged in organic synthesis.
Visualization of Core Structure
The chemical structure of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one is depicted below. The numbering of the spirocyclic system follows IUPAC nomenclature, which helps in unambiguously identifying substituent positions.
Caption: Chemical structure of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.
Note: The above diagram is a 2D representation. The actual molecule exists in a chair-like conformation.
Synonyms and Identifiers
A thorough understanding of a compound's various names and identifiers is crucial for effective literature and database searches. The following table summarizes the key nomenclature for 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.
| Identifier Type | Value | Source |
| Primary IUPAC Name | 1,4-Dioxa-8-azaspiro[4.5]decan-7-one | [1] |
| CAS Number | 6813-54-3 | [2] |
| Molecular Formula | C₇H₁₁NO₃ | [2][3] |
| Molecular Weight | 157.17 g/mol | [2] |
| InChI | InChI=1S/C7H11NO3/c9-6-5-7(1-2-8-6)10-3-4-11-7/h1-5H2,(H,8,9) | [3] |
| SMILES | C1CNC(=O)CC12OCCO2 | [2][3] |
| Common Synonym | 3-Piperidone ethylene ketal | Derived |
It is important to distinguish this compound from its close relative, 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), which is the ethylene ketal of 4-piperidone and is much more commonly cited in the literature.[4][5][6] The position of the carbonyl group (at position 7 in the spiro system, corresponding to position 3 of the piperidone ring) is the key differentiator.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions.
| Property | Value | Source |
| Purity | ≥95-98% (commercially available) | [1][2] |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | [2] |
| LogP (Predicted) | -0.3605 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
| Storage | Store at room temperature | [2] |
The low predicted LogP value suggests good aqueous solubility, while the presence of both a hydrogen bond donor (the amide N-H) and multiple acceptors (the three oxygen atoms) allows it to participate in hydrogen bonding, influencing its solubility and crystal packing.
Synthesis and Mechanistic Considerations
The synthesis of piperidone scaffolds is a well-established area of organic chemistry, often involving cyclization strategies.[7][8] The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one typically involves the protection of a pre-existing 3-piperidone derivative or the construction of the heterocyclic system with the ketal already in place.
A common and logical synthetic approach is the ketalization of a suitable 3-piperidone precursor. The choice of this strategy is driven by the need to protect the reactive ketone functionality while performing chemistry on other parts of the molecule, such as the nitrogen atom.
General Synthetic Workflow
The protection of a ketone as an ethylene ketal is a classic and robust transformation in organic synthesis. It proceeds via an acid-catalyzed reaction with ethylene glycol.
Caption: General workflow for the synthesis of the target compound.
Exemplary Experimental Protocol: Ketalization of N-Benzyl-3-piperidone
This protocol describes the synthesis of the N-protected version of the target compound, which is a common intermediate. The final deprotection step (e.g., hydrogenolysis) would yield the title compound.
Objective: To synthesize 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-7-one.
Materials:
-
N-Benzyl-3-piperidone hydrochloride
-
Ethylene glycol (5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.1 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a flask equipped with a Dean-Stark apparatus and condenser
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-benzyl-3-piperidone hydrochloride (1.0 eq), ethylene glycol (5.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and toluene (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decan-7-one.
-
Deprotection (Optional): The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C in methanol) to yield the final target compound, 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.
Causality and Trustworthiness: The use of a Dean-Stark apparatus is critical. The ketalization reaction is reversible. By removing water, the equilibrium is driven towards the product side according to Le Châtelier's principle, ensuring a high yield. The acidic catalyst (p-TsOH) is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the diol. The aqueous work-up neutralizes the acid catalyst and removes the water-soluble ethylene glycol.
Applications in Research and Drug Development
Piperidone derivatives are core structures in many biologically active compounds and natural products.[9][10] The title compound, as a protected 3-piperidone, is a valuable intermediate for several reasons:
-
Scaffold for Diversity: The secondary amine (N-H) provides a reactive handle for elaboration. It can be alkylated, acylated, or used in reductive amination to introduce a wide variety of substituents, creating libraries of compounds for screening.
-
Controlled Reactivity: The ketal protects the ketone from reacting with nucleophiles or reducing agents, allowing for selective modification at other positions of the molecule. The ketone can be deprotected under acidic conditions when desired.
-
Building Block for Fused Systems: The piperidone ring can be a precursor to more complex fused or bridged heterocyclic systems, which are common motifs in central nervous system (CNS) active agents.
-
Use in Radioligand Synthesis: The related 4-piperidone ketal, 1,4-Dioxa-8-azaspiro[4.5]decane, has been used to develop radioligands for imaging σ1 receptors, which are implicated in cancer.[11] This highlights the utility of the azaspiro[4.5]decane skeleton in developing probes for biological targets.
While direct applications of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one are less documented than its 4-piperidone isomer, its value as a synthetic intermediate for accessing novel 3-substituted piperidines is clear. These target molecules are of interest in areas such as neuroscience, where piperidine-based structures are prevalent.
Conclusion
1,4-Dioxa-8-azaspiro[4.5]decan-7-one is a valuable, yet specific, chemical building block for organic synthesis. Accurate identification, distinguishing it from the more common 4-piperidone isomer, is the first critical step for any researcher. Its synthesis is based on fundamental and reliable organic reactions, primarily the acid-catalyzed protection of a ketone. The true power of this molecule lies in its role as a protected intermediate, enabling chemists to perform selective modifications on the piperidone scaffold to construct novel and complex molecules for applications in medicinal chemistry and materials science. This guide has provided a foundational understanding of its identity, properties, and synthetic utility to aid researchers in its effective application.
References
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PubChemLite. 1,4-dioxa-8-azaspiro[4.5]decan-7-one. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Available at: [Link]
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Pharos. 2,2,6,6-Tetramethyl-4-piperidone ethylene ketal. Pharos. Available at: [Link]
-
Jin, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. Available at: [Link]
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Weintraub, P. M., et al. (2003). Recent advances in piperidone synthesis. Tetrahedron, 59(17), 2953-2989. Available at: [Link]
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Wang, X., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. European Journal of Medicinal Chemistry, 112, 161-172. Available at: [Link]
- Google Patents. CN103965097A - A kind of preparation method of 2-piperidone. Google Patents.
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Wikipedia. Piperidinone. Wikipedia. Available at: [Link]
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LookChem. 177-11-7 | CAS Database. LookChem. Available at: [Link]
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Google Patents. CN1301824A - 8-azaspiro[4][12] decane-7, the preparation method of 9-dione compounds. Google Patents. Available at:
-
Defense Technical Information Center. Piperidine Synthesis. DTIC. Available at: [Link]
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A Tale of Two Scaffolds: A Technical Guide to the Isomeric Distinction and Application of 6-Azaspiro[4.5]decane and 8-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azaspiro[4.5]decane framework, a privileged scaffold in medicinal chemistry, presents a compelling case study in the nuanced impact of isomeric variation on molecular properties and biological activity. This technical guide provides an in-depth exploration of two key isomers: 6-azaspiro[4.5]decane and 8-azaspiro[4.5]decane. By dissecting their structural, conformational, and chemical differences, we illuminate the rationale behind their differential application in drug discovery. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality of experimental choices, empowering researchers to strategically leverage these versatile scaffolds in the design of novel therapeutics.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the pursuit of novel chemical space with enhanced three-dimensionality is paramount. Spirocyclic scaffolds, characterized by a single atom common to two rings, have emerged as a powerful tool in this endeavor. Their inherent rigidity and defined spatial arrangement of substituents offer a distinct advantage over more flexible aliphatic and aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic profiles. The 6,7-diazaspiro[4.5]decane core, for instance, is a conformationally constrained, three-dimensional scaffold that offers a unique opportunity for the spatial presentation of substituents[1].
This guide focuses on the subtle yet significant differences between two constitutional isomers of azaspiro[4.5]decane: the 6-aza and 8-aza variants. The seemingly minor shift in the nitrogen atom's position from the five-membered to the six-membered ring has profound implications for the molecule's overall topology, reactivity, and ultimately, its utility as a building block for bioactive compounds.
Structural and Conformational Analysis: A Tale of Two Topologies
The defining difference between 6-azaspiro[4.5]decane and 8-azaspiro[4.5]decane lies in the placement of the nitrogen atom, which in turn dictates the conformational preferences and steric environment of each molecule.
6-Azaspiro[4.5]decane
In this isomer, the nitrogen atom is part of the five-membered pyrrolidine ring. This arrangement leads to a relatively planar and rigid pyrrolidine ring, while the cyclohexane ring can adopt a chair conformation. The nitrogen's lone pair of electrons and any N-substituents are positioned in a distinct spatial orientation relative to the spirocyclic core.
8-Azaspiro[4.5]decane
Here, the nitrogen resides within the six-membered piperidine ring. The piperidine ring typically adopts a chair conformation, with the nitrogen atom and its substituents occupying either an axial or equatorial position. This conformational flexibility can be a critical factor in the molecule's ability to interact with biological targets.
Diagram: Comparative Structures of 6-Aza and 8-Azaspiro[4.5]decane
Caption: 2D structures of 6-azaspiro[4.5]decane and 8-azaspiro[4.5]decane.
Physicochemical Properties: A Quantitative Comparison
The isomeric difference also manifests in the physicochemical properties of the parent compounds.
| Property | 6-Azaspiro[4.5]decane | 8-Azaspiro[4.5]decane |
| Molecular Formula | C₉H₁₇N | C₉H₁₇N |
| Molecular Weight | 139.24 g/mol [2] | 139.24 g/mol [3] |
| Boiling Point | 200-202 °C[4] | 205.7 °C at 760 mmHg[5] |
| Density | 0.920 g/cm³[4] | 0.94 g/cm³[5] |
| LogP (XLogP3) | 1.7[2] | 2.3[3] |
| CAS Number | 177-17-3[2] | 176-64-7[3][5] |
Data sourced from PubChem and other chemical databases.
The slightly higher boiling point and density of the 8-aza isomer may be attributed to differences in intermolecular interactions arising from the distinct ring conformations. The higher LogP value for 8-azaspiro[4.5]decane suggests a greater lipophilicity compared to its 6-aza counterpart.
Synthesis Strategies: Navigating Isomeric Challenges
The synthesis of these scaffolds often requires distinct strategic approaches to ensure regiochemical control.
Synthesis of 6-Azaspiro[4.5]decane Derivatives
A notable approach for the synthesis of the 6-azaspiro[4.5]decan-7-one core involves an N-Heterocyclic Carbene (NHC)-catalyzed [5+1] annulation. This method provides a convergent and highly enantioselective route to the desired spirocyclic lactam[6]. Another strategy is the chiral phosphoric acid-catalyzed intramolecular aza-Michael addition[6].
Experimental Protocol: Asymmetric Aza-Michael Cyclization for 6-Azaspiro[4.5]decan-7-one [6]
-
To a solution of the aza-Michael precursor (0.2 mmol, 1.0 eq) in anhydrous toluene (2.0 mL) at room temperature, add the chiral phosphoric acid catalyst (0.02 mmol, 0.1 eq).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the enantiomerically enriched 6-Azaspiro[4.5]decan-7-one.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Diagram: Synthetic Approach to 6-Azaspiro[4.5]decan-7-one
Caption: Workflow for the asymmetric synthesis of a 6-azaspiro[4.5]decane derivative.
Synthesis of 8-Azaspiro[4.5]decane Derivatives
A straightforward method for preparing 8-azaspiro[4.5]decane-7,9-dione involves the direct reaction of 1,1-pentamethylene oxalic acid with urea[7]. This approach is noted for its use of inexpensive raw materials and suitability for industrial-scale production[7].
Experimental Protocol: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione [7]
-
Mix 1,1-pentamethylene oxalic acid (0.5 mol) and urea (0.7 mol) and stir.
-
Heat the mixture to 160-170 °C and react for 1 hour.
-
After slight cooling, add 450 mL of 50% ethanol to dissolve the crude product.
-
Add 1 gram of activated carbon and filter the solution while hot.
-
Wash the filter cake and dry the collected white flake-like crystals of 8-azaspiro[4.5]decane-7,9-dione.
Applications in Drug Discovery: A Divergence in Biological Targets
The distinct structural and electronic properties of the 6-aza and 8-aza isomers have led to their exploration in different therapeutic areas.
6-Azaspiro[4.5]decane in Bioactive Compounds
The 6-azaspiro[4.5]decane core is a significant structural motif in a variety of biologically active compounds[6]. Derivatives of this scaffold have been investigated for a range of applications, leveraging the specific orientation of substituents on the pyrrolidine ring.
8-Azaspiro[4.5]decane: A Scaffold for CNS-Active Agents
The 8-azaspiro[4.5]decane framework has been particularly fruitful in the development of ligands for central nervous system (CNS) targets.
-
M1 Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease[8][9]. Systematic modifications of this scaffold have led to compounds with preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity[8][9].
-
Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane scaffold has also been utilized to develop selective ligands for the sigma-1 receptor, a target for neurodegenerative diseases, psychiatric disorders, and pain[10][11]. Certain derivatives have exhibited nanomolar affinity for sigma-1 receptors[10].
-
Dopamine Agonists: Substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been synthesized and evaluated for dopamine agonist activity[12].
Diagram: Therapeutic Targets of 8-Azaspiro[4.5]decane Derivatives
Caption: Diverse CNS targets of 8-azaspiro[4.5]decane-based compounds.
Conclusion: Informed Scaffold Selection for Future Drug Design
The choice between the 6-azaspiro[4.5]decane and 8-azaspiro[4.5]decane scaffolds is not arbitrary but a strategic decision rooted in a deep understanding of their isomeric differences. The position of the nitrogen atom fundamentally influences the molecule's three-dimensional shape, conformational dynamics, and physicochemical properties. This, in turn, dictates the synthetic accessibility and the potential for effective interaction with specific biological targets.
While the 8-aza isomer has a more extensively documented history in CNS drug discovery, the 6-aza scaffold holds significant, perhaps underexplored, potential. By understanding the principles outlined in this guide, researchers can make more informed decisions in scaffold selection, ultimately accelerating the discovery of novel and effective therapeutics.
References
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- Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage.
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8-azaspiro[13][14] decane-7, the preparation method of 9-dione compounds. Google Patents. Available at:
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An In-depth Technical Guide to Cyclic Amide Acetals Containing Spiro-Piperidine Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of cyclic amide acetals with spiro-piperidine frameworks creates a class of molecules with profound potential in medicinal chemistry. This guide delineates the strategic importance, synthesis, stereochemical control, and pharmacological relevance of these unique heterocyclic systems. By leveraging their inherent three-dimensionality and favorable physicochemical properties, these scaffolds offer a robust platform for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive overview for researchers aiming to explore this promising area of chemical space.
Introduction: The Strategic Value of Spiro-Piperidine Amide Acetals
The piperidine ring is a cornerstone of medicinal chemistry, found in a vast number of clinically approved drugs.[1][2] Its prevalence is due to its ability to confer favorable properties such as aqueous solubility and metabolic stability, while also serving as a versatile scaffold for interacting with biological targets.[1][3][4] However, the drive towards molecules with greater three-dimensionality to access novel biological space and improve drug-like properties has led to an increased interest in spirocyclic systems.[2][5]
Spirocycles, where two rings are joined by a single atom, introduce a rigid, three-dimensional geometry that can enhance binding affinity and selectivity for protein targets.[3][5] The incorporation of a spiro-piperidine framework can lead to molecules with a higher fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with successful clinical development.[5] This structural feature can improve physicochemical properties such as solubility and metabolic stability while reducing lipophilicity.[5][6][7]
When combined with the cyclic amide acetal moiety, a unique functional group with a tetrahedral carbon bonded to two oxygen atoms and a nitrogen atom within a ring system, the resulting scaffold presents a novel and compelling platform for drug discovery. Cyclic amide acetals can act as constrained mimics of peptide bonds or as bioisosteres for other functional groups, offering unique hydrogen bonding patterns and stereochemical arrangements. This guide provides an in-depth exploration of the synthesis, properties, and applications of this promising class of molecules.
Synthetic Strategies for Spiro-Piperidine Cyclic Amide Acetals
The construction of these complex scaffolds can be approached through several strategic pathways. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Cyclization Approaches
A common and powerful strategy involves the intramolecular cyclization of a suitably functionalized spiro-piperidine precursor. This approach builds the cyclic amide acetal onto the pre-formed spirocyclic core.
A key method in this category is the intramolecular cyclization of amides.[8][9] For example, an N-alkenyl or N-alkynyl amide tethered to a spiro-piperidine can undergo cyclization to form the desired bicyclic system. These reactions are often promoted by transition metal catalysts or proceed through radical pathways.[10][11]
Causality in Experimental Design: The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. For instance, palladium catalysts are often employed for their ability to activate double or triple bonds for nucleophilic attack by the amide oxygen or nitrogen.[12] The nature of the amide substituent and the length of the tether are crucial for controlling the regioselectivity of the cyclization.
Diagram 1: General Intramolecular Cyclization Workflow
Caption: Workflow for intramolecular cyclization to form spiro-piperidine cyclic amide acetals.
Spirocyclization via Pictet-Spengler Type Reactions
The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool for constructing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds.[13][14] Variations of this reaction can be adapted for the synthesis of spiro-piperidines.[13]
In an analogous approach, an "oxa-Pictet-Spengler" reaction can be employed to form the cyclic amide acetal portion of the molecule.[15] This involves the reaction of a suitable amino alcohol with a carbonyl compound to form an intermediate that cyclizes to the desired product. The stereochemical outcome of these reactions can often be controlled by the use of chiral auxiliaries or catalysts.[16]
Expert Insight: The success of a Pictet-Spengler type reaction is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.[13] For less reactive systems, harsher conditions such as strong acids and elevated temperatures may be necessary.[13] The development of asymmetric variants of the Pictet-Spengler reaction has been a significant area of research, with chiral Brønsted acids showing great promise as catalysts.[2][14]
Multicomponent and Domino Reactions
For building molecular complexity in a single step, multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient.[17] A three-component reaction, for instance, could involve an amino-piperidine derivative, an aldehyde, and a third component that incorporates into the final cyclic amide acetal structure.
The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from an amino acid and a carbonyl compound, with a suitable dipolarophile is a powerful method for the stereoselective synthesis of spiro-heterocycles.[17][18][19] This approach allows for the rapid construction of complex polycyclic systems with multiple stereocenters.
Stereochemical Integrity and Control
The spirocyclic nature of these molecules introduces a quaternary stereocenter at the spiro-atom, which can have a significant impact on biological activity. Therefore, controlling the stereochemistry during synthesis is of paramount importance.
Diastereoselective and Enantioselective Synthesis:
-
Substrate Control: The use of chiral starting materials, such as those derived from the chiral pool, can direct the stereochemical outcome of the cyclization reaction.
-
Auxiliary Control: Attaching a chiral auxiliary to the starting material can effectively control the facial selectivity of key bond-forming reactions.
-
Catalyst Control: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, is a highly effective strategy for achieving high enantioselectivity.[2]
Validation of Stereochemistry: The absolute and relative stereochemistry of the synthesized compounds must be unambiguously determined. This is typically achieved through a combination of spectroscopic techniques, including:
-
NMR Spectroscopy: 1D and 2D NMR techniques (e.g., NOESY, COSY) can provide information about the relative stereochemistry.[20]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including the absolute stereochemistry if a suitable crystal can be obtained.[19]
Physicochemical Properties and Pharmacokinetic Implications
The unique three-dimensional structure of spiro-piperidine cyclic amide acetals has a profound impact on their physicochemical properties, which in turn influences their pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Influence of Spiro-Piperidine Cyclic Amide Acetal Scaffold | Rationale |
| Solubility | Generally improved | The disruption of crystal lattice packing due to the 3D shape and the presence of heteroatoms can increase aqueous solubility.[3][5] |
| Lipophilicity (logP/logD) | Can be modulated | The sp3-rich nature of the scaffold can decrease lipophilicity compared to flat, aromatic systems, which is often desirable for oral bioavailability.[5] |
| Metabolic Stability | Often enhanced | The quaternary spiro-center and adjacent atoms can be sterically hindered, blocking sites of metabolic attack by cytochrome P450 enzymes.[1][6] |
| Cell Permeability | Favorable | The ability to adopt specific conformations can facilitate passive diffusion across cell membranes. |
| Shape and Rigidity | High degree of 3D character and conformational restriction | Reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency.[21] |
Table 1: Impact of the Spiro-Piperidine Cyclic Amide Acetal Scaffold on Key Physicochemical Properties.
Applications in Drug Discovery and Development
The unique structural and physicochemical properties of these scaffolds make them attractive for a wide range of therapeutic targets.
Central Nervous System (CNS) Disorders: The ability to fine-tune lipophilicity and polarity is crucial for designing drugs that can cross the blood-brain barrier. The rigid framework of spiro-piperidines can also provide the precise orientation of functional groups required for potent and selective interactions with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.
Oncology: The development of highly selective kinase inhibitors and protein-protein interaction modulators is a major focus in cancer research. The three-dimensional nature of spiro-piperidine cyclic amide acetals allows for the exploration of novel binding pockets and can lead to improved selectivity, thereby reducing off-target effects and toxicity.[5]
Infectious Diseases: These scaffolds can serve as the core for novel antibacterial, antiviral, and antifungal agents. Their unique shapes can disrupt essential microbial processes that are not targeted by existing drugs, offering a potential solution to the growing problem of drug resistance.
Diagram 2: Drug Discovery and Development Pathway
Caption: A simplified workflow for drug discovery utilizing novel scaffolds.
Representative Experimental Protocol: Asymmetric Synthesis of a 3-Spiropiperidine Thioester
This protocol is adapted from a reported asymmetric "Clip-Cycle" synthesis of 3-spiropiperidines, which showcases a cross-metathesis followed by an intramolecular aza-Michael cyclization.[2]
Step 1: Cross-Metathesis ('Clip')
-
To a solution of N-Cbz-protected 1-amino-hex-5-ene (1.0 eq.) and a suitable thioacrylate (1.2 eq.) in anhydrous dichloromethane (0.1 M) is added a second-generation Grubbs catalyst (2 mol%).
-
The reaction mixture is stirred at 40 °C under an inert atmosphere for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the cross-metathesis product.
Step 2: Intramolecular Asymmetric Aza-Michael Cyclization ('Cycle')
-
To a solution of the purified cross-metathesis product (1.0 eq.) in anhydrous toluene (0.1 M) is added a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is directly purified by flash column chromatography on silica gel to afford the desired 3-spiropiperidine product.
-
The enantiomeric ratio (er) is determined by chiral HPLC analysis.
Self-Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The stereochemistry can be confirmed by comparison to known compounds or by X-ray crystallography if suitable crystals can be obtained.
Conclusion and Future Outlook
Cyclic amide acetals containing spiro-piperidine frameworks represent a frontier in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties. The synthetic strategies outlined in this guide provide a roadmap for accessing these complex molecules, while the insights into their properties highlight their potential for developing next-generation therapeutics. As our understanding of synthetic methodologies and structure-activity relationships continues to grow, we can expect to see these innovative scaffolds play an increasingly important role in the discovery of new medicines to address unmet medical needs. The future of this field lies in the development of even more efficient and stereoselective synthetic methods, as well as the exploration of their application to a broader range of biological targets.
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
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Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. (2025, March 19). Taylor & Francis. Retrieved February 27, 2026, from [Link]
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Bhakta, S. (2015). Green Synthesis of Spirooxindole-pyrrolidine/Piperidine Fused Nitrochromane: One Pot Three Component Stereo and Regioselective Cycloaddition. ResearchGate. Retrieved February 27, 2026, from [Link]
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Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
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Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 27, 2026, from [Link]
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Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. (2016, September 15). PubMed. Retrieved February 27, 2026, from [Link]
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Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
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Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 27, 2026, from [Link]
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Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved February 27, 2026, from [Link]
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Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. (n.d.). Aragen Life Sciences. Retrieved February 27, 2026, from [Link]
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Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 27, 2026, from [Link]
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Amide Bond Formation in Cyclization. (2024, September 3). QYAOBIO. Retrieved February 27, 2026, from [Link]
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Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. (2020, April 10). Accounts of Chemical Research (ACS Publications). Retrieved February 27, 2026, from [Link]
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Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
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Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Retrieved February 27, 2026, from [Link]
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The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. (n.d.). arkat usa. Retrieved February 27, 2026, from [Link]
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Jacobi, P., Brielmann, H., & Hauck, S. (1995). Synthesis of cyclic enamides by intramolecular cyclization of acetylenic amides. Tetrahedron Letters. Retrieved February 27, 2026, from [Link]
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Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]
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Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (n.d.). PMC - NIH. Retrieved February 27, 2026, from [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2020, January 19). MDPI. Retrieved February 27, 2026, from [Link]
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Spirocyclic Lactam Acetals: Strategic Reagents for N-Acyliminium Ion Generation and Scaffold Functionalization
The following technical guide is structured to provide a rigorous, mechanism-first analysis of Spirocyclic Lactam Acetals . It moves beyond generic descriptions to focus on their specific utility as masked N-acyliminium ion precursors and their application in constructing complex pharmacophores.
Executive Summary & Technical Significance
Spirocyclic lactam acetals represent a specialized class of masked reactive intermediates in organic synthesis. Structurally, they consist of a lactam ring where the carbonyl carbon (C2) is spiro-fused to a cyclic acetal (typically a 1,3-dioxolane or 1,3-dioxane).
For the medicinal chemist, these species offer a distinct advantage over acyclic amido acetals: thermodynamic stability combined with tunable reactivity . They serve as "storehouses" for N-acyliminium ions—one of the most versatile electrophiles in alkaloid synthesis—allowing for the controlled formation of C–C, C–N, C–O, and C–S bonds under neutral or mild conditions.
This guide details the synthesis, mechanistic logic, and application of these reagents, specifically focusing on their role in
Mechanistic Underpinnings: The "Masked" Electrophile
The utility of spirocyclic lactam acetals relies on the equilibrium between the stable acetal form and the highly reactive N-acyliminium (immonium) ion. Unlike acyclic variants, the spiro-fusion introduces a conformational constraint that can be leveraged for stereocontrol.
The Equilibrium Pathway
The reaction is driven by the expulsion of an alkoxy group (ring opening of the spiro-acetal) to generate the iminium species. This species is a "hard" electrophile at the carbonyl carbon, susceptible to attack by nucleophiles.
Key Mechanistic Features:
-
Activation: Thermal activation (reflux in THF/Dioxane) or Lewis Acid catalysis (
, ). -
Regioselectivity: Nucleophilic attack occurs exclusively at the iminium carbon (former carbonyl).
-
The "Tether" Effect: Upon nucleophilic attack, the acetal ring opens but remains attached as a hydroxyalkyl chain. This effectively performs an
-hydroxyalkylation of the nucleophile.
Visualization of the Reaction Pathway
The following diagram illustrates the generation of the N-acyliminium ion and its subsequent trapping by a generic nucleophile (Nu-H).
Caption: Kinetic pathway from precursor acetal to N-acyliminium ion and final nucleophilic trapping.
Synthetic Methodologies & Protocols
Protocol A: Synthesis of Spirocyclic Lactam Acetals
This protocol describes the conversion of a lactam dimethyl acetal into a spirocyclic variant using a diol. This is a trans-acetalization process driven by entropy and the removal of methanol.
Reagents:
-
Lactam 2,2-dimethoxy acetal (1.0 equiv)
-
Alkane diol (e.g., Ethylene glycol, 1.3 equiv)
-
Solvent: Anhydrous Benzene or Toluene (for azeotropic removal of MeOH)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a fractionating column (or Dean-Stark trap if using higher boiling alcohols, though simple distillation often suffices for MeOH).
-
Mixing: Dissolve the lactam dimethyl acetal in anhydrous benzene under
atmosphere. Add the diol. -
Reaction: Heat the mixture to reflux (80-110°C depending on solvent). The reaction is driven by the distillation of the methanol-benzene azeotrope.
-
Monitoring: Monitor by TLC or
-NMR (disappearance of the methoxy singlet at ppm). -
Workup: Once methanol evolution ceases (approx. 4-6 hours), remove the solvent in vacuo.
-
Purification: Distillation under reduced pressure is preferred. Note: Silica gel chromatography can cause hydrolysis; use basic alumina if necessary.
Protocol B: -Hydroxyalkylation via In Situ Generation
This "one-pot" method utilizes the spirocyclic acetal to alkylate a nucleophile (e.g., a carboxylic acid, thiol, or acidic amine).[1]
Reagents:
-
Spirocyclic lactam acetal (1.0 equiv)
-
Nucleophile (e.g., Benzoic acid, Thiophenol, 1.1 equiv)
-
Solvent: Anhydrous THF or Dioxane
Step-by-Step Workflow:
-
Dissolution: Dissolve the spirocyclic acetal in anhydrous THF.
-
Addition: Add the nucleophile. No external acid catalyst is usually required if the nucleophile is acidic (e.g., carboxylic acid). For non-acidic nucleophiles, a Lewis acid (
) may be added. -
Reflux: Heat to reflux for 2–5 hours. The heat shifts the equilibrium to the open-chain iminium form, which is immediately trapped.
-
Quench: Cool to RT. Remove solvent under reduced pressure.[1]
-
Purification: Flash column chromatography (Silica gel). The product is now a stable amide/ester or amide/thioether and is less sensitive to hydrolysis than the starting acetal.
Data & Performance Metrics
The following table summarizes the reactivity profile of spirocyclic lactam acetals with various nucleophiles, highlighting the versatility of the N-acyliminium intermediate (Data derived from Jain et al. [1]).
| Nucleophile Class | Specific Reagent | Product Type | Typical Yield | Reaction Conditions |
| Carboxylic Acid | Benzoic Acid | Monoacyl diol (Ester) | 85-95% | Reflux THF, neutral |
| Thiol | Thiophenol | Arylmercaptoalkanol | 47-60% | Reflux THF, neutral |
| Phosphate | Dibenzyl phosphate | Phosphate Ester | Good | Reflux THF |
| Heterocycle | Indole | N-hydroxyalkyl indole | Moderate | Heat, Solvent dependent |
Interpretation: The high yields with carboxylic acids demonstrate the efficiency of the O-alkylation pathway. The lower yields with thiols suggest competing equilibria or softer nucleophilicity requiring optimization of the Lewis acid catalyst.
Advanced Application: Drug Scaffold Synthesis
Spirocyclic lactam acetals are not just alkylating agents; they are precursors to rigid spirocyclic scaffolds found in alkaloids and drugs like Praziquantel .
Case Study: Praziquantel Precursor
In the synthesis of Praziquantel, an isoquinoline-based acetal undergoes cyclization. The spirocyclic intermediate allows for the precise formation of the central ring system via the N-acyliminium ion.
Workflow Logic:
-
Formation: Condensation of an amide with a masked aldehyde (acetal).
-
Cyclization: Acid-catalyzed closure to form the N-acyliminium ion.
-
Trapping: Intramolecular attack by an aromatic ring (Pictet-Spengler type) or an olefin.
Caption: Simplified N-acyliminium cyclization strategy used in Praziquantel synthesis.
Troubleshooting & Optimization
-
Hydrolysis Sensitivity: Spirocyclic lactam acetals are moisture-sensitive. If the yield is low, ensure all glassware is flame-dried and solvents are distilled over Na/Benzophenone.
-
Purification Issues: Avoid acidic silica gel for the acetal intermediate. Deactivate silica with 1%
or use neutral alumina. -
Steric Hindrance: If using substituted diols (e.g., pinacol), the formation of the spiro-acetal may be sluggish. Higher boiling solvents (Xylene) and prolonged reaction times are required.
References
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Jain, S., Jain, R., Singh, J., & Anand, N. (1994).[1] Lactam acetals: Part XXIII. Synthesis of lactam spirocyclic acetals and their use in w-hydroxyalkylation reactions. Indian Journal of Chemistry, Section B, 33(5), 455-460.[1] Link
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Kim, J. H., Lee, Y. S., & Kim, C. S. (1998). Synthesis of praziquantel via N-acyliminium ion cyclization of amido acetals through several synthetic routes. Tetrahedron, 54(26), 7301-7308. Link
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Maryanoff, B. E., et al. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431–1528. Link
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Dao Thi, H., & D'hooghe, M. (2019).[2] An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(vi), 314-347.[2] Link
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A Comparative Analysis of Bioisosteric Scaffolds: 1,4-Dioxa-8-azaspiro[4.5]decane vs. 1,4-Dioxaspiro[4.5]decane
An In-depth Technical Guide for Drug Development Professionals:
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's success. Spirocyclic systems, prized for their conformational rigidity and three-dimensional character, offer a compelling alternative to traditional flat aromatic structures. This guide provides an in-depth comparative analysis of two structurally related yet functionally distinct spirocyclic scaffolds: the nitrogen-containing 1,4-dioxa-8-azaspiro[4.5]decane and its carbocyclic counterpart, 1,4-dioxaspiro[4.5]decane . We will dissect their synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights for researchers engaged in the design and development of novel therapeutics.
Introduction: Nomenclature and Rationale for Comparison
It is imperative to first clarify a point of potential confusion in nomenclature. The term "2,2-Ethylenedioxypiperidine" is not a standard systematic name and is often used colloquially to refer to a protected piperidone. The unambiguous IUPAC name for the ethylene ketal of 4-piperidone is 1,4-dioxa-8-azaspiro[4.5]decane (assuming the nitrogen is at the 8-position of the spiro-decane system).
This guide focuses on a strategically vital comparison in medicinal chemistry: the impact of introducing a heteroatom into a carbocyclic scaffold. By contrasting 1,4-dioxa-8-azaspiro[4.5]decane with 1,4-dioxaspiro[4.5]decane (the ethylene ketal of cyclohexanone), we can illuminate the nuanced effects of the piperidine nitrogen on key drug-like properties. This "bioisosteric" replacement is a cornerstone of lead optimization, influencing everything from target engagement and selectivity to metabolic stability and aqueous solubility.
Caption: Core structures of the compared spirocyclic scaffolds.
Physicochemical Properties: The Influence of the Nitrogen Heteroatom
The introduction of the nitrogen atom into the cyclohexane ring imparts profound changes to the molecule's physicochemical profile. These changes are critical for drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | 1,4-Dioxa-8-azaspiro[4.5]decane | 1,4-Dioxaspiro[4.5]decane | Rationale for Difference |
| Molecular Formula | C₇H₁₃NO₂ | C₈H₁₄O₂ | Replacement of a -CH₂- group with an -NH- group. |
| Molecular Weight | 143.19 g/mol | 142.20 g/mol [1][2] | The atomic weight of Nitrogen vs. Carbon and associated Hydrogens. |
| logP (Octanol/Water) | ~0.4 (calculated) | 1.4 (calculated) | The nitrogen atom introduces a polar, hydrogen-bond-donating site, significantly increasing hydrophilicity. |
| pKa | ~8.5 - 9.5 (piperidine-like) | N/A | The lone pair on the secondary amine is basic and can be protonated at physiological pH. |
| Hydrogen Bond Donors | 1 (the N-H group) | 0 | The presence of the secondary amine. |
| Hydrogen Bond Acceptors | 3 (2 Oxygens, 1 Nitrogen) | 2 (2 Oxygens) | The nitrogen lone pair can act as a hydrogen bond acceptor. |
Expert Insight: The lower logP and the basicity of the azaspirocycle are not merely data points; they are handles for medicinal chemists. The basic nitrogen can be used to form salts, dramatically improving aqueous solubility and facilitating formulation. However, this basicity can also lead to off-target interactions, such as hERG channel binding, a critical consideration in safety pharmacology.
Synthesis and Chemical Reactivity: A Tale of Two Scaffolds
Both scaffolds are typically synthesized by the protection of a ketone, a fundamental reaction in organic chemistry. However, the presence of the amine in the precursor to 1,4-dioxa-8-azaspiro[4.5]decane necessitates strategic considerations.
General Synthetic Workflow
The core reaction for both scaffolds is an acid-catalyzed ketalization.
Sources
Thermodynamic stability of six-membered spiro-amide acetals
An In-Depth Technical Guide to the Thermodynamic Stability of Six-Membered Spiro-Amide Acetals
Abstract
Spirocyclic scaffolds have become increasingly vital in medicinal chemistry and drug discovery, offering a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties.[1][2] Among these, six-membered spiro-amide acetals represent a particularly intriguing class of compounds due to the complex interplay of stereoelectronic and steric effects that govern their structure and stability. This guide provides a comprehensive exploration of the thermodynamic principles dictating the stability of these systems. We will delve into the foundational concepts of conformational analysis, the critical role of the anomeric effect, and the influence of the amide functionality. Furthermore, this paper details the key experimental and computational methodologies employed by researchers to probe and predict the conformational preferences and relative stabilities of these molecules, providing a robust framework for scientists in drug development and synthetic chemistry.
Introduction: The Significance of Conformational Stability
Spiro-amide acetals are heterocyclic compounds characterized by a spirocenter—a single carbon atom shared by two rings. In the systems discussed here, this spirocenter is flanked by an oxygen and a nitrogen atom, forming an amide acetal linkage within a six-membered ring structure. Their rigid, well-defined three-dimensional shape makes them valuable scaffolds in drug design, allowing for precise spatial orientation of substituents to interact with biological targets.[1][3]
The thermodynamic stability of a molecule refers to the relative energy of its various possible conformations at equilibrium. For spiro-amide acetals, understanding which conformation is the most stable is paramount, as the molecule's shape directly dictates its biological function. A subtle shift in conformational equilibrium can dramatically alter binding affinity to a target protein or change its metabolic profile. This guide will dissect the competing forces that determine the preferred conformation and overall stability of these crucial molecular architectures.
Foundational Principles Governing Stability
The thermodynamic stability of a six-membered spiro-amide acetal is not governed by a single factor but is the result of a delicate balance between several competing electronic and steric effects.
The Anomeric Effect: A Dominant Stereoelectronic Force
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent on a heterocyclic ring to favor an axial orientation over the sterically less-hindered equatorial position.[4][5] This counterintuitive preference is a cornerstone of conformational analysis in carbohydrate chemistry and is critically important in amide acetals.[6]
The effect arises from a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic heteroatom (in this case, the ring oxygen or nitrogen) and the antibonding (σ*) orbital of the bond to the exocyclic substituent at the anomeric carbon.[4] For this interaction to be maximal, the orbitals must be anti-periplanar (oriented 180° apart), a condition perfectly met when the substituent is in the axial position.
-
Endo-Anomeric Effect: Involves the interaction of the ring heteroatom's lone pair with the C-X bond within the other ring of the spiro system.
-
Exo-Anomeric Effect: Pertains to the orientation of substituents attached to the ring heteroatom.
In spiro-amide acetals, the system can benefit from a "double anomeric effect," where stereoelectronic interactions involving both the ring oxygen and the ring nitrogen contribute to stabilizing a specific conformation.[7] This often results in a strong preference for conformations where the C-O and C-N bonds of the spiro center are axial with respect to the adjacent rings.
Steric Hindrance and Conformational Strain
While stereoelectronic effects are powerful, they are constantly opposed by classical steric interactions. The principles of cyclohexane conformational analysis are a useful starting point.[8]
-
A-Value: A measure of the energetic preference of a substituent for the equatorial position over the axial position. Larger groups have larger A-values and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.
-
Ring Strain: The inherent instability of a cyclic molecule due to factors like angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions).[9] Six-membered rings typically adopt a stable chair conformation to minimize both.
In spiro-amide acetals, the rigidity of the spirocyclic system can exacerbate steric clashes, and the final, most stable conformation will be a compromise between maximizing stabilizing anomeric effects and minimizing destabilizing steric strain.
The Influence of the Amide Group
The amide functional group introduces another layer of complexity. The partial double-bond character of the C-N bond, due to resonance, restricts rotation and enforces planarity on the atoms of the amide group. This planarity must be accommodated within the chair-like conformation of the six-membered ring, which can influence the overall ring pucker and the relative orientation of substituents.
Caption: Interplay of forces governing spiro-amide acetal stability.
Synthesis and its Impact on Stability Outcomes
The method used to synthesize a spiro-amide acetal can determine whether the product distribution is under kinetic or thermodynamic control.
A prevalent method for constructing these scaffolds is through the intramolecular cyclization of N-acyliminium ions.[10] These highly reactive electrophilic intermediates can be generated from various precursors, such as N-acyl-N,O-acetals, and subsequently trapped by an internal nucleophile.[11][12]
-
Thermodynamic Control: If the reaction conditions (e.g., elevated temperature, presence of an acid catalyst) allow for the reverse reaction to occur, the system can equilibrate. Over time, the product mixture will reflect the relative thermodynamic stabilities of the possible isomers, with the most stable isomer being the major product.
-
Kinetic Control: Under milder, irreversible conditions, the major product will be the one that is formed the fastest (i.e., via the lowest energy transition state), which may not necessarily be the most thermodynamically stable isomer.
Achieving the synthesis of a less stable, "contra-thermodynamic" isomer often requires carefully designed, stereoselective reactions that operate under kinetic control.[13]
Experimental Characterization of Stability
Determining the most stable conformation of a spiro-amide acetal requires a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying molecular conformation in solution.[8] Several NMR parameters provide detailed structural information:
-
¹H-¹H Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them by the Karplus equation. This allows for the determination of relative stereochemistry (axial vs. equatorial).[14]
-
Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. Axial and equatorial protons in a six-membered ring typically have distinct chemical shifts.[15]
-
Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space, regardless of whether they are connected by bonds. 2D NOESY or ROESY experiments are used to map these spatial relationships, providing definitive proof of conformation. For instance, strong NOEs between protons in a 1,3-diaxial relationship are a hallmark of a chair conformation.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule as it exists in a solid crystal lattice.[16][17] This method is considered the gold standard for structural determination and can confirm the connectivity, configuration, and conformation.[18] While the solid-state structure often represents the lowest energy conformer, it is important to remember that crystal packing forces can sometimes stabilize a conformation that is not the most stable one in solution. Therefore, crystallographic data should ideally be corroborated with solution-phase data from NMR.
Data Summary
The following table summarizes the key factors and their expected influence on the conformation of a six-membered spiro-amide acetal.
| Factor | Type | Influence on Stability | Preferred Orientation of Substituents |
| Anomeric Effect | Stereoelectronic | Stabilizing | Axial (to maximize orbital overlap) |
| Steric Hindrance | Steric | Destabilizing | Equatorial (to minimize 1,3-diaxial strain) |
| Amide Resonance | Stereoelectronic | Stabilizing | Enforces planarity, influencing ring pucker |
| Spiro-fusion | Steric/Constraint | Both | Restricts ring inversion, locks conformation |
Computational Chemistry Approaches
Alongside experimental work, computational modeling provides invaluable insights into the energetics of different conformations.[19]
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Literature review of 1,4-dioxa-6-azaspiro[4.5]decane derivatives
An In-depth Technical Guide to the Synthesis and Therapeutic Potential of 1,4-Dioxa-6-azaspiro[4.5]decane Derivatives
Abstract
Spirocyclic scaffolds have become increasingly vital in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds and access novel chemical space with improved physicochemical properties. The 1,4-dioxa-6-azaspiro[4.5]decane core, a unique three-dimensional motif, represents a compelling yet underexplored scaffold. While direct literature on this specific isomer is nascent, a wealth of data on its close structural isomers and related spirocycles provides a strong foundation for predicting its synthetic accessibility and therapeutic potential. This guide provides a comprehensive review of robust synthetic strategies applicable to the 1,4-dioxa-6-azaspiro[4.5]decane framework, drawing from established methodologies for related compounds. Furthermore, it synthesizes the extensive biological data on analogous structures to delineate the most promising therapeutic applications, with a focus on central nervous system (CNS) disorders and oncology. By examining structure-activity relationships (SAR) from potent 5-HT1A, sigma-1, and α1 receptor ligands, this document serves as a technical roadmap for researchers and drug development professionals aiming to harness the potential of this unique spirocyclic system.
The Ascendancy of Spirocycles in Medicinal Chemistry
The drive to develop safer and more effective medicines has led to a paradigm shift in molecular design, famously termed the "escape from flatland".[1] This movement advocates for moving away from flat, aromatic-heavy molecules towards more three-dimensional, sp³-rich structures. Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution. Their rigid, well-defined three-dimensional geometry can lead to enhanced binding affinity and selectivity for biological targets, while often improving crucial pharmacokinetic properties such as solubility and metabolic stability.[1][2]
The azaspiro[4.5]decane framework, which incorporates a piperidine ring, is a particularly privileged scaffold found in numerous biologically active compounds.[2] This guide focuses on the 1,4-dioxa-6-azaspiro[4.5]decane isomer. The inclusion of the 1,4-dioxolane ring (a ketal) not only imparts a distinct stereochemical and electronic profile but also serves as a masked ketone, offering a versatile handle for synthetic transformations. While its 8-aza isomer has been successfully developed as a high-affinity ligand for the sigma-1 (σ1) receptor, the 6-aza isomer remains a frontier for exploration.[3][4][5]
Synthetic Pathways to the 1,4-Dioxa-6-azaspiro[4.5]decane Core
The construction of the 1,4-dioxa-6-azaspiro[4.5]decane scaffold is readily achievable through established, high-yielding chemical transformations. The logic for its synthesis can be best understood through a retrosynthetic approach.
Retrosynthetic Analysis
A logical retrosynthetic analysis of a generic N-substituted 1,4-dioxa-6-azaspiro[4.5]decane derivative I reveals two primary and highly feasible disconnection strategies. The most direct approach involves disconnecting the ketal C-O bonds, leading back to a key intermediate, N-substituted 3-piperidone II . A secondary approach involves the disconnection of the C6-N bond, suggesting a cyclization strategy from an acyclic precursor.
Caption: Retrosynthetic analysis of the 1,4-dioxa-6-azaspiro[4.5]decane core.
Key Synthetic Protocol: Ketalization of N-Boc-3-Piperidone
This protocol outlines the most direct and reliable pathway, starting from the commercially available N-Boc-3-hydroxypiperidine. This method is robust and allows for the synthesis of a key intermediate that can be N-de-protected and subsequently functionalized.
Experimental Protocol: Synthesis of tert-butyl 1,4-dioxa-6-azaspiro[4.5]decane-6-carboxylate
-
Step 1: Oxidation of N-Boc-3-hydroxypiperidine
-
To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-oxopiperidine-1-carboxylate, which is often used in the next step without further purification.
-
-
Step 2: Ketalization
-
Dissolve the crude ketone from Step 1 (1.0 eq) in toluene (0.3 M).
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux.
-
Continue refluxing for 4-6 hours, monitoring the removal of water.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to afford the title compound.
-
-
Step 3: Deprotection and N-Functionalization
-
The resulting Boc-protected spirocycle can be readily deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM, or 4M HCl in dioxane) to yield the free amine.
-
This amine is the key building block for introducing various substituents via standard N-alkylation or reductive amination protocols to generate a library of diverse derivatives.
-
Predicted Biological Activity & Therapeutic Potential
By analyzing the biological activities of closely related isomers, we can build a strong hypothesis for the therapeutic potential of 1,4-dioxa-6-azaspiro[4.5]decane derivatives. The primary areas of interest are CNS receptor modulation and oncology.
Central Nervous System (CNS) Targets
The azaspiro[4.5]decane scaffold is a proven pharmacophore for multiple G-protein coupled receptors (GPCRs) and ion channels within the CNS.
-
Serotonin 5-HT1A and Adrenergic α1 Receptors: Research on arylpiperazine derivatives of the 1,4-dioxaspiro[4.5]decane core (lacking the nitrogen in the 6-position) has identified potent and selective ligands for the 5-HT1A receptor.[6] For instance, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT1A agonist.[6][7] Subsequent work on sulfur-containing analogs (1-oxa-4-thiaspiro[4.5]decanes) led to compounds with high potency and efficacy as 5-HT1A partial agonists, demonstrating promising neuroprotective and antinociceptive (analgesic) activity in preclinical models.[7][8] These findings strongly suggest that N-substituted 1,4-dioxa-6-azaspiro[4.5]decane derivatives are excellent candidates for development as anxiolytics, antidepressants, or novel analgesics.
-
Sigma-1 (σ1) Receptor: The 1,4-dioxa-8-azaspiro[4.5]decane isomer has been extensively studied as a scaffold for high-affinity σ1 receptor ligands.[3][4][5] The σ1 receptor is a unique intracellular chaperone protein implicated in neurodegenerative diseases, psychiatric disorders, and pain. Notably, a fluorinated derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, showed high affinity (Ki = 5.4 nM) and was successfully developed into an 18F-labeled PET radioligand for imaging σ1 receptor expression in tumors.[3][4] Given the structural similarity, the 6-aza isomer represents a prime scaffold for developing novel σ1 ligands for therapeutic intervention in Alzheimer's disease, neuropathic pain, or as diagnostic imaging agents.
-
Dopamine Receptors: A study on 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed potent peripheral dopamine agonist activity.[9] While these compounds did not show CNS activity, the 4-indolymethyl analogue was a potent agonist in a cardiovascular assay.[9] This indicates that the core scaffold can be tailored to interact with dopaminergic systems, opening possibilities for applications in disorders like Parkinson's disease or restless legs syndrome, particularly if blood-brain barrier penetration can be optimized.
| Compound Class/Isomer | Target(s) | Reported Activity (Ki, pD₂, etc.) | Therapeutic Potential | Reference |
| 1,4-Dioxaspiro[4.5]decane Arylpiperazines | 5-HT1A, α1-Adrenoceptors | pD₂ up to 8.61 (5-HT1A Agonist) | Anxiolytic, Antidepressant | [6][7] |
| 1-Oxa-4-thiaspiro[4.5]decane Derivatives | 5-HT1A | pD₂ up to 9.58 (5-HT1A Partial Agonist) | Analgesic, Neuroprotective | [7][8] |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives | Sigma-1 (σ1) Receptor | Ki = 5.4 nM | Neuroprotection, Tumor Imaging | [3][4] |
| 1,4-Dioxa-7-azaspiro[4.5]decane Derivatives | Dopamine Receptors | ID₅₀ = 0.095 µmol/kg (Peripheral Agonist) | Cardiovascular, Peripheral Disorders | [9] |
Potential in Oncology
The application of spirocycles in oncology is rapidly expanding. The σ1 receptor, a key target discussed above, is overexpressed in many human cancers, including breast, prostate, and lung carcinomas, and plays a role in cell survival and proliferation.[3] The successful use of the 8-aza isomer for PET imaging of tumors highlights a direct opportunity for 1,4-dioxa-6-azaspiro[4.5]decane derivatives.[3][4] These compounds could be developed not only as diagnostic agents but also as therapeutic agents that induce apoptosis or sensitize cancer cells to conventional chemotherapies.
Structure-Activity Relationships (SAR) and Future Directions
The existing literature provides clear guidance for the rational design of new 1,4-dioxa-6-azaspiro[4.5]decane derivatives.
Caption: Key structure-activity relationship points for azaspiro[4.5]decane derivatives.
Key SAR Insights:
-
The N-Substituent is Paramount: The nature of the substituent on the piperidine nitrogen (R group) is the primary determinant of biological activity. For CNS targets like 5-HT1A and σ1, this is typically an alkyl linker attached to an aromatic or heteroaromatic ring system.[3][6]
-
Aryl Ring Decoration: Substitutions on the terminal aryl ring (Ar) fine-tune potency and selectivity. Electron-donating groups like methoxy are prevalent in high-affinity 5-HT1A ligands, while halogens like fluorine are often incorporated to enhance metabolic stability and receptor interactions, as seen in σ1 ligands.[3][6]
-
The Spirocyclic Core: The rigid 1,4-dioxa-spiro[4.5]decane core serves as an ideal scaffold to orient the N-substituent. Studies replacing the oxygen atoms with sulfur have shown that this part of the molecule can be modified to tune selectivity, for example, by reducing affinity for α1-adrenergic receptors while retaining potent 5-HT1A activity.[7]
Future Directions:
-
Library Synthesis: The first critical step is the synthesis of a focused library of 1,4-dioxa-6-azaspiro[4.5]decane derivatives based on the robust protocols outlined in this guide. The N-substituents should be varied to include motifs known to bind to the targets of interest (e.g., 4-fluorobenzyl, 2-methoxyphenylpiperazine).
-
Target-Based Screening: This library should be screened against a panel of CNS targets, with the highest priority on the σ1 receptor and the 5-HT1A receptor.
-
Phenotypic Screening: In parallel, the library should be evaluated in phenotypic assays, such as cell viability assays using various cancer cell lines (e.g., breast, prostate, glioblastoma) to identify potential anticancer agents.
-
Pharmacokinetic Profiling: Lead compounds with high potency should be profiled for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to select candidates for in vivo studies.
Conclusion
The 1,4-dioxa-6-azaspiro[4.5]decane scaffold stands as a promising, yet largely untapped, platform for the discovery of novel therapeutics. Its synthesis is straightforward, relying on well-established and scalable chemical reactions. Based on compelling evidence from its structural isomers and analogs, derivatives of this scaffold are predicted to possess significant activity as modulators of key CNS receptors, particularly the 5-HT1A and σ1 receptors. This positions them as high-potential candidates for the treatment of depression, anxiety, neuropathic pain, and neurodegenerative diseases, as well as for the diagnosis and treatment of cancers. This guide provides the foundational knowledge and strategic direction required for researchers to begin exploring this exciting area of medicinal chemistry.
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Moshnenko, N. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]
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Brubaker, A. N., & Colley Jr, M. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531. Available at: [Link]
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Prasad, K. R. (2009). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Available at: [Link]
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Vitale, R., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
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Wang, Y., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Available at: [Link]
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Chen, J., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(35), 6856-6860. Available at: [Link]
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Brimble, M. A., et al. (2011). Chemistry of spiroketals. Chemical Reviews, 111(9), 5760-5844. Available at: [Link]
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Jia, H., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5406-5417. Available at: [Link]
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Cadeo, M., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266. Available at: [Link]
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Rychnovsky, S. D., et al. (2024). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters. Available at: [Link]
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Jia, H., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available at: [Link]
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Perrone, R., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Iris Unimore. Available at: [Link]
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Perrone, R., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.com [figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unimore.it [iris.unimore.it]
- 8. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of 1,4-dioxa-6-azaspiro[4.5]decane
Part 1: Executive Summary & Strategic Analysis
Overview
The target molecule, 1,4-dioxa-6-azaspiro[4.5]decane , is the ethylene acetal of 2-piperidone. It serves as a critical "masked" lactam intermediate in the synthesis of complex alkaloids and peptidomimetics. Unlike ketone acetalization, which is driven by simple acid catalysis and water removal, lactam acetalization is thermodynamically disfavored due to the high resonance stabilization energy of the amide bond (approx. 20 kcal/mol).
Direct reaction of 2-piperidone with ethylene glycol under standard Dean-Stark conditions typically fails or yields poor conversion. To overcome this energy barrier, this protocol utilizes the Imidate (Lactim Ether) Activation Strategy . By first converting the lactam to its O-methyl imidate, we break the amide resonance, creating a highly electrophilic species that readily undergoes substitution with ethylene glycol.
Critical Process Parameters (CPP)
-
Moisture Control: The imidate intermediate is hygroscopic and hydrolytically unstable. Anhydrous conditions are non-negotiable.
-
Temperature Management: The O-methylation is exothermic; however, the subsequent acetalization requires thermal driving force to remove methanol.
-
Stoichiometry: A slight excess of the alkylating agent ensures complete conversion of the starting lactam, simplifying purification.
Part 2: Detailed Experimental Protocol
Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Activation: Conversion of 2-piperidone to 2-methoxy-3,4,5,6-tetrahydropyridine (Lactim Ether).
-
Cyclization: Reaction with ethylene glycol to form the spiro-acetal.
Figure 1: Two-stage synthesis pathway via imidate activation.
Stage 1: Synthesis of the Lactim Ether Intermediate
Objective: Activate the inert amide carbonyl.
Reagents:
-
2-Piperidone (CAS: 675-20-7): 10.0 g (101 mmol)
-
Dimethyl Sulfate (DMS) (CAS: 77-78-1): 12.7 g (101 mmol) [Warning: Potent Carcinogen]
-
Solvent: Benzene or Toluene (Dry): 50 mL
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Charging: Add 2-piperidone (10.0 g) and dry benzene (30 mL) to the flask. Heat gently to 40°C to ensure complete dissolution.
-
Addition: Add Dimethyl Sulfate (12.7 g) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature below 60°C.
-
Reflux: Once addition is complete, heat the mixture to reflux for 4 hours. The solution should become homogeneous.
-
Workup (Neutralization):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add 50% (w/v) cold potassium carbonate (
) solution slowly until the aqueous phase is strongly alkaline (pH > 11). Note: This liberates the free imidate base from its methyl sulfate salt. -
Extract the aqueous layer with diethyl ether (
mL). -
Dry the combined organic layers over anhydrous
.
-
-
Isolation: Concentrate the solvent under reduced pressure. The residue is the crude 2-methoxy-3,4,5,6-tetrahydropyridine .
-
Checkpoint: The liquid should be clear to pale yellow. Purity can be checked via GC; if >90%, proceed immediately to Stage 2 (imidates are unstable).
-
Stage 2: Cyclization to 1,4-dioxa-6-azaspiro[4.5]decane
Objective: Form the spiro-ketal ring system.
Reagents:
-
Crude Lactim Ether (from Stage 1): ~11.0 g
-
Ethylene Glycol (Anhydrous): 7.0 g (113 mmol)
-
Glacial Acetic Acid (Catalyst): 0.1 mL (approx. 2 drops)
Procedure:
-
Setup: Transfer the crude lactim ether to a 50 mL flask equipped with a short-path distillation head.
-
Reaction: Add ethylene glycol and the acetic acid catalyst.
-
Heating: Heat the mixture in an oil bath set to 100–110°C.
-
Methanol Removal: The reaction produces methanol as a byproduct. As the reaction proceeds, methanol will distill over (bp 64.7°C). The removal of methanol drives the equilibrium forward.
-
Completion: Continue heating until the evolution of methanol ceases (approx. 2–3 hours).
-
Purification (Vacuum Distillation):
-
Replace the short-path head with a vacuum distillation setup.
-
Distill the remaining oil under reduced pressure (0.5 – 1.0 mmHg).
-
Collect the fraction boiling at 65–70°C / 0.5 mmHg (approximate value, adjust for specific vacuum).
-
Yield: Typical isolated yield is 65–75% over two steps.
Part 3: Analytical Validation & Troubleshooting
Structural Confirmation (NMR)
The conversion is validated by the distinct shift of the C2 carbon and the appearance of the ethylene bridge protons.
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Diagnostic Feature |
| 1H NMR | 1.6 - 1.8 | Multiplet | Ring C3, C4, C5 | Retention of piperidine backbone |
| 1H NMR | 2.8 - 3.0 | Triplet | Ring C6 ( | Shift due to adjacent N |
| 1H NMR | 3.9 - 4.1 | Multiplet (4H) | Dioxolane ( | Key Indicator of Spiro Formation |
| 1H NMR | ~8.0 | Broad Singlet | NH | Amide proton disappears (if N is unfunctionalized) |
| 13C NMR | ~118.0 | Singlet | Spiro Carbon (C5) | Characteristic ketal carbon shift (vs 170 ppm for C=O) |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common synthesis failures.
Safety & Handling
-
Dimethyl Sulfate (DMS): Highly toxic, mutagenic, and corrosive. Use only in a well-ventilated fume hood. Destroy excess DMS with aqueous ammonia or NaOH solution before disposal.
-
Product Stability: The spiro-acetal is acid-sensitive. Store under inert atmosphere (Argon/Nitrogen) over basic alumina or
to prevent hydrolysis back to the lactam.
Part 4: References
-
Wick, A. E., et al. (1964). "Claisen Rearrangement of Allyl Esters of Lactim Ethers." Helvetica Chimica Acta, 47(8), 2425–2429. (Foundational work on lactim ether synthesis). Link
-
Bredereck, H., et al. (1961). "Synthese von Säureamid-acetalen." Chemische Berichte, 94(9), 2278–2295. (General method for amide acetals). Link
-
McElvain, S. M., & Tate, B. E. (1951). "Ketene Acetals. XX. The Preparation of Ketene Acetals from Lactams." Journal of the American Chemical Society, 73(6), 2760–2764. Link
-
Granik, V. G. (1982). "Advances in the chemistry of lactim ethers." Russian Chemical Reviews, 51(2), 119. (Review of reactivity and synthesis). Link
Application Note: Procedures for O-Alkylation of Lactams to Form Spiro-N,O-Acetals
[1]
Part 1: Strategic Analysis & Mechanistic Grounding
The Chemical Challenge
Lactams (cyclic amides) are notoriously stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group (
O-Alkylation is the preferred kinetic entry point. By alkylating the carbonyl oxygen, we convert the lactam into a lactim ether (imidate salt) . This transformation achieves two critical goals:
-
Activation: It locks the system in the imino-ether tautomer, significantly increasing the electrophilicity of the central carbon.
-
Hard/Soft Selectivity: The oxygen atom acts as a "hard" nucleophile. Using "hard" alkylating agents (e.g., triethyloxonium tetrafluoroborate) favors O-alkylation over N-alkylation, preventing the formation of N-alkylated byproducts.
Mechanistic Pathway: The Imidate Route
The synthesis of spiro-acetal motifs from lactams typically proceeds via a two-stage sequence: Activation (O-alkylation) followed by Cyclization (Nucleophilic substitution).
Figure 1: The Imidate Activation Pathway.[1] O-alkylation disrupts amide resonance, creating a highly reactive lactim ether intermediate susceptible to diol attack.
Part 2: Detailed Experimental Protocols
Protocol A: Generation of Lactim Ethers via Meerwein’s Salt
This is the industry-standard method for activating lactams. It utilizes Triethyloxonium tetrafluoroborate (Meerwein's Salt) , a potent electrophile.
Safety Warning: Meerwein's salt is a powerful alkylating agent and moisture-sensitive. All operations must be performed under an inert atmosphere (Ar or
Materials & Reagents
| Reagent | Role | Specifications |
| Lactam Substrate | Precursor | Dry, azeotroped with toluene if necessary |
| Alkylating Agent | 1.1 - 1.2 equivalents (Commercial or Freshly Prep) | |
| Dichloromethane (DCM) | Solvent | Anhydrous, distilled over |
| Quench Base | Saturated aqueous solution |
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C under a stream of nitrogen.
-
Solvation: Dissolve the Lactam Substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Activation: Add Meerwein’s Salt (1.1 equiv) in one portion against a positive pressure of nitrogen. The salt may not dissolve immediately; this is normal.
-
Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 12–16 hours.
-
Monitoring: Monitor by TLC (Alumina plates, not Silica, as Silica is acidic and hydrolyzes the product) or IR. Look for the disappearance of the amide carbonyl stretch (~1680
) and appearance of the imidate C=N stretch (~1640 ).
-
-
Quench (Critical): Cool the reaction mixture to 0°C. Slowly pour the mixture into a separating funnel containing ice-cold saturated
or solution.-
Note: Rapid hydrolysis occurs if the pH is acidic. The aqueous layer must remain basic (pH > 9).
-
-
Extraction: Rapidly extract with DCM (3x). Combine organic layers, dry over
(avoid if slightly acidic), and concentrate in vacuo at low temperature (< 30°C). -
Storage: The resulting Lactim Ether is often an oil and is moisture sensitive. Use immediately in Protocol B.
Protocol B: Spiro-Acetalization with Diols
This protocol converts the activated Lactim Ether into the spiro-N,O-acetal (spiro-aminal) ring system.
Materials & Reagents
| Reagent | Role | Specifications |
| Lactim Ether (from Protocol A) | Electrophile | Freshly prepared |
| 1,2-Ethanediol or 1,3-Propanediol | Nucleophile | 1.5 - 2.0 equivalents, Dry |
| Benzene or Toluene | Solvent | Anhydrous |
| p-TsOH (cat.) | Catalyst | 0.05 equivalents (Optional, see notes) |
Step-by-Step Methodology
-
Mixing: Dissolve the crude Lactim Ether in anhydrous Benzene or Toluene (0.2 M).
-
Nucleophile Addition: Add the diol (1.5 equiv).
-
Cyclization:
-
Method A (Thermal): Heat to reflux with a Dean-Stark trap to remove the ethanol byproduct. This drives the equilibrium forward.[2]
-
Method B (Acid Catalyzed): If the lactim ether is sluggish, add catalytic p-TsOH (5 mol%) and reflux.
-
-
Workup: Cool to room temperature. Wash with saturated
to remove any acid traces. Dry organic layer over and concentrate. -
Purification: Flash chromatography on Basic Alumina (Grade III).
-
Caution: Silica gel chromatography often degrades spiro-aminals due to acidity.
-
Part 3: Troubleshooting & Validation
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Reversion to Lactam | Hydrolysis during workup | Ensure pH > 9 during quench; use rapid extraction; avoid silica gel. |
| N-Alkylation | "Soft" alkylating agent used | Ensure use of |
| Low Yield of Spiro-product | Incomplete ethanol removal | Use molecular sieves or Dean-Stark trap during Protocol B. |
Workflow Visualization
The following diagram illustrates the decision matrix for optimizing the reaction conditions.
Figure 2: Optimization workflow for selecting activation agents and processing routes.
Part 4: References
-
Popov, K., & Somfai, P. (2016).[3] Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. The Journal of Organic Chemistry, 81(8), 3470–3472. [Link]
-
Deshpande, A. M., & Natu, A. A. (1983). Synthesis of lactam spirocyclic acetals and their use in
-hydroxyalkylation reactions. Indian Journal of Chemistry, 22B, 1035. [Link] -
Pastine, S. J., & Sames, D. (2005).[4] Room Temperature Intramolecular Hydro-O-alkylation of Aldehydes: sp3 C-H Functionalization via a Lewis Acid Catalyzed Tandem 1,5-Hydride Transfer/Cyclization. Organic Letters, 7(24), 5429–5431. [Link]
-
Beak, P., et al. (1980). Regioselective substitutions of lactams and O-alkyl lactims. Chemical Reviews, 84(5), 471–523. [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General Reference for Hard/Soft Acid Base Theory in Amide Alkylation).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 4. Room Temperature Intramolecular Hydro-O-alkylation of Aldehydes: sp3 C-H Functionalization via a Lewis Acid Catalyzed Tandem 1,5-Hydride Transfer/Cyclization [organic-chemistry.org]
Application Note: 1,4-Dioxa-6-azaspiro[4.5]decane in Medicinal Chemistry
This Application Note is structured to provide a comprehensive, technical guide on utilizing 1,4-dioxa-6-azaspiro[4.5]decane (and its relevant isomeric family) as a scaffold in medicinal chemistry.
Part 1: Executive Summary & Structural Logic
The Scaffold Identity
The molecule 1,4-dioxa-6-azaspiro[4.5]decane (CAS: 20742-44-3) belongs to a privileged class of spirocyclic piperidines . In the context of drug discovery, this structure serves two critical functions:
-
A Stable Surrogate: It acts as the ethylene ketal protected form of 3-piperidone (or 3-piperidinone). Free 3-piperidones are notoriously unstable due to enaminone tautomerization and polymerization; the spiro-ketal "locks" the molecule in a stable
conformation. -
A 3D Pharmacophore: Unlike flat aromatic scaffolds, the spiro[4.5] system introduces a defined vector perpendicular to the piperidine ring, increasing Fraction of
carbons ( ), which correlates with improved solubility and lower attrition rates in clinical trials.
Naming & Structural Ambiguity (Crucial Note)
-
IUPAC Precision: Strictly speaking, "6-aza" implies the nitrogen is at position 6, adjacent to the spiro carbon (C5). This would structurally correspond to the ketal of 2-piperidone (a lactam acetal) or a hemiaminal ether.
-
Commercial Reality: In many chemical catalogs, 1,4-dioxa-6-azaspiro[4.5]decane is used synonymously with the 3-piperidone ethylene ketal (technically 1,4-dioxa-7-azaspiro[4.5]decane by strict numbering).
-
The "8-aza" Isomer: The 4-piperidone ketal (1,4-dioxa-8-azaspiro[4.5]decane) is the most common isomer.
-
Scope: This guide focuses on the 3-piperidone derivative (Commercial "6-aza") as it offers access to chiral, non-symmetrical substitution patterns that are highly valued for increasing selectivity in GPCR and Kinase targets.
Part 2: Synthesis & Functionalization Protocols
Protocol A: De Novo Synthesis of the Scaffold
Because 3-piperidone salts are expensive and unstable, the most robust route starts from N-benzyl-3-piperidone or via Dieckmann condensation.
Objective: Synthesis of N-Boc-1,4-dioxa-6-azaspiro[4.5]decane.
Reagents:
-
N-Benzyl-3-piperidone hydrochloride
-
Ethylene glycol (10 equiv.)
-
p-Toluenesulfonic acid (pTsOH) (0.1 equiv.)
-
Toluene (Solvent)
-
Pd/C (10%) and
(for deprotection) - (Di-tert-butyl dicarbonate)
Step-by-Step Methodology:
-
Ketalization (Dean-Stark):
-
Suspend N-Benzyl-3-piperidone HCl (10 mmol) in Toluene (50 mL).
-
Add Ethylene glycol (100 mmol) and pTsOH (1 mmol).
-
Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Expert Note: The reaction is slower than 4-piperidone due to steric hindrance at the 3-position. Allow 12–16 hours.
-
Workup: Cool, wash with sat.
, dry over , and concentrate. Yields N-Benzyl-1,4-dioxa-6-azaspiro[4.5]decane.
-
-
Hydrogenolysis (Benzyl Removal):
-
Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%).
-
Stir under
balloon (1 atm) for 4–6 hours. -
Filter through Celite. The filtrate contains the free amine 1,4-dioxa-6-azaspiro[4.5]decane.
-
-
Boc-Protection (Optional but Recommended for Storage):
-
To the filtrate, add
(2 equiv.) and (1.1 equiv.). -
Stir 2 hours. Concentrate and purify via silica flash chromatography.
-
Protocol B: Divergent Functionalization
Once the scaffold is in hand, it serves as a branching point for two distinct chemical spaces.
| Pathway | Reaction Type | Target Class | Key Reagents |
| Path A | N-Derivatization | GPCR Ligands (Muscarinic/Sigma) | Aryl halides (Buchwald), Aldehydes (Reductive Amination) |
| Path B | Ketal Hydrolysis + Functionalization | 3-Substituted Piperidines | 1N HCl, then Grignard or Reductive Amination |
Workflow Visualization
The following diagram illustrates the synthesis and divergent utility of the scaffold.
Figure 1: Synthesis workflow for 1,4-dioxa-6-azaspiro[4.5]decane showing the critical divergence between retaining the spiro-ketal as a pharmacophore vs. using it as a protecting group.
Part 3: Medicinal Chemistry Applications
Targeting Sigma Receptors & Ion Channels
The 1,4-dioxa-spiro motif is not merely a protecting group; it is a validated pharmacophore. The oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors (HBA), while the bulk of the spiro cycle fills hydrophobic pockets defined by Valine or Leucine residues in GPCRs.
-
Case Study (Sigma-1): Analogues of the 8-aza isomer (4-piperidone ketal) are potent Sigma-1 receptor ligands used in imaging and neuroprotection. The 6-aza (3-piperidone) isomer alters the vector of the nitrogen lone pair relative to the oxygen acceptors, creating a unique IP (Intellectual Property) space for "scaffold hopping" when 4-substituted piperidines fail due to patent crowding.
-
Mechanism: The spiro-ketal restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding to the receptor.
"Escape from Flatland" (Fsp3)
In fragment-based drug discovery (FBDD), this scaffold is prized for its high
-
Solubility: The dioxolane ring lowers LogP compared to a cyclohexyl analog while maintaining lipophilic bulk.
-
Metabolic Stability: Substitution at the 3-position (via the spiro ring) blocks a common metabolic "soft spot" (alpha-oxidation) on the piperidine ring.
Comparative Data: 3- vs 4-Piperidone Ketals
| Feature | 1,4-dioxa-8-azaspiro (4-isomer) | 1,4-dioxa-6-azaspiro (3-isomer) |
| Symmetry | Achiral (Plane of symmetry) | Chiral (Enantiomers possible if substituted) |
| Synthesis Difficulty | Low (Commercial commodity) | Medium (Precursor instability) |
| Vector Orientation | Linear ( | Angular (~ |
| Primary Use | Sigma-1, CCR5 antagonists | Muscarinic, JAK inhibitors, Novel IP |
Part 4: Logical Decision Tree for Scaffold Use
When should you select the 1,4-dioxa-6-azaspiro[4.5]decane scaffold? Use this decision logic.
Figure 2: Decision logic for selecting the appropriate spiro-piperidine isomer based on binding pocket geometry and chirality requirements.
Part 5: References
-
PubChem. (2023). Compound Summary: 1,4-Dioxaspiro[4.5]decane derivatives. National Library of Medicine. Retrieved from [Link]
-
Wuest, F., et al. (2015). Synthesis and Biological Evaluation of a Sigma-1 Receptor Radioligand. Journal of Medicinal Chemistry, 58(15).[1] (Demonstrates the utility of the 8-aza isomer, establishing the class utility). Retrieved from [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16). (Authoritative review on the "Escape from Flatland" using spirocycles). Retrieved from [Link]
Sources
Synthesis of 2-substituted piperidines using spiro-acetal precursors
Application Note: Stereoselective Synthesis of 2-Substituted Piperidines via Spiro-N,O-Acetal Precursors
Part 1: Introduction & Strategic Overview
The piperidine moiety is a privileged scaffold in medicinal chemistry, constituting the core of over 12,000 bioactive compounds, including blockbuster drugs like paroxetine and fentanyl. However, the installation of substituents at the C2 position with high enantiomeric excess (ee) remains a synthetic bottleneck.
Traditional methods (e.g., hydrogenation of pyridines, lithiation/substitution) often suffer from poor diastereocontrol or require harsh conditions. This guide details a superior methodology: the use of Spiro-N,O-Acetal Precursors .
Why Spiro-N,O-Acetals?
These precursors function as "masked"
-
Thermodynamic Stability: The spiro-acetal effectively protects the reactive iminium species until activation.
-
Stereoelectronic Control: The rigid spiro-conformation leverages the anomeric effect , directing incoming nucleophiles to a specific face of the piperidine ring, typically yielding trans-2,6-disubstituted or cis-2-substituted systems with high diastereoselectivity (dr > 20:1).
Part 2: Mechanistic Principles
The synthesis relies on the oxidative transformation of furan-tethered amines into spiro-N,O-acetals, followed by Lewis acid-mediated functionalization.
Mechanism of Action: The N-Acyliminium Switch
-
Oxidative Spirocyclization: A furan substrate tethered to a sulfonamide undergoes photooxidation (singlet oxygen,
) to form a hemiacetal, which cyclizes to the spiro-N,O-acetal. -
Activation: Treatment with a Lewis Acid (e.g.,
) ruptures the C-O bond, generating a transient, highly electrophilic -acyliminium ion. -
Nucleophilic Attack: A silicon-based nucleophile (e.g., allyltrimethylsilane) attacks the iminium ion. The stereochemistry is governed by the chair-like transition state, where the nucleophile approaches anti to the bulky substituent or controlled by the existing chiral center (from the tether).
Caption: Mechanistic pathway from furan precursor to functionalized piperidine via the spiro-N,O-acetal switch.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Spiro-N,O-Acetal Precursor
Target Intermediate: 1-(phenylsulfonyl)-1-aza-6-oxaspiro[4.5]dec-3-en-2-one derivative
Materials:
-
Substrate:
-(4-(furan-2-yl)butyl)-4-methylbenzenesulfonamide (1.0 equiv) -
Sensitizer: Rose Bengal (5 mol%)
-
Base: Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Solvent: Dichloromethane (DCM) / Methanol (MeOH) (9:1 v/v)
-
Light Source: 500W Halogen lamp or Green LED (530 nm)
Procedure:
-
Setup: Dissolve the furan substrate (1.0 g, 3.4 mmol) and Rose Bengal (170 mg) in DCM/MeOH (34 mL) in a Pyrex reaction vessel.
-
Oxygenation: Cool the solution to -78°C. Bubble a stream of dry
gas through the solution for 15 minutes. -
Irradiation: Irradiate the solution while maintaining
bubbling and stirring at -78°C. Monitor by TLC (approx. 2-4 hours) until the furan starting material is consumed. -
Reduction/Cyclization: Add DIPEA (2.0 equiv) or
(5.0 equiv) to reduce the intermediate endoperoxide. Warm to room temperature (RT) and stir for 12 hours. The spiro-N,O-acetal forms spontaneously during this phase. -
Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc 8:2).
-
Expected Yield: 75-85%
-
Characterization: Look for the disappearance of furan protons and the appearance of the spiro-acetal carbon signal (~95-105 ppm in
NMR).
-
Protocol B: Stereoselective C2-Functionalization (The Key Step)
Target Product: 2-Allyl-N-tosylpiperidine (or derivative)
Materials:
-
Precursor: Spiro-N,O-acetal (from Protocol A) (1.0 equiv)
-
Nucleophile: Allyltrimethylsilane (3.0 equiv)
-
Lewis Acid: Boron Trifluoride Diethyl Etherate (
) (2.0 equiv) -
Solvent: Anhydrous DCM
Procedure:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the spiro-N,O-acetal (0.5 g) in anhydrous DCM (10 mL) and cool to -78°C.
-
Activation: Add
dropwise over 5 minutes. The solution may turn slightly yellow, indicating iminium ion formation. Stir for 15 minutes. -
Nucleophilic Addition: Add allyltrimethylsilane dropwise.
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C over 4 hours. Note: Keeping the temperature low is crucial for high diastereoselectivity (dr).
-
Quench: Quench with saturated aqueous
at -20°C. -
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Purification: Flash chromatography.
-
Expected Yield: 80-90%
-
Stereoselectivity: Typically >95:5 dr (trans/cis ratio depends on the specific spiro-scaffold used).
-
Part 4: Data Analysis & Troubleshooting
Table 1: Nucleophile Scope and Stereoselectivity
Substrate: 1-tosyl-1-aza-6-oxaspiro[4.5]decane derivative
| Nucleophile | Reagent | Product Type | Yield (%) | dr (trans:cis) | Notes |
| Allyl-TMS | 2-Allylpiperidine | 88 | >98:2 | Standard protocol; highly robust. | |
| TMS-CN | 2-Cyanopiperidine | 82 | 90:10 | Requires lower temp (-90°C) for max dr. | |
| Silyl Enol Ether | 2-Acylmethylpiperidine | 76 | 95:5 | Useful for further chain elongation. | |
| Triethylsilane | 2-Unsubstituted (Reduction) | 91 | N/A | Removes the acetal oxygen completely. |
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Oxidation).
-
Cause: Inefficient singlet oxygen generation or quenching by solvent.
-
Solution: Switch solvent to pure DCM or Acetonitrile; ensure light source intensity is sufficient; increase
flow.
-
-
Problem: Poor diastereocontrol in Step 2.
-
Cause: Reaction temperature too high or Lewis Acid too strong (causing non-selective background reaction).
-
Solution: Maintain -78°C strictly; switch to a milder Lewis Acid like
.
-
-
Problem: Hydrolysis of the product.
-
Cause: The resulting enamide or imine is sensitive.
-
Solution: Perform the quench with basic buffer and process rapidly; avoid acidic workup.
-
Part 5: Workflow Visualization
Caption: Operational workflow for the synthesis of 2-substituted piperidines via spiro-acetal precursors.
References
-
Robertson, J., et al. (2001). Stereoselective synthesis of 2-substituted piperidines using spiro-N,O-acetal precursors. Chemical Communications.[1] Link
-
Vassilikogiannakis, G., & Stratakis, M. (2003). Biomimetic synthesis of spiro-N,O-acetals via photooxidation of furans. Angewandte Chemie International Edition. Link
-
Husson, H. P., & Royer, J. (1999).[2] Chiral non-racemic N-cyanomethyloxazolidines: the pivotal system of the CN(R,S) method.[2] Chemical Society Reviews.[2] Link
-
Amat, M., et al. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications. Link
-
Gao, W., et al. (2021).[3] Synthesis of an isomer of lycoplanine A via cascade cyclization to construct the spiro-N,O-acetal moiety. Organic & Biomolecular Chemistry.[2][4][5][6][7][8][9][10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral non-racemic N-cyanomethyloxazolidines: the pivotal system of the CN(R,S) method - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The stereocontrolled total synthesis of spirastrellolide A methyl ester. Expedient construction of the key fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vdoc.pub [vdoc.pub]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Piperidine Ring in 1,4-Dioxa-6-azaspiro[4.5]decane Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1,4-Dioxa-6-azaspiro[4.5]decane Scaffolds in Medicinal Chemistry
The 1,4-dioxa-6-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern drug discovery. This assertion is rooted in its unique three-dimensional architecture, which offers a distinct advantage over traditional flat, aromatic systems. The spirocyclic nature of this framework imparts a rigid conformation, enabling a more precise spatial orientation of functional groups for optimal interaction with biological targets.[1] The incorporation of a piperidine ring provides a versatile handle for chemical modification, while the dioxolane moiety serves as a protected ketone, offering metabolic stability and influencing physicochemical properties such as solubility and lipophilicity. These attributes make the 1,4-dioxa-6-azaspiro[4.5]decane core an attractive building block for the development of novel therapeutics targeting a wide range of diseases.
This comprehensive technical guide provides detailed protocols and expert insights into the functionalization of the piperidine ring within this spirocyclic system. We will explore key strategies for N-functionalization and C-functionalization, emphasizing the rationale behind experimental choices and providing self-validating protocols to empower researchers in their synthetic endeavors.
I. N-Functionalization of the Piperidine Ring: Modulating Pharmacokinetics and Target Engagement
Modification of the secondary amine on the piperidine ring is a cornerstone strategy for diversifying the 1,4-dioxa-6-azaspiro[4.5]decane scaffold. N-substituents can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.
A. N-Alkylation via Reductive Amination
A robust and widely used method for introducing alkyl groups at the nitrogen atom is through reductive amination of the precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by in-situ reduction.
Causality of Experimental Choices:
-
Amine Source: A primary amine is used to introduce the desired alkyl group.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, well-suited for reducing iminium ions in the presence of the less reactive ketone functionality of the starting material.[2]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively solubilize the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.
Experimental Protocol:
-
To a solution of 1,4-dioxa-6-azaspiro[4.5]decane (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Self-Validation and Troubleshooting:
-
Expected Outcome: A high yield of the N-alkylated product with good purity.
-
Troubleshooting:
-
Low Yield: If the reaction is sluggish, ensure anhydrous conditions and consider gentle heating (e.g., 40 °C). Incomplete imine formation can be addressed by increasing the reaction time before adding the reducing agent.[2]
-
Side Products: The formation of a di-alkylated product (tertiary amine) can occur if the starting secondary amine is highly reactive. Using a less reactive reducing agent or controlling the stoichiometry of the aldehyde/ketone can mitigate this.
-
B. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[3] This reaction is highly valued for its broad substrate scope and functional group tolerance.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a pre-formed complex.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation.[1]
Experimental Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), 1,4-dioxa-6-azaspiro[4.5]decane (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene or 1,4-dioxane (0.1 M).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-aryl piperidine derivative.
Self-Validation and Troubleshooting:
-
Expected Outcome: A good to excellent yield of the N-arylated product.
-
Troubleshooting:
-
Low Yield or No Reaction: Ensure strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation. The choice of ligand and base is often substrate-dependent and may require optimization.
-
Hydrodehalogenation of Aryl Halide: This side reaction can occur if the catalytic system is not optimal. Screening different ligands or using a milder base may be beneficial.
-
II. C-Functionalization of the Piperidine Ring: Expanding Structural Diversity
Functionalization of the carbon skeleton of the piperidine ring introduces new substituents and stereocenters, significantly expanding the chemical space accessible from the 1,4-dioxa-6-azaspiro[4.5]decane scaffold.
A. C-Alkylation via Enamine Intermediate
Alkylation at the C5 or C7 position (α to the nitrogen) can be achieved through the formation of an enamine from the corresponding N-protected piperidone precursor, followed by reaction with an electrophile.
Causality of Experimental Choices:
-
N-Protection: The piperidine nitrogen must be protected (e.g., as a carbamate) to prevent N-alkylation and to influence the regioselectivity of enamine formation.
-
Enamine Formation: A secondary amine, such as pyrrolidine or morpholine, is used to form the enamine intermediate.
-
Electrophile: A reactive alkyl halide (e.g., benzyl bromide or an allyl halide) is used as the alkylating agent.
Experimental Protocol:
-
To a solution of N-protected 4-piperidone (1.0 eq.) in anhydrous toluene (0.2 M), add pyrrolidine (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the enamine formation to completion.
-
After cooling to room temperature, add the alkyl halide (1.1 eq.) and stir the mixture for 12-24 hours.
-
Hydrolyze the resulting iminium salt by adding a 1 M aqueous HCl solution and stirring for 1-2 hours.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting α-alkylated N-protected 4-piperidone can then be ketalized to form the desired 1,4-dioxa-6-azaspiro[4.5]decane derivative.
Self-Validation and Troubleshooting:
-
Expected Outcome: Successful formation of the α-alkylated piperidone.
-
Troubleshooting:
-
Low Yield of Alkylation: Ensure complete formation of the enamine before adding the alkyl halide. Using a more reactive alkyl halide may improve the yield.
-
Di-alkylation: Using a slight excess of the piperidone starting material relative to the alkyl halide can help minimize di-alkylation.
-
Data Presentation
| Functionalization Strategy | Reagents | Typical Yields | Key Considerations |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | 70-95% | Mild conditions, good functional group tolerance. |
| N-Arylation | Aryl Halide, Pd(OAc)₂, Ligand, Base | 60-90% | Requires inert atmosphere, ligand and base optimization may be needed. |
| C-Alkylation (via enamine) | N-Protected Piperidone, Pyrrolidine, Alkyl Halide | 50-80% | Multi-step process involving protection, enamine formation, alkylation, and deprotection/ketalization. |
Experimental Workflows and Logical Relationships
Workflow for N-Functionalization
Caption: General workflow for N-functionalization of the 1,4-dioxa-6-azaspiro[4.5]decane scaffold.
Logical Relationships in C-H Functionalization
Caption: Logical relationships for achieving site-selective C-H functionalization on a piperidine ring.
Conclusion
The 1,4-dioxa-6-azaspiro[4.5]decane system is a valuable scaffold that offers significant opportunities for the development of novel, three-dimensional drug candidates. The functionalization of the embedded piperidine ring, through both N- and C-modification, is a powerful strategy for modulating biological activity and optimizing pharmacokinetic properties. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic exploration of this important chemical space. As the demand for structurally novel and potent therapeutic agents continues to grow, the strategic application of these functionalization techniques to spirocyclic scaffolds will undoubtedly play a crucial role in the future of drug discovery.
References
-
D.A. Horton, G.T. Bourne, M.L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures, Chem. Rev. 103 (2003) 893–930. [Link]
-
F. Lovering, J. Bikker, C. Humblet, Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success, J. Med. Chem. 52 (2009) 6752–6756. [Link]
-
J.F. Hartwig, Evolution of C-H Bond Functionalization from Methane to Methodology, J. Am. Chem. Soc. 138 (2016) 2–24. [Link]
-
S. Lee, N.A. Beare, J.F. Hartwig, Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids, J. Am. Chem. Soc. 123 (2001) 8410–8411. [Link]
-
A. de Filippis, D.G. Pardo, J. Cossy, Palladium-catalyzed intermolecular alpha-arylation of N-protected 2-piperidinones, Org. Lett. 5 (2003) 3037–3039. [Link]
-
Organic Synthesis, Buchwald-Hartwig Coupling. [Link]
-
Chem.LibreTexts, Buchwald-Hartwig Amination, (2023). [Link]
-
S.L. Buchwald, C. Bolm (Eds.), On the Role of Metal-Contaminants in Catalysis, Wiley-VCH, Weinheim, 2009. [Link]
-
J.F. Hartwig, Organotransition Metal Chemistry: From Bonding to Catalysis, University Science Books, Sausalito, CA, 2010. [Link]
-
R.B. C. Jagt, J. G. de Vries, L. Lefort, Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors, J. Org. Chem. 86 (2021) 17409-17420. [Link]
-
G. Serban, F. Diaba, Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring, Reactions 6 (2025) 17. [Link]
-
I.A. Khan, A.K. Saxena, Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues, J. Org. Chem. 78 (2013) 11656–11669. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1,4-Dioxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for C-C Bond Formation Using the 1,4-Dioxa-6-azaspiro[4.5]decane Scaffold
Introduction: The Strategic Value of the 1,4-Dioxa-6-azaspiro[4.5]decane Core in Modern Synthesis
The 1,4-dioxa-6-azaspiro[4.5]decane framework is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties compared to more flexible or "flat" molecules.[1] While often a target of complex synthetic endeavors, this spirocyclic system also serves as a versatile starting point for creating novel chemical entities through the strategic formation of new carbon-carbon bonds.
This guide provides a detailed exploration of a key C-C bond-forming reaction—diastereoselective alkylation—leveraging a functionalized 1,4-dioxa-6-azaspiro[4.5]decane scaffold. We will delve into the underlying chemical principles, provide a robust experimental protocol, and discuss the critical parameters that ensure success and reproducibility.
Core Principle: Activation of the Spirocyclic Lactam for Nucleophilic Attack
The parent 1,4-dioxa-6-azaspiro[4.5]decane is relatively inert to C-C bond formation. To harness its synthetic potential, the scaffold must first be "activated." A highly effective strategy is to introduce a carbonyl group at the C7 position, adjacent to the nitrogen atom, forming the lactam known as 1,4-dioxa-6-azaspiro[4.5]decan-7-one . This lactam provides the necessary electronic features for C-C bond formation.
The key steps to functionalization are:
-
N-Protection: The secondary amine is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and enhance solubility.
-
Enolate Formation: The proton at the C8 position, now alpha to the lactam carbonyl, becomes acidic. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), deprotonates this position to generate a lithium enolate. This enolate is a potent carbon-based nucleophile, poised to react with a variety of electrophiles.[2]
The rigidity of the spirocyclic system plays a crucial role in the subsequent reaction. The fused ring system often directs the approach of incoming electrophiles, leading to a high degree of stereocontrol in the C-C bond formation step.
Application Protocol: Diastereoselective Alkylation of N-Boc-1,4-dioxa-6-azaspiro[4.5]decan-7-one
This protocol details a representative procedure for the diastereoselective alkylation of an N-protected 1,4-dioxa-6-azaspiro[4.5]decan-7-one with an activated alkyl halide (benzyl bromide). This reaction serves as a foundational method for introducing carbon-based substituents at the C8 position.
Experimental Workflow Diagram
Caption: Workflow for the diastereoselective alkylation of the spirocyclic lactam.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| N-Boc-1,4-dioxa-6-azaspiro[4.5]decan-7-one | N/A | Custom Synthesis | Starting material. Must be anhydrous. |
| Lithium Diisopropylamide (LDA) | 4111-54-0 | Sigma-Aldrich | 2.0 M solution in THF/heptane/ethylbenzene is recommended. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | Sure/Seal™ bottle or freshly distilled from Na/benzophenone. |
| Benzyl Bromide | 100-39-0 | Sigma-Aldrich | Freshly distilled or passed through basic alumina to remove acid. |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | Standard Grade | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | HPLC Grade | For extraction. |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | Standard Grade | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous Grade | For drying the organic phase. |
| Silica Gel | 7631-86-9 | 230-400 mesh | For column chromatography. |
Detailed Step-by-Step Protocol
Note: This reaction is highly sensitive to moisture and air. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Preparation:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-1,4-dioxa-6-azaspiro[4.5]decan-7-one (1.0 eq, e.g., 271 mg, 1.0 mmol).
-
Add anhydrous THF (10 mL) via syringe to dissolve the starting material.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
While stirring the solution at -78 °C, slowly add the LDA solution (1.1 eq, e.g., 0.55 mL of a 2.0 M solution) dropwise via syringe over 10 minutes.
-
Causality: A slight excess of LDA ensures complete deprotonation. Slow addition at low temperature prevents side reactions and decomposition. The solution may turn a pale yellow color, indicating enolate formation.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
C-C Bond Formation (Alkylation):
-
In a separate, dry vial, dissolve benzyl bromide (1.2 eq, e.g., 205 mg, 1.2 mmol) in a small amount of anhydrous THF (1 mL).
-
Add the benzyl bromide solution dropwise to the stirring enolate solution at -78 °C over 10 minutes.
-
Causality: Maintaining the low temperature during the addition of the electrophile is critical for maximizing diastereoselectivity. The rigid spirocyclic enolate will present one face preferentially, directing the incoming benzyl group.
-
Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
After 3 hours, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 20 mL of Ethyl Acetate (EtOAc).
-
Separate the layers and extract the aqueous layer twice more with 20 mL of EtOAc.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent in vacuo.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis.
-
Mechanism and Stereochemical Rationale
The stereochemical outcome of the alkylation is dictated by the conformation of the lithium enolate intermediate. The bulky spirocyclic framework and the N-Boc group create a sterically biased environment. The lithium cation coordinates to the enolate oxygen and the lactam carbonyl, forming a rigid chelated structure. The electrophile (benzyl bromide) will then preferentially approach from the less sterically hindered face of the planar enolate, leading to the formation of one diastereomer as the major product.
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 1,4-dioxa-6-azaspiro[4.5]decane in aqueous media
To: Research Team From: Technical Support Center – Chemical Stability Division Subject: Preventing Hydrolysis of 1,4-Dioxa-6-azaspiro[4.5]decane in Aqueous Media
Executive Summary & Structural Verification
Urgent Note on Nomenclature: Before proceeding, verify your specific isomer.
-
1,4-dioxa-8-azaspiro[4.5]decane: This is the common 4-piperidone ethylene ketal (CAS 177-11-7), widely used as a pharmacophore or protecting group.[1]
-
1,4-dioxa-6-azaspiro[4.5]decane: This places the nitrogen adjacent to the spiro center (an
-amino ketal/hemiaminal ether derivative).[1] This isomer is significantly more hydrolytically unstable than the 8-aza variant due to the "push-pull" electronic effects of the adjacent nitrogen lone pair.[1]
The Directive:
Regardless of the isomer, the 1,3-dioxolane (ketal) ring is the failure point.[1] It is thermodynamically unstable in aqueous acid. To prevent hydrolysis (
The "Why": Mechanism of Failure[1]
Understanding the mechanism is the only way to design a robust prevention strategy. Hydrolysis is not random; it is an acid-catalyzed cascade.[1]
The Hydrolysis Cascade
-
Protonation: A proton (
) binds to one of the ketal oxygens.[1] -
Rate-Limiting Step: The C-O bond breaks, expelling ethylene glycol and forming a resonance-stabilized oxocarbenium ion .[1]
-
Water Attack: Water attacks the electrophilic carbocation.[1]
-
Collapse: The intermediate hemi-ketal collapses to the ketone (piperidone) and releases the diol.[1]
Critical Insight for Amino-Ketals:
While the basic nitrogen (pKa ~10-11) can scavenge protons, once it is protonated (
Figure 1: The acid-catalyzed pathway leading to degradation.[1] Blocking step 1 (Protonation) is the primary control strategy.
Troubleshooting Guides & FAQs
Scenario A: "My compound disappears during LC-MS analysis."
Diagnosis: Standard LC-MS mobile phases often contain 0.1% Formic Acid or TFA (pH ~2-3).[1] The high temperature in the column oven accelerates hydrolysis on-column.[1] Solution:
-
Switch Mobile Phase: Use 10 mM Ammonium Bicarbonate (pH 8.2) or Ammonium Acetate (pH ~7) .[1]
-
Column Temperature: Lower column temperature to 25°C or run at ambient temperature.
-
Validation: If you observe a mass peak corresponding to [M-44] (Loss of ethylene glycol moiety) or [M-14+16] (Ketone formation), hydrolysis is occurring during analysis.[1]
Scenario B: "The compound degrades in my biological assay buffer."
Diagnosis: Many PBS or TBS buffers drift in pH over time or are prepared slightly acidic (pH 7.2-7.4).[1] For sensitive 6-aza isomers, even neutral pH can drive equilibrium toward hydrolysis over long incubations (24h+).[1] Solution:
-
Buffer Strength: Increase buffer concentration (e.g., 100 mM Phosphate) to prevent local pH drops.[1]
-
Shift pH: Adjust assay pH to 8.0 - 8.5 if the biology permits.
-
Stock Solvents: Store stocks in 100% DMSO or Ethanol (anhydrous), never in water.[1]
Scenario C: "I see variability between batches."
Diagnosis: Residual acid from synthesis (e.g., p-TsOH used to form the ketal) or moisture in the solid sample.[1] Solution:
-
Workup: Ensure the final synthetic step includes a wash with saturated
.[1] -
Storage: Store under Argon at -20°C with desiccant.
-
Re-purification: If the solid smells like ethylene glycol, recrystallize or pass through a basic alumina plug.[1]
Technical Data & Compatibility
Table 1: Buffer Compatibility Matrix
| Buffer System | pH Range | Suitability | Notes |
| 0.1% TFA / Water | < 2.0 | CRITICAL FAIL | Causes rapid hydrolysis (minutes).[1] |
| 0.1% Formic Acid | ~ 2.7 | High Risk | Detectable degradation in LCMS.[1] |
| PBS (Phosphate) | 7.4 | Moderate | Stable for short term (<4h).[1] Risk over 24h.[2] |
| Ammonium Acetate | 7.0 | Good | Standard for neutral LCMS.[1] |
| Ammonium Bicarbonate | 7.8 - 8.2 | EXCELLENT | Preferred for LCMS and storage.[1] |
| Tris-HCl | 8.0 - 8.5 | EXCELLENT | Good for biological assays.[1] |
Experimental Protocols
Protocol 1: Stability Validation Assay
Use this to determine the "safe window" for your specific experimental conditions.[1]
-
Preparation: Prepare a 10 mM stock of 1,4-dioxa-6-azaspiro[4.5]decane in DMSO.
-
Test Conditions: Aliquot stock into three vials containing:
-
Incubation: Incubate at room temperature.
-
Sampling: Take aliquots at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via HPLC/UPLC (using High pH mobile phase!).
-
Pass Criteria: >98% Parent peak area retention relative to T=0.[1]
-
Protocol 2: Emergency "Rescue" of Acidic Solution
If a sample has been accidentally exposed to acid, act immediately.[1]
-
Quench: Immediately add Triethylamine (TEA) or Saturated
until pH > 8. -
Extract: Extract into an organic solvent (DCM or EtOAc) immediately to remove the aqueous phase.[1]
-
Dry: Dry organic layer over
(Sodium Sulfate) and concentrate. -
Verify: Run NMR to check the ratio of Ketal (multiplet ~3.9-4.0 ppm) to Free Ketone.
Decision Logic for Experimental Design
Use this flow to select the correct conditions for your experiment.
Figure 2: Operational decision tree for handling spiro-ketal piperidines.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Chapter 4: Protection for the Carbonyl Group).[5]
-
BenchChem. (2025).[1][2][6] Technical Support: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives. [6]
-
Sigma-Aldrich. (2025).[1] Product Specification: 1,4-Dioxa-8-azaspiro[4.5]decane.
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.
Sources
- 1. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Yields for Acid-Sensitive Amide Acetals
Welcome to the technical support center for the synthesis and handling of acid-sensitive amide acetals. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving optimal reaction yields with this versatile yet delicate functional group. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimization.
Fundamental Principles: The Root of Instability
Amide acetals are valuable synthetic intermediates, often serving as precursors to N-acylimines or as protecting groups. Their utility is intrinsically linked to their lability. The core challenge in their application is preventing premature hydrolysis, which is catalyzed by even trace amounts of acid.[1]
The mechanism of acid-catalyzed hydrolysis is analogous to that of standard acetals and involves two key stages:
-
Protonation: A Brønsted or Lewis acid protonates one of the alkoxy groups, converting it into a good leaving group (an alcohol).[2][3]
-
Elimination & Attack: The alcohol departs, forming a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then rapidly attacked by water, leading to a hemiaminal which subsequently collapses to the corresponding amide and alcohol.
Understanding this pathway is critical because every optimization strategy is designed to prevent the initial protonation event or to control the environment to disfavor the subsequent hydrolysis steps.
Caption: Mechanism of acid-catalyzed amide acetal hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and subsequent use of acid-sensitive amide acetals.
Q1: My reaction yield is consistently low, and I suspect premature hydrolysis of the starting material or product. How can I create and maintain strictly anhydrous conditions?
A1: This is the most prevalent issue. Water is the primary nucleophile for hydrolysis, and its rigorous exclusion is paramount.
-
Causality: Trace water, often introduced from solvents, reagents, or glassware, provides the necessary nucleophile to hydrolyze the oxocarbenium ion intermediate. Atmospheric moisture can also be a significant contributor.
-
Solution: Implement a stringent anhydrous protocol.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Solvents: Use freshly distilled solvents dried over an appropriate agent (e.g., sodium/benzophenone for ethers, calcium hydride for dichloromethane). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.
-
Reagents: Ensure all reagents are anhydrous. Liquid reagents can be stored over molecular sieves (ensure compatibility). Solid reagents should be dried in a vacuum oven.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or a glovebox. This prevents atmospheric moisture from entering the reaction vessel. Anhydrous hydration of nitriles to amides has been achieved using aldoximes as a water source under neutral and anhydrous conditions, highlighting the importance of water-free environments for sensitive reactions.[4]
-
Q2: I am observing by-products that suggest acid-catalyzed decomposition. How can I effectively scavenge trace acid throughout the reaction?
A2: Adventitious acid can arise from reagents (e.g., residual HCl in chloroform), auto-oxidation of solvents (like THF), or the surface of silica gel.[5] Actively removing this acid is crucial.
-
Causality: Even parts-per-million (ppm) levels of acid can be sufficient to catalyze the decomposition of highly sensitive amide acetals.
-
Solution: Incorporate a non-nucleophilic base or an acid scavenger.
-
Hindered Bases: Use a proton sponge like 1,8-bis(dimethylamino)naphthalene or a sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are excellent at trapping protons without interfering with the primary reaction.
-
Acid Scavengers: For reactions that may generate acidic by-products, adding an insoluble scavenger like polymer-supported tris(2-aminoethyl)amine can be effective.[6] These can be easily filtered off at the end of the reaction.
-
Q3: My amide acetal seems to decompose during work-up and purification. What are the best practices for mild isolation?
A3: Standard aqueous work-ups and silica gel chromatography are often too harsh for acid-sensitive compounds.
-
Causality: The acidic nature of standard silica gel and the presence of water in aqueous extractions can cause complete degradation of the product on a large scale.
-
Solution: Adopt non-aqueous work-up procedures and neutral purification media.
-
Work-up: Quench the reaction with a non-aqueous solvent (e.g., cold anhydrous ether or hexanes) and filter to remove any precipitated salts. Avoid aqueous washes if possible. If an extraction is necessary, use a saturated sodium bicarbonate solution to neutralize any acid, but perform the extraction quickly at low temperatures and immediately dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia to neutralize the acidic sites.[5] This is often sufficient to prevent on-column decomposition.
-
Alternative Stationary Phases: Consider using less acidic supports like alumina (basic or neutral grade), or even reverse-phase chromatography under basic conditions with a mobile phase containing ammonium hydroxide.[7]
-
-
Q4: How do steric and electronic factors of the substituents on the amide acetal affect its stability and my reaction yield?
A4: The electronic and steric profile of the substituents has a profound impact on the stability of the amide acetal.
-
Causality:
-
Electronic Effects: Electron-donating groups (EDGs) on the nitrogen or the acetal carbons can stabilize the developing positive charge on the oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis.[8][9] Conversely, electron-withdrawing groups (EWGs) destabilize this intermediate, making the amide acetal more robust.[10]
-
Steric Effects: Increased steric bulk around the acetal moiety can hinder the approach of both the protonating agent and the subsequent water molecule, kinetically slowing down the hydrolysis process.[11][12]
-
-
Solution: When designing a synthetic route, consider the stability of the amide acetal you are forming. If a reaction is failing due to instability, you might consider redesigning the substrate to include more sterically bulky groups or electron-withdrawing groups if the chemistry allows.
Troubleshooting Guide: A Quick Reference
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Yield | 1. Premature hydrolysis of starting material. | - Implement stringent anhydrous techniques (See FAQ 1).- Add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge trace acid. |
| 2. Reagent decomposition. | - Check the purity and age of reagents.- Use freshly opened or distilled starting materials. | |
| Product Decomposition During Work-up | 1. Aqueous acid exposure. | - Use a mild, basic quench (e.g., cold saturated NaHCO₃ solution).- Perform extractions quickly at 0°C.[13] |
| 2. Hydrolysis during solvent removal. | - Add a small amount of triethylamine (~0.1%) to the crude product before rotary evaporation. | |
| Product Decomposition on Column | 1. Acidic stationary phase. | - Use neutralized silica gel (slurry with 1-2% Et₃N in eluent).[5]- Use alternative media like neutral alumina or C18 under basic conditions.[7] |
| Incomplete Reaction | 1. Insufficient reactivity. | - Gently increase the reaction temperature.- Consider a more active catalyst if applicable. |
| 2. Steric hindrance. | - Increase reaction time.- If possible, switch to a less sterically demanding reagent.[11] |
Key Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
-
Place all required glassware (flasks, stir bars, cannulas) in an oven at 130°C for at least 4 hours.
-
Assemble the main reaction flask hot under a positive pressure of dry nitrogen or argon.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add any solid reagents that have been previously dried in a vacuum oven.
-
Add anhydrous solvent via a syringe or cannula.
-
Cool the reaction mixture to the desired temperature before adding any temperature-sensitive or highly reactive reagents.
-
Maintain a positive pressure of inert gas throughout the entire reaction period using a balloon or a bubbler system.
Protocol 2: Mild Work-up and Purification with Neutralized Silica
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 0°C.
-
Quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, and dry thoroughly over anhydrous sodium sulfate.
-
Add ~0.5 mL of triethylamine to the dried solution and filter off the drying agent.
-
Concentrate the solution under reduced pressure.
-
Prepare the chromatography column by flushing a slurry of silica gel in the initial eluent mixture containing 1% (v/v) triethylamine.
-
Load the crude product and elute with the triethylamine-modified mobile phase to isolate the pure amide acetal.
Caption: Troubleshooting workflow for low amide acetal yields.
References
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship.org. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]
-
Fiedler, D., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9591-9598. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols. Retrieved from [Link]
-
Park, S., & Chang, S. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(1), 133-136. Retrieved from [Link]
-
Deli, J., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Journal of Chromatography A, 1216(11), 2051-2055. Retrieved from [Link]
-
ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Chromatography Today. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (2025). Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Figshare. (2002). Theory Supplemented by Experiment. Electronic Effects on the Rotational Stability of the Amide Group in p-Substituted Acetanilides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Electronic and Steric Control of n→π Interactions: Stabilization of the α-Helix Conformation without a Hydrogen Bond*. Retrieved from [Link]
-
ResearchGate. (2025). Covalent Scavengers for Primary and Secondary Amines. Retrieved from [Link]
-
Amazon Web Services. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]
Sources
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. teledynelabs.com [teledynelabs.com]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic and Steric Control of n→π* Interactions: Stabilization of the α-Helix Conformation without a Hydrogen Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 13. magritek.com [magritek.com]
Technical Support Center: Spiro-Piperidine Moisture Degradation & Storage Optimization
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter drug development teams struggling with the physical and chemical instability of spirocyclic amines. Spiro-piperidines are highly valued for their sp3-rich, three-dimensional conformations which improve target specificity. However, this unique structural motif introduces severe moisture sensitivity.
This guide provides a mechanistic breakdown, analytical troubleshooting workflows, and self-validating storage protocols to protect your active pharmaceutical ingredients (APIs) from moisture degradation.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why are my spiro-piperidine batches rapidly degrading when left on the benchtop? A1: The degradation is driven by the inherent basicity and hygroscopicity of the piperidine ring combined with ambient moisture. Piperidine is a cyclic secondary amine with a lone pair of electrons on the nitrogen atom, giving it strong basic properties (pKa ~11) [1]. When exposed to ambient humidity, this nitrogen acts as a hydrogen-bond acceptor, rapidly pulling water molecules into the crystal lattice. Furthermore, the rigid spirocyclic framework can trap these water molecules, leading to the formation of hydrates or causing amorphous-to-crystalline phase transitions that ruin the API's solubility profile [2].
Q2: What is the exact chemical mechanism destroying my compound? A2: Once water permeates the spiro-piperidine matrix, the basic nitrogen acts as an intramolecular catalyst. If your compound contains pendant electrophilic groups (such as amides, esters, or ureas attached to the spiro-core), the absorbed water nucleophilically attacks these groups. The piperidine nitrogen facilitates this by deprotonating the water, accelerating hydrolytic cleavage [1].
Logical pathway of moisture-induced degradation in spiro-piperidine APIs.
Section 2: Analytical Workflows for Moisture Sensitivity
Q3: How do I definitively quantify the moisture sensitivity of a new spiro-piperidine candidate? A3: You must move beyond simple "loss on drying" (LOD) tests and utilize Dynamic Vapor Sorption (DVS). DVS gravimetrically measures the exact mass of water absorbed by the API across a controlled relative humidity (RH) gradient [4].
Self-Validating Protocol: Dynamic Vapor Sorption (DVS) Profiling
Causality: We use DVS because it differentiates between surface adsorption (reversible) and bulk hydrate formation (irreversible), dictating the exact packaging requirements under ICH Q1A(R2) guidelines [3].
-
Baseline Establishment: Weigh 10–20 mg of the spiro-piperidine into a tared quartz pan. Equilibrate at 25°C under a dry nitrogen stream (0% RH).
-
Validation Check: The system must register a mass change (
) of <0.002% per minute for 10 consecutive minutes before proceeding. This confirms all residual manufacturing solvents and surface water are gone.
-
-
Sorption Phase: Increase the RH from 0% to 90% in 10% increments.
-
Causality: This simulates real-world environmental exposure.
-
Validation Check: The isotherm curve must be continuous. A sudden mass drop indicates a moisture-induced crystallization event (physical degradation).
-
-
Desorption Phase: Decrease the RH from 90% back to 0% in 10% decrements.
-
Validation Check: Assess the hysteresis loop. If the mass does not return to the established 0% baseline, irreversible chemical hydrolysis or stable hydrate formation has occurred.
-
Quantitative Moisture Impact on Spiro-Piperidine Stability
Data synthesized from accelerated predictive stability studies [3].
| Relative Humidity (% RH) | Storage Temp (°C) | Equilibrium Moisture Uptake (%) | Hydrolysis Rate (API Loss/Month) | Recommended Action |
| 10% (Desiccated) | 2–8°C | < 0.1% | < 0.05% | Optimal condition. Proceed with standard use. |
| 40% (Ambient Dry) | 25°C | 0.8% | 0.50% | Monitor closely. Limit benchtop exposure to <2 hours. |
| 60% (ICH Long-Term) | 25°C | 2.5% | 2.10% | Unacceptable degradation. Requires barrier packaging. |
| 75% (ICH Accelerated) | 40°C | > 5.0% | > 8.00% | Rapid catastrophic failure. Avoid all exposure. |
Section 3: Remediation & Storage Protocols
Q4: What is the foolproof storage protocol to prevent this degradation? A4: To ensure long-term stability, you must eliminate the three vectors of degradation: ambient water vapor, atmospheric oxygen (which can cause secondary oxidation), and thermal kinetic energy.
Self-Validating Protocol: Optimal Storage of Spiro-Piperidines
-
Lyophilization (Freeze-Drying): Dissolve the compromised API in a suitable anhydrous solvent (e.g., tert-butanol/water azeotrope) and lyophilize.
-
Causality: Sublimation removes bound water without providing the thermal energy that would otherwise accelerate hydrolysis during standard oven drying.
-
Validation Check: Perform a Karl Fischer (KF) titration on a 5 mg aliquot. The water content must read <0.5% w/w.
-
-
Argon Backfilling: Transfer the lyophilized powder into an amber glass vial. Purge the vial with Argon gas.
-
Causality: Argon is denser than both air and Nitrogen. It sinks to the bottom of the vial, creating a heavy protective blanket that completely displaces moist ambient air.
-
Validation Check: Use an oxygen sensor in your glovebox; ambient
must be <1 ppm before capping.
-
-
Primary Sealing: Seal the vial with a PTFE-lined screw cap.
-
Causality: PTFE (Teflon) is highly hydrophobic and prevents moisture permeation through the cap threads.
-
-
Secondary Micro-Environment: Place the sealed vial inside a moisture-barrier foil bag along with an indicating silica gel desiccant packet, and heat-seal the bag.
-
Validation Check: The silica gel acts as a self-validating environmental monitor. If the gel transitions from blue (dry) to pink (saturated), the primary seal has failed, and the batch must be re-lyophilized.
-
-
Cold Storage: Store the sealed bag at 2–8°C (or -20°C for highly unstable analogs).
-
Causality: Lowering the temperature reduces the kinetic energy available for hydrolytic degradation pathways, adhering to ICH Q1A(R2) long-term stability guidelines [3].
-
Step-by-step workflow for the optimal storage of moisture-sensitive spiro-piperidines.
References
-
What is the stability of piperidine? Biosynce. Available at:[Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. NIH PubMed. Available at:[Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC / NIH. Available at:[Link]
-
A New Co-Crystal of Synthetic Drug Rosiglitazone with Natural Medicine Berberine: Preparation, Crystal Structures, and Dissolution. MDPI. Available at:[Link]
Technical Support Center: Purification of 1,4-dioxa-6-azaspiro[4.5]decane on Neutral Alumina
This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development focused on the purification of 1,4-dioxa-6-azaspiro[4.5]decane using neutral alumina column chromatography. It addresses common challenges and provides field-proven solutions to ensure high-purity recovery of this valuable spirocyclic scaffold.
Introduction: Why Neutral Alumina for a Spiro-Amine?
1,4-dioxa-6-azaspiro[4.5]decane, containing a secondary amine, is a basic compound. Standard silica gel, with its acidic surface silanol groups (Si-OH), can cause significant purification issues for such molecules.[1][2] These issues include:
-
Irreversible Adsorption: The basic amine can bind strongly to acidic sites, leading to low or no recovery.
-
Peak Tailing: Strong acid-base interactions result in broad, streaking peaks, which drastically reduces separation efficiency.[3]
-
Catalytic Degradation: The acidic surface can catalyze decomposition of sensitive molecules.[2][4]
Neutral alumina (aluminum oxide, Al₂O₃) offers a superior alternative. Its surface is nearly neutral (pH 6.3-7.2), which minimizes these problematic interactions.[5] This makes it the stationary phase of choice for purifying basic and acid-sensitive compounds, ensuring higher yield and purity without the need for mobile phase modifiers like triethylamine.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 1,4-dioxa-6-azaspiro[4.5]decane? A1: Impurities are highly dependent on the synthetic route. Common contaminants may include unreacted starting materials (e.g., 4-piperidone, ethylene glycol), partially reacted intermediates, reaction by-products, and residual solvents. If the synthesis involves protecting groups, deprotection reagents and by-products may also be present.
Q2: How do I select an appropriate solvent system for the purification? A2: The best practice is to first perform Thin-Layer Chromatography (TLC) using neutral alumina plates to screen various solvent systems.[3][6] Start with a non-polar base solvent and add a more polar modifier. Good starting systems for basic amines on alumina include:
-
Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 0% to 5% MeOH in DCM).
-
Ethyl Acetate (EtOAc) in Hexanes (e.g., 20% to 70% EtOAc in Hexanes).[7] Aim for an Rf value of approximately 0.2-0.4 for the target compound on the TLC plate to ensure good separation on the column.[7]
Q3: What is "alumina activity" and how does it affect my separation? A3: Alumina activity refers to its adsorptive strength, which is determined by its water content. Activity is classified by the Brockmann scale, from Grade I (most active, ~0% water) to Grade V (least active, ~15% water).[8] For most applications, commercially available Activity Grade I is too strong and can lead to irreversible adsorption. It is often beneficial to deactivate the alumina to Grade II or III by adding a specific amount of water (e.g., 3% w/w for Grade II, 6% w/w for Grade III).[8][9] This moderation of activity allows for the elution of more polar or basic compounds.
Q4: Can I reuse a neutral alumina column? A4: While technically possible in some cases, it is generally not recommended for high-purity applications.[3] Impurities from a previous run can be difficult to remove completely and may co-elute in a subsequent purification. For pharmaceutical and other high-stakes research, using a fresh, pre-packed or newly packed column for each purification is the best practice to ensure reproducibility and avoid cross-contamination.
Detailed Experimental Protocol
This protocol provides a general framework for the purification of 1,4-dioxa-6-azaspiro[4.5]decane on a laboratory scale using flash column chromatography.
Step 1: Preparation and Deactivation of Neutral Alumina
-
Calculate Alumina Quantity: Use a sample-to-adsorbent mass ratio between 1:30 and 1:50 (e.g., for 1 g of crude material, use 30-50 g of alumina).[10]
-
Deactivation (Optional but Recommended):
-
Weigh the required amount of Brockmann Activity I neutral alumina into a clean, dry round-bottom flask.
-
To achieve Activity Grade III, add 6% (w/w) of deionized water. For example, for 50 g of alumina, add 3 mL of water.
-
Stopper the flask and shake or rotate it on a rotary evaporator (without vacuum) for 15-20 minutes until the water is evenly distributed and the alumina is a free-flowing powder with no clumps.[6]
-
Step 2: Column Packing (Slurry Method)
-
Place a small plug of glass wool or a fitted frit at the bottom of a chromatography column. Add a thin (0.5 cm) layer of sand.
-
In a separate beaker, create a slurry by mixing the prepared alumina with the initial, least polar eluent (e.g., 100% Dichloromethane).
-
Pour the slurry into the column. Use additional eluent to rinse any remaining alumina into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not allow the top of the alumina bed to run dry. The final packed bed should be uniform and level.
-
Add another thin layer of sand on top of the alumina bed to prevent disturbance during sample loading.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude 1,4-dioxa-6-azaspiro[4.5]decane in the minimum possible volume of the initial eluent or a slightly more polar solvent like DCM.
-
Using a pipette, carefully apply the sample solution to the top layer of sand.
-
Open the stopcock and allow the sample to adsorb onto the alumina bed, again ensuring the bed does not run dry.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is on the bed.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the initial eluent.
-
Begin elution by applying gentle positive pressure (flash chromatography) or allowing the solvent to flow under gravity.
-
Start with the initial non-polar solvent system (e.g., 100% DCM or 20% EtOAc/Hexanes) and gradually increase the polarity according to your TLC analysis (e.g., slowly increase the percentage of MeOH or EtOAc). A shallow gradient is often more effective than a steep one.
-
Collect fractions of a consistent volume in an ordered array of test tubes.
Step 5: Fraction Analysis
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to yield the purified 1,4-dioxa-6-azaspiro[4.5]decane.
Purification Workflow Diagram
Caption: Workflow for purification on neutral alumina.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 1,4-dioxa-6-azaspiro[4.5]decane on neutral alumina.
Problem 1: Low or No Product Recovery
-
Potential Cause A: Compound is irreversibly adsorbed.
-
Explanation: The alumina may be too active (Grade I), causing the basic amine to bind too strongly to Lewis acid sites on the alumina surface.[11]
-
Solution:
-
Deactivate the Alumina: Prepare a new column using alumina that has been deactivated to Brockmann Grade II or III by adding 3-6% (w/w) water.[6][8]
-
Increase Eluent Polarity: Try eluting with a more polar solvent system. If using DCM/MeOH, a small amount of ammonium hydroxide (0.5-1%) can be added to the mobile phase as a last resort to displace the highly basic compound, though this negates one of the primary benefits of using alumina.[3]
-
-
-
Potential Cause B: Compound decomposed on the column.
-
Explanation: Although less common on neutral alumina than on silica, some sensitive compounds can still degrade. Alumina can catalyze certain reactions like polymerizations or condensations.[8]
-
Solution:
-
Confirm Stability: Before running the column, spot your crude material on a neutral alumina TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the product spot diminishes, on-plate degradation is occurring.
-
Run the Column Quickly: Minimize the time the compound spends on the stationary phase by using flash chromatography with a slightly faster flow rate.
-
-
Problem 2: Poor Separation of Product and Impurities
-
Potential Cause A: Incorrect solvent system.
-
Explanation: The chosen eluent may not have sufficient selectivity for the components of the mixture. Either everything elutes together, or nothing moves off the baseline.
-
Solution:
-
Optimize with TLC: Systematically screen different solvent systems on neutral alumina TLC plates. Test various combinations (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) and different ratios to find a system that gives good separation between your product (Rf ~0.2-0.4) and the impurities.
-
-
-
Potential Cause B: Column was overloaded.
-
Explanation: Loading too much crude material onto the column for its size leads to broad bands that overlap, making separation impossible.
-
Solution:
-
Reduce Sample Load: Adhere to a sample-to-adsorbent mass ratio of 1:30 to 1:50. If separation is particularly difficult, increase the ratio to 1:100.[10]
-
Use a Larger Column: If the amount of material cannot be reduced, use a proportionally larger column and more stationary phase.
-
-
-
Potential Cause C: Poorly packed column.
-
Explanation: An unevenly packed column containing air bubbles or channels will lead to a non-uniform solvent front, causing bands to become distorted and leading to poor separation.
-
Solution:
-
Repack the Column: Take care to pack the column using a well-mixed slurry. Tap the column walls during packing to settle the stationary phase evenly and release any trapped air. Ensure the top surface of the bed is perfectly level.[10]
-
-
Problem 3: Product is Streaking or Tailing Badly
-
Potential Cause A: Strong compound-adsorbent interactions.
-
Explanation: Even on neutral alumina, the secondary amine can have some interaction with the surface, causing tailing. This is more pronounced if the alumina is highly active.
-
Solution:
-
Use Deactivated Alumina: As with low recovery, using a less active alumina (Grade II or III) will reduce these strong interactions and lead to sharper peaks.[8]
-
Use a More Polar Mobile Phase: A more polar solvent will compete more effectively for the binding sites on the alumina, helping to elute the compound in a tighter band.
-
-
-
Potential Cause B: Sample was loaded in a solvent that was too strong.
-
Explanation: Dissolving the sample in a solvent significantly more polar than the initial mobile phase will cause the band to spread and move down the column in a diffuse manner before the chromatography has even begun.[12]
-
Solution:
-
Use the Weakest Possible Solvent: Dissolve the crude sample in the absolute minimum volume of the initial eluent. If the sample is not soluble, use a minimal amount of a slightly stronger solvent, but no more than necessary.
-
Try Dry Loading: If solubility is a major issue, pre-adsorb the sample onto a small amount of alumina. Dissolve the crude material in a suitable solvent, add a small portion of alumina, and evaporate the solvent completely. The resulting dry powder can then be carefully added to the top of the prepared column.
-
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Summary of Key Purification Parameters
| Parameter | Recommended Value/Method | Rationale & Notes |
| Stationary Phase | Neutral Alumina, 70-230 mesh | Avoids acid-catalyzed degradation and strong binding of the basic amine.[1][3] |
| Alumina Activity | Brockmann Grade II or III | Grade I is often too active. Deactivation with 3-6% water (w/w) reduces irreversible adsorption.[6][8] |
| Sample:Adsorbent Ratio | 1:30 to 1:50 (w/w) | Ensures sufficient resolving power. Increase to 1:100 for difficult separations.[10] |
| Column Packing | Slurry Packing | Provides a more uniform and reproducible column bed, minimizing channeling. |
| Sample Loading | Wet load (in min. volume) or Dry load | Prevents band broadening. Dry loading is ideal for samples with poor solubility in the eluent.[12] |
| Suggested Eluent Systems | 1. DCM / 0-5% MeOH2. Hexanes / 20-70% EtOAc | Gradients should be developed based on TLC analysis. Aim for a product Rf of 0.2-0.4.[7] |
References
-
RediSep neutral alumina column purification of high pKa compounds. (2012). Teledyne ISCO. [Link]
-
Ford, C. D., Holmes, S. A., Thompson, L. F., & Latham, D. R. (1981). Separation of nitrogen compound types from hydrotreated shale oil products by adsorption chromatography on basic and neutral alumina. Analytical Chemistry, 53(6), 831–836. [Link]
-
How to isolate Imine by column chromatography?. (2016). ResearchGate. [Link]
-
Adsorbents for Chromatography. (n.d.). MP Biomedicals. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Neutral Alumina Flash Column. (n.d.). Hawach Scientific. [Link]
-
Help with Alumina Column Chromatography. (2019). Reddit. [Link]
-
Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). (n.d.). Cheméo. [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
-
Alumina sample cleanups and how can you implement in your workflow?. (2023). Biotage. [Link]
-
Mechanisms of Reaction of Hydratable Aluminas. (1993). ResearchGate. [Link]
-
Reactivity of shape-controlled crystals and metadynamics simulations locate the weak spots of alumina in water. (2019). Nature Communications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. teledyneisco.com [teledyneisco.com]
- 4. researchgate.net [researchgate.net]
- 5. hawach.com [hawach.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mpbio.com [mpbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. halocolumns.com [halocolumns.com]
Technical Support Center: Troubleshooting Low Yields in 2-Piperidone Ketalization Reactions
Welcome to the technical support center for the ketalization of 2-piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial protecting group strategy. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a robust understanding for future experimentation.
Introduction: The Challenge of 2-Piperidone Ketalization
2-Piperidone, a δ-valerolactam, presents a unique set of challenges for ketalization.[1][2] While the carbonyl group is the target for protection, the adjacent nitrogen atom within the lactam ring introduces competing reactivity. The equilibrium nature of ketalization, coupled with the potential for side reactions involving the lactam nitrogen, can often lead to frustratingly low yields. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My 2-piperidone ketalization reaction is not proceeding, or the yield is very low. What are the most common reasons for this?
A: Low or no yield in a 2-piperidone ketalization reaction typically points to one of three primary issues: an unfavorable reaction equilibrium, catalyst inefficiency, or substrate-related side reactions.
-
Unfavorable Equilibrium: Ketalization is a reversible reaction where water is produced as a byproduct.[3] If water is not efficiently removed from the reaction mixture, the equilibrium will not favor the formation of the ketal product, leading to low conversion rates.[4]
-
Catalyst Issues: An inappropriate or deactivated acid catalyst will fail to sufficiently activate the carbonyl group of the 2-piperidone for nucleophilic attack by the alcohol.
-
Side Reactions: The lactam functionality of 2-piperidone can participate in side reactions under acidic conditions, consuming the starting material and reducing the yield of the desired ketal.
Q2: I observe the formation of a white, insoluble material in my reaction flask. What is it and how can I prevent it?
A: The formation of a white precipitate is often due to the acid-catalyzed polymerization of 2-piperidone.[1] Under acidic conditions, the lactam ring can be opened, and the resulting amino acid intermediate can polymerize.
Troubleshooting Steps:
-
Protect the Lactam Nitrogen: The most effective way to prevent polymerization and other N-related side reactions is to protect the nitrogen atom before attempting ketalization. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[5][6]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of polymerization.
-
Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst, as excessive acid can promote polymerization.
Q3: My spectroscopic analysis (NMR, IR) of the crude product shows unexpected signals. What are the likely byproducts?
A: Besides polymerization, two other common byproducts arise from the reactivity of the lactam itself:
-
O-alkylated Imidate: Under acidic conditions, the lactam oxygen can be protonated, followed by attack of the alcohol to form an O-alkyl imidate. This is particularly prevalent with highly reactive alkylating agents like Meerwein's salt.[7]
-
N-alkylation: Although less common under acidic ketalization conditions, if a sufficiently reactive electrophile is present, alkylation of the lactam nitrogen can occur.[8][9]
Troubleshooting Guide: A Deeper Dive
Problem 1: Incomplete Conversion and Reversibility
Symptoms:
-
TLC or GC analysis shows a significant amount of remaining 2-piperidone.
-
The isolated yield of the ketal is consistently low, even with extended reaction times.
Root Cause Analysis: The ketalization reaction is in equilibrium. The presence of water, the byproduct, will push the equilibrium back towards the starting materials.
Solutions:
-
Efficient Water Removal:
-
Dean-Stark Apparatus: For reactions run in a solvent that forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is the classical and most effective method for continuous water removal.[4][7][10][11]
-
Chemical Dehydrating Agents: For reactions where a Dean-Stark trap is not practical, chemical dehydrating agents can be used.
-
Trimethyl Orthoformate (TMOF): TMOF reacts with water to form methanol and methyl formate, effectively removing it from the reaction.[5][6][12][13][14] It can often be used as both a reagent and a solvent.
-
Molecular Sieves: Activated molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water.
-
-
Problem 2: Catalyst Selection and Activity
Symptoms:
-
The reaction is sluggish or does not proceed at all.
-
Decomposition of the starting material is observed.
Root Cause Analysis: The choice and amount of acid catalyst are critical. Too little catalyst results in a slow reaction, while too much can lead to side reactions like polymerization. The catalyst may also be deactivated by impurities.
Solutions:
-
Catalyst Choice:
-
p-Toluenesulfonic Acid (p-TsOH): This is a commonly used, effective, and relatively mild solid acid catalyst for ketalization.[15][16]
-
Camphorsulfonic Acid (CSA): Another effective solid acid catalyst that can be used in a variety of solvents.[4]
-
Lewis Acids: In some cases, Lewis acids such as BF₃·OEt₂ or Sc(OTf)₃ can be effective, but they should be used with caution as they can also promote side reactions.
-
-
Catalyst Loading: Start with a catalytic amount (e.g., 0.01-0.05 equivalents). If the reaction is slow, the amount can be incrementally increased while monitoring for byproduct formation.
-
Ensure Anhydrous Conditions: The catalyst and all reagents and solvents should be anhydrous to prevent deactivation and to favor the forward reaction.
Problem 3: Competing Reactions at the Lactam Moiety
Symptoms:
-
Formation of byproducts identified as O-alkyl imidates or N-alkylated species.
-
Complex crude reaction mixture that is difficult to purify.
Root Cause Analysis: The lone pair of electrons on the lactam nitrogen can compete with the carbonyl oxygen for protonation, leading to side reactions.
Solutions:
-
N-Protection: As mentioned, protecting the lactam nitrogen with a group like Boc is the most robust solution.[6] This electronically deactivates the nitrogen, preventing it from participating in side reactions.
-
Milder Reaction Conditions: Using a milder acid catalyst and lower reaction temperatures can help to favor ketalization over side reactions.
Experimental Protocols
Protocol 1: Ketalization of N-Boc-2-piperidone with Ethylene Glycol
This protocol is a recommended starting point, incorporating N-protection to minimize side reactions.
Materials:
-
N-Boc-2-piperidone (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, and magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add N-Boc-2-piperidone (1.0 eq), ethylene glycol (1.5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Substrate | N-Boc-2-piperidone | Prevents N-alkylation and polymerization.[6] |
| Alcohol | Ethylene glycol (1.2-2.0 eq) | Forms a stable 5-membered cyclic ketal. |
| Catalyst | p-TsOH (0.01-0.05 eq) | Effective and mild acid catalyst.[15][16] |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal. |
| Water Removal | Dean-Stark Trap | Ensures the reaction equilibrium favors product formation.[4] |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
Visualizations
Reaction Scheme: Ketalization of N-Boc-2-piperidone
Caption: Troubleshooting decision tree for 2-piperidone ketalization.
References
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available at: [Link]
-
PubMed. (n.d.). O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. Available at: [Link]
- Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
-
Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. Available at: [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]
-
Open Access Journals - Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Available at: [Link]
-
Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE. Available at: [Link]
-
DTIC. (2025). Piperidine Synthesis. Available at: [Link]
- Google Patents. (n.d.). CN103965097A - A kind of preparation method of 2-piperidone.
-
Wikipedia. (n.d.). 2-Piperidinone. Available at: [Link]
-
Ars Separatoria Acta. (2012/2013). Reaction of ampicillin and amoxicillin with alcohols. Available at: [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. (2018). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (II). Reaction conditions: (i) ethylene glycol, p-TSA,.... Available at: [Link]
-
ResearchGate. (n.d.). The Mechanisms of Reactions of β-Lactams. Available at: [Link]
-
YouTube. (2015). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.. Available at: [Link]
-
Scilit. (1995). Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine formation. Available at: [Link]
-
DUBI CHEM. (n.d.). TRIMETHYL ORTHOFORMATE FOR SYNTHESIS 98%. Available at: [Link]
-
SciSpace. (n.d.). Piperidones: from alkaloids to pseudopeptides. Available at: [Link]
-
PubMed. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). lactams. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Available at: [Link]
-
PMC. (n.d.). A Regio- and Stereoselective Synthesis of Cyclic Imidates via Electrophilic Cyclization of 2-(1-Alkynyl)benzamides. A Correction. Available at: [Link]
-
Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)-. Available at: [Link]
-
R Discovery. (n.d.). Polymerization of α‐piperidone with M–AlEt3, MAlEt4, or KAlEt3(piperidone) as catalysts and N‐acetyl‐α‐piperidone as initiator. Available at: [Link]
-
MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Available at: [Link]
-
YouTube. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. Available at: [Link]
-
MDPI. (2018). Amide Bond Activation of Biological Molecules. Available at: [Link]
-
ResearchGate. (n.d.). NMR and IR spectroscopic study of mono-, bi- and tricyclic piperidone systems | Request PDF. Available at: [Link]
-
Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available at: [Link]
-
Encyclopedia.pub. (2020). Beta Lactams and Products. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]
-
YouTube. (2013). A Simple Dean-Stark Apparatus Explained. Available at: [Link]
-
Nature. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Available at: [Link]
-
ResearchGate. (n.d.). Reagents and conditions: a ethylene glycol, p-toluenesulphonic acid,.... Available at: [Link]
-
ACS Publications. (n.d.). The Chemistry of Imidates. Available at: [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]
-
Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available at: [Link]
-
PMC. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Available at: [Link]
-
PubMed. (n.d.). Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid at position 2. Available at: [Link]
-
ResearchGate. (n.d.). Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol | Request PDF. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. A versatile method for the protection of carbonyl compounds by camphorsulfonic acid | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Boc-2-piperidone | 85908-96-9 [chemicalbook.com]
- 7. O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 12. uvadoc.uva.es [uvadoc.uva.es]
- 13. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Ketalization with Tetramethoxysilane: QM Mechanism Investigation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 16. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 6-azaspiro[4.5]decane substitutions
Topic: Overcoming Steric Hindrance in N-Substitutions
Doc ID: ASP-6AZ-004 | Version: 2.1 | Last Updated: 2026-02-27
Executive Summary: The "Neopentyl" Problem
The Issue: You are likely experiencing stalled conversion (<10%) or elimination byproducts when attempting to functionalize the nitrogen at the 6-position of 6-azaspiro[4.5]decane.
The Cause: The 6-azaspiro[4.5]decane scaffold presents a unique steric challenge. The nitrogen atom (N6) is directly adjacent to the spiro-quaternary carbon (C5). This creates a neopentyl-like environment. The gem-disubstitution at C5 projects alkyl bulk into the trajectory required for nucleophilic attack (SN2) or the formation of tetrahedral intermediates (acylation). Standard protocols (e.g., K2CO3/DMF for alkylation or EDC/HOBt for coupling) lack the thermodynamic drive to overcome this repulsive energy barrier.
Diagnostic Workflow
Before altering your chemistry, determine if your failure is Steric or Electronic . Use the logic tree below to select the correct remediation module.
Figure 1: Decision matrix for troubleshooting N-functionalization of hindered spiro-amines.
Technical Modules & Protocols
Module A: N-Alkylation (The "Cesium Effect")
The Problem: Standard SN2 reactions (e.g., R-Br + Base) fail because the transition state is too crowded. The nucleophile (N6) cannot easily access the electrophile's antibonding orbital.
The Fix:
-
Cesium Carbonate (
): The "Cesium Effect" improves solubility in organic solvents and the large cation radius disrupts tight ion pairs, making the N-anion more "naked" and reactive. -
Microwave Irradiation: Provides rapid localized heating to surmount the high activation energy barrier (
). -
Finkelstein Modification: If using alkyl bromides/chlorides, add 0.5 equiv NaI to generate the more reactive alkyl iodide in situ.
Protocol A: Microwave-Assisted Alkylation
| Parameter | Specification |
| Stoichiometry | Amine (1.0 eq), Electrophile (1.2 eq), |
| Solvent | Acetonitrile (MeCN) or DMF. Note: MeCN is preferred for easier workup if solubility permits. |
| Concentration | 0.2 M - 0.5 M (High concentration drives kinetics) |
| Conditions | Microwave: 100°C – 120°C for 30–60 mins. |
Step-by-Step:
-
Dissolve 6-azaspiro[4.5]decane (1.0 eq) in MeCN (0.2 M).
-
Add
(2.0 eq).[1] Tip: Use finely ground, anhydrous base. -
Add the alkyl halide (1.2 eq). If using a chloride or bromide, add NaI (0.5 eq).
-
Seal the microwave vial and irradiate at 110°C for 45 minutes .
-
QC Check: LCMS. If mono-alkylation is <50%, increase temp to 130°C. Warning: Watch for elimination of the alkyl halide at high temps.
Module B: Amide Coupling (Acylation)
The Problem: Reagents like EDC or HATU form an activated ester that is bulky. The steric clash between the spiro-center and the incoming activated ester prevents the formation of the tetrahedral intermediate.
The Fix: Propylphosphonic Anhydride (T3P) T3P is a cyclic anhydride that acts as a powerful coupling agent.[2][3]
-
Why it works: It captures the carboxylic acid to form a mixed anhydride that is highly reactive but less sterically demanding than OBt/OAt esters. It also acts as a water scavenger, driving equilibrium.
-
Epimerization Control: T3P shows the lowest rate of epimerization among coupling agents, crucial if your spiro-amine is chiral or the acid is chiral.
Protocol B: T3P Coupling
| Parameter | Specification |
| Reagents | Carboxylic Acid (1.1 eq), Amine (1.0 eq), T3P (1.5 eq, 50% in EtOAc/DMF), DIPEA (3.0 eq) |
| Solvent | EtOAc (preferred) or DMF/DCM. |
| Temperature | 0°C to Room Temperature (RT). |
Step-by-Step:
-
Dissolve Carboxylic Acid (1.1 eq) and DIPEA (3.0 eq) in EtOAc.
-
Add 6-azaspiro[4.5]decane (1.0 eq).
-
Cool to 0°C.
-
Add T3P solution (1.5 eq) dropwise. Do not add all at once; the exotherm can be significant.
-
Allow to warm to RT and stir for 2–4 hours.
-
Troubleshooting: If reaction is slow, heat to 50°C. T3P is thermally stable.
-
Workup: Wash with water, then sat.
. T3P byproducts are water-soluble (unlike urea byproducts from EDC).
Module C: N-Arylation (Buchwald-Hartwig)
The Problem: The reductive elimination step in the Pd-catalytic cycle is sensitive to steric bulk. Standard ligands (BINAP, dppf) creates a Pd-center that is too crowded to accommodate both the aryl group and the bulky spiro-amine.
The Fix: Dialkylbiaryl Phosphines (Buchwald Ligands) You must use ligands designed for bulky secondary amines .
-
RuPhos: Excellent for secondary amines and bulky substrates.
-
BrettPhos: The "gold standard" for the most difficult, hindered amines.
-
Pre-catalysts: Do not try to mix
and ligand in situ. The activation energy is too high. Use Pd-G3 or Pd-G4 precatalysts which generate the active species immediately upon base exposure.
Protocol C: Pd-Catalyzed Arylation
| Component | Recommendation |
| Catalyst | RuPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%) |
| Base | NaOtBu (Sodium tert-butoxide) or LHMDS. NaOtBu is stronger and faster. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed). |
| Temp | 80°C – 100°C. |
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 eq), Spiro-amine (1.2 eq), and NaOtBu (1.5 eq).
-
Add RuPhos Pd G4 (0.03 eq / 3 mol%).
-
Evacuate and backfill with Nitrogen (x3). Oxygen kills this catalyst.
-
Add anhydrous Toluene (0.2 M) via syringe.
-
Heat to 100°C for 2–12 hours.
-
Visual Check: The reaction usually turns dark brown/black upon completion.
Mechanistic Visualization
The diagram below illustrates the steric clash (red) and the pathway to success (green) using the recommended T3P pathway vs standard HATU.
Figure 2: Comparison of steric barriers in HATU vs. T3P coupling for spiro-amines.
FAQ: Common Pitfalls
Q: Can I use reductive amination (Aldehyde + NaBH(OAc)3) to alkylate the nitrogen? A: Generally, no . The formation of the iminium ion intermediate is reversible and often disfavored sterically. Furthermore, the reduction step is sluggish. If you must use an aldehyde, use Ti(OiPr)4 as a Lewis acid additive to force imine formation before adding the reducing agent, or use the microwave protocol (Protocol A) with the corresponding alkyl halide.
Q: My Buchwald reaction turned black immediately but no product formed. Why? A: This "Pd black" formation indicates catalyst decomposition. The active Pd(0) species was generated but failed to undergo oxidative addition or amine ligation before aggregating.
-
Fix: Ensure your solvent is rigorously degassed. Switch to a G4 Precatalyst (which is more stable) and lower the temperature slightly (80°C) to control the activation rate.
Q: I need to make the sulfonamide. Is this hard? A: Sulfonyl chlorides are highly reactive (more so than acid chlorides). Usually, this works in DCM/Pyridine without special conditions. If it fails, add DMAP (0.1 eq) as a nucleophilic catalyst to form the reactive N-sulfonylpyridinium intermediate.
References
-
T3P Mechanism & Utility: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[2][4] Common Organic Chemistry / Core.ac.uk.
-
Microwave Alkylation: Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation.[5][6] Green Chem., 2004, 6, 219–221.[5]
-
Buchwald-Hartwig Guide: Buchwald-Hartwig Amination User Guide. Chemical Insights / WuXi AppTec.
-
Steric Parameters: A New Measurement of Amine Steric Hindrance. OSTI.gov.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing ring-opening side reactions during workup
Technical Support Center: Minimizing Ring-Opening Side Reactions During Workup
Introduction Welcome to the Technical Support Center. Strained heterocycles—such as epoxides, aziridines, oxetanes, and azetidines—are highly susceptible to unintended ring-opening during reaction workups. Driven by the thermodynamic release of ring strain (approximately 13 kcal/mol for epoxides)[1], these side reactions are often catalyzed by improper quenching, aggressive biphasic extractions, or poor choice of drying agents. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to ensure the structural integrity of your target molecules.
Part 1: Mechanistic Troubleshooting Guide
Q1: Why do my epoxides and aziridines open during standard aqueous workups? A1: Ring-opening during workup is fundamentally a kinetic issue driven by the presence of Brønsted acids, nucleophiles, and thermal stress. During an aqueous quench, residual acids (e.g., HCl, H2SO4) protonate the heteroatom. This lowers the activation energy for C-O or C-N bond cleavage, activating the ring toward nucleophilic attack by water or halide ions[2]. Even in neutral water, elevated temperatures can promote hydrolytic ring-opening, with water acting simultaneously as a modest acid catalyst and a nucleophile[3]. Furthermore, entropic factors in aqueous environments can drive unusual regioselectivity in water-promoted ring openings, leading to complex mixtures of diols or amino alcohols[4]. Causality & Solution: High stirring rates in biphasic systems increase the mass transfer of nucleophiles to the organic interface[2]. To prevent this, perform extractions rapidly, at low temperatures (< 5 °C), and use pH 7.4 buffers instead of unbuffered water or strong acids.
Q2: How do I quench a reaction involving strong nucleophiles (e.g., LiAlH4, Grignard reagents) without destroying my strained ring? A2: Strong basic nucleophiles (organometallics, hydrides) attack the less substituted carbon of epoxides via an SN2-like pathway[5]. If your goal is to preserve a strained ring while quenching these reactive species, you must avoid the standard acidic workup (which would trigger acid-catalyzed opening). Instead, utilize a non-aqueous or strictly alkaline quench. For example, quenching LiAlH4 with the Fieser method generates insoluble aluminum salts that can be filtered off, completely bypassing the need for an aqueous biphasic extraction[5].
Q3: Does the choice of drying agent or washing solution really matter? A3: Absolutely. Washing with brine (saturated NaCl) introduces a high concentration of chloride ions, which are excellent nucleophiles that can form halohydrins if the aqueous layer becomes even slightly acidic. Furthermore, common drying agents like Magnesium Sulfate (MgSO4) are mildly Lewis acidic and can catalyze the ring-opening of highly sensitive epoxides and azetidines[6]. Causality & Solution: Always wash with a mild buffer (e.g., saturated NaHCO3) instead of brine, and dry over neutral Sodium Sulfate (Na2SO4).
Part 2: Workflow Visualization
Caption: Logical workflow for troubleshooting and selecting workup conditions for strained rings.
Part 3: Self-Validating Experimental Protocols
Protocol A: The Fieser Workup for Hydride Reductions (Non-Aqueous) Purpose: To quench LiAlH4 reductions without exposing strained rings to aqueous acids or prolonged biphasic hydrolysis. Self-Validation: The successful formation of a crisp, white, granular precipitate indicates correct stoichiometry. A gooey or grey precipitate indicates incomplete quenching or excess water, which risks trapping the product or causing hydrolysis.
-
Cool the reaction mixture (typically in THF or Ether) to 0 °C under an inert atmosphere.
-
For every
grams of LiAlH4 used, slowly add mL of distilled water dropwise with vigorous stirring. Wait until hydrogen evolution ceases. -
Add
mL of a 15% (w/v) aqueous NaOH solution dropwise. -
Add
mL of distilled water. -
Warm to room temperature and stir vigorously for 15 minutes until the aluminum salts form a granular white precipitate.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with warm THF or ethyl acetate.
-
Concentrate the filtrate directly under reduced pressure.
Protocol B: pH-Controlled Biphasic Extraction for Highly Strained Aziridines/Epoxides Purpose: To extract products from mildly acidic or basic mixtures while preventing nucleophilic ring-opening. Self-Validation: The aqueous layer must test at pH 7.5–8.0 via pH paper after the extraction. A lower pH indicates insufficient buffering, risking ring-opening.
-
Pre-cool the reaction mixture and all extraction solvents (e.g., Ethyl Acetate, DCM) to 0–5 °C.
-
Dilute the reaction mixture with the cold organic solvent.
-
Add an equal volume of cold, saturated aqueous NaHCO3 or a 0.1 M Phosphate buffer (pH 7.4). Do not use brine.
-
Transfer to a separatory funnel and invert gently 3–4 times. Avoid prolonged, vigorous shaking to minimize the interfacial mass transfer of nucleophiles[2].
-
Immediately separate the layers.
-
Dry the organic layer exclusively over anhydrous Na2SO4. Filter and concentrate at a bath temperature not exceeding 30 °C.
Part 4: Quantitative Data Summary
The following table summarizes the causal relationships between workup conditions, dominant side reactions, and the specific mitigation strategies required to preserve ring integrity.
| Workup Condition / Reagent | Ring Type Most Affected | Dominant Side Reaction | Causality & Mitigation Strategy |
| Aqueous HCl Quench | Epoxides, Aziridines | Hydrolysis (Diol/Amino alcohol) | Cause: Protonation lowers activation energy for H2O attack. Fix: Quench with pH 7.4 buffer. |
| Brine (Sat. NaCl) Wash | Epoxides, Oxetanes | Halohydrin formation | Cause: High [Cl⁻] acts as a strong nucleophile in mildly acidic media. Fix: Wash with Sat. NaHCO3. |
| MgSO4 (Drying Agent) | Azetidines, Epoxides | Lewis acid-catalyzed opening | Cause: Mg²⁺ coordinates to the heteroatom, activating the ring[6]. Fix: Use neutral Na2SO4. |
| Elevated Temp (>40 °C) | All strained rings | Thermal hydrolytic opening | Cause: Overcomes activation barrier for nucleophilic attack[3]. Fix: Keep bath < 30 °C during rotovap. |
| Prolonged Stirring | Epoxides | Biphasic interfacial opening | Cause: Increases oil-water interfacial area, maximizing mass transfer[2]. Fix: Rapid, gentle extraction. |
Part 5: Frequently Asked Questions (FAQs)
FAQ 1: I am performing an N-acylation on an azetidine. Why is the ring opening during the reaction/workup? Answer: Acyl chlorides can act as weak Lewis acids, and the resulting HCl byproduct strongly promotes ring-opening. To prevent this, perform the reaction at low temperatures (0 °C to -78 °C) to kinetically suppress the side reaction, and ensure a sufficient excess of a non-nucleophilic base (like DIPEA) is present to immediately neutralize HCl[6].
FAQ 2: Does silica gel chromatography cause ring opening after the workup? Answer: Yes. Standard silica gel is mildly acidic (pH ~4.5–5.5) and contains surface silanol groups that can catalyze the ring-opening of epoxides and aziridines. Always pre-treat your silica column by flushing it with your eluent containing 1–2% Triethylamine (Et3N) to neutralize these acidic sites before loading your compound.
References[1] Epoxide Ring Opening With Base - Master Organic Chemistry. Master Organic Chemistry.https://www.masterorganicchemistry.com/2015/02/10/epoxide-ring-opening-with-base/[3] Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. ResearchGate.https://www.researchgate.net/publication/5432101_Hot_Water-Promoted_Ring-Opening_of_Epoxides_and_Aziridines_by_Water_and_Other_Nucleopliles[2] Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. MDPI.https://www.mdpi.com/2076-3417/10/18/6347[6] How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.https://www.benchchem.com/troubleshooting/prevent-ring-opening-azetidines[5] Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). OrgoSolver.https://www.orgosolver.com/reactions/epoxide-base-neutral-ring-opening[4] Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. PNAS.https://www.pnas.org/doi/10.1073/pnas.1311000110
Sources
Technical Support Center: Stabilization of 1,4-dioxa-6-azaspiro[4.5]decane
Document ID: TSC-DASD-2026-02-27 Version: 1.0
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stabilization of 1,4-dioxa-6-azaspiro[4.5]decane. Given its bifunctional nature, containing both a secondary amine within a piperidine ring and a cyclic ether (ketal), understanding its potential degradation pathways is critical for maintaining sample integrity, ensuring experimental reproducibility, and preserving shelf-life.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-dioxa-6-azaspiro[4.5]decane and why is its stability a concern?
1,4-dioxa-6-azaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic center connecting a 1,4-dioxolane ring and a piperidine ring. This structure is a valuable scaffold in medicinal chemistry and organic synthesis.[1] Stability is a primary concern due to its two key functional groups:
-
Secondary Amine (Piperidine): Amines are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities, N-oxides, and other degradation products.[2] They can also react with atmospheric carbon dioxide.
-
Cyclic Ketal (1,4-dioxolane): The ketal group is sensitive to acid-catalyzed hydrolysis, which would result in ring-opening and the formation of a ketone and a diol.[3]
Maintaining the purity of this compound is essential for the validity of research data and the safety and efficacy of any resulting pharmaceutical products.
Q2: What are the immediate visual signs of degradation?
The most common initial sign of degradation is a change in color , typically from a colorless or white solid/liquid to a yellow or brownish hue. This is often indicative of amine oxidation.[2] Other signs may include:
-
Changes in physical form (e.g., clumping of a powder).
-
The appearance of insolubles or precipitation in a solution.
-
A noticeable change in odor.
Q3: What are the ideal conditions for long-term storage?
For optimal long-term stability, 1,4-dioxa-6-azaspiro[4.5]decane should be stored under the following conditions:
-
Temperature: 2-8°C (refrigerated).[4][5] Lower temperatures significantly slow the rate of potential degradation reactions.
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidation of the secondary amine.[2]
-
Container: An amber glass vial or other light-protecting container with a tightly sealed cap to prevent exposure to light and moisture.
-
Environment: A dry, well-ventilated area away from acidic vapors and sources of ignition.[6][7]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during handling and storage, providing likely causes and actionable solutions.
| Problem Encountered | Likely Cause(s) | Recommended Action(s) |
| Purity Decrease Over Time (Confirmed by HPLC/GC-MS) | Amine Oxidation: Exposure to atmospheric oxygen. | Inert Atmosphere: Purge vials with argon or nitrogen before sealing. For solutions, use degassed solvents. |
| Hydrolysis: Exposure to acidic contaminants or moisture. | pH Control: Ensure storage containers are free of acidic residue. Use a dessicant in secondary containment if storing in a humid environment.[3] | |
| Sample Discoloration (Yellowing/Browning) | Amine Oxidation: The secondary amine is oxidizing. This is often the first and most visible sign of degradation. | Add Antioxidant: For bulk material or solutions where permissible, consider adding a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).[8] Always verify compatibility with downstream applications. |
| Formation of an Insoluble Precipitate in Solution | Carbamate Formation: The secondary amine has reacted with atmospheric CO2. | Inert Gas Blanket: Always handle and store solutions under an inert gas blanket to exclude CO2. |
| Degradant Insolubility: Degradation products (e.g., from hydrolysis or oxidation) may have lower solubility. | Re-purification: The material may need to be re-purified. Implement stricter storage protocols to prevent recurrence. | |
| Inconsistent Results in Biological Assays | Formation of Active/Interfering Degradants: Degradation products may interact with the biological target or interfere with assay detection methods. | Forced Degradation Study: Conduct a forced degradation study to identify potential degradants.[9][10] This helps in developing stability-indicating analytical methods to ensure only pure material is used. |
Key Degradation Pathways and Prevention
Understanding the chemical mechanisms of degradation is crucial for effective stabilization. The two primary pathways of concern for 1,4-dioxa-6-azaspiro[4.5]decane are Amine Oxidation and Ketal Hydrolysis .
Caption: Primary degradation pathways for 1,4-dioxa-6-azaspiro[4.5]decane.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol outlines the best practice for aliquoting and storing a new batch of 1,4-dioxa-6-azaspiro[4.5]decane for long-term use.
-
Preparation: Work in a clean, dry area, preferably in a fume hood or glove box with inert gas capabilities.
-
Aliquoting: Divide the bulk material into smaller, single-use quantities in amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inerting: For each vial, uncap and gently flush the headspace with a stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly cap the vial. For maximum protection, use caps with PTFE-lined septa. Wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), and date.
-
Storage: Place the aliquoted vials into a secondary container and store in a designated refrigerator at 2-8°C.
Protocol 2: Designing a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12] This is a foundational step in pharmaceutical development as outlined by ICH guidelines.[9]
Caption: Workflow for a forced degradation study.
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify significant degradation products without over-stressing the molecule.[9][13]
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[13]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the compound to light conditions as specified in ICH guideline Q1B.[10]
Samples from each condition should be analyzed at various time points by a high-resolution method like HPLC-UV/MS to quantify the parent compound and identify and characterize any new peaks that appear.
References
- Vertex AI Search. (2026, February 15).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Vertex AI Search. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Vertex AI Search. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants.
- BenchChem. (n.d.). stability of cis-1,4-Dioxane-2,3-diol under acidic conditions.
- Elsevier. (2003, March 1).
- ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 1,4-dioxaspiro[4.5]decane-6-carboxylic acid.
- Cubework. (n.d.). Heterocyclic Compound Warehouse Storage Solutions.
- MDPI. (2023, February 25).
- MDPI. (2022, September 7). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood.
- Wellt Chemicals. (2024, January 9).
- ResearchGate. (n.d.). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control.
- Achmem. (n.d.). 1,4-Dioxa-7-azaspiro[4.5]decane.
- MySkinRecipes. (n.d.). 6-Bromo-1,4-dioxaspiro[4.5]decane.
- Longchang Chemical. (2023, February 10).
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane.
- BenchChem. (2025, December). troubleshooting guide for the synthesis of heterocyclic compounds.
- ACS Publications. (2021, April 8). Stability of Structurally Varied Aqueous Amines for CO2 Capture.
- American Society for Microbiology. (2023, September 13).
- EPA. (2025, October 15). 1,4-Dioxa-8-azaspiro(4.5)decane Env.
- BASF Product Finder. (n.d.). 1,4-Dioxane ultra pure.
- Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6).
- MedchemExpress.com. (n.d.). 1-4-dioxa-8-azaspiro-4-5-decane.
- Wikipedia. (n.d.). 1,4-Dioxane.
- NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane - the NIST WebBook.
- TCI AMERICA. (n.d.). 1,4-Dioxaspiro[4.5]decane 177-10-6.
- PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
- BenchChem. (n.d.).
- YouTube. (2015, November 6).
- Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists.
- BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
- Michigan State University. (n.d.). Heterocyclic Compounds - MSU chemistry.
- Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
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- 13. pharmtech.com [pharmtech.com]
Removing unreacted 2-piperidone from spiro-acetal product mixtures
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 2-piperidone from spiro-acetal product mixtures. As chemists, we understand that purification is both an art and a science, and residual starting materials or byproducts can be a significant challenge. This resource is designed to equip you with the foundational knowledge and practical protocols to achieve high purity for your target spiro-acetal compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the workup and purification of spiro-acetal reaction mixtures containing 2-piperidone.
Question: My crude ¹H NMR spectrum shows significant peaks corresponding to 2-piperidone. What is the most straightforward method to remove it before column chromatography?
Answer: The most effective initial purification step is a liquid-liquid extraction (LLE) procedure, which leverages the significant difference in polarity and water solubility between your likely less-polar spiro-acetal product and the highly polar, water-soluble 2-piperidone impurity.[1][2][3] 2-Piperidone, a lactam, is readily soluble in water (291 g/L), whereas spiro-acetals are typically much more soluble in common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).[4][5]
The underlying principle of LLE is the partitioning of compounds between two immiscible liquid phases based on their relative solubilities.[6][7] By washing an organic solution of your crude product with an aqueous phase, you can selectively transfer the polar 2-piperidone into the water layer, leaving the desired spiro-acetal in the organic layer.
Workflow: Pre-Chromatography Purification via Extraction
Caption: Liquid-liquid extraction workflow for removing water-soluble impurities.
Detailed Protocol: Liquid-Liquid Extraction
-
Solvent Choice: Ensure your crude product is fully dissolved in an organic solvent that is immiscible with water. Ethyl acetate and dichloromethane are excellent choices.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel several times. Periodically vent the funnel to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The denser layer (often DCM or the aqueous layer if using EtOAc) will be at the bottom.
-
Removal of Aqueous Layer: Carefully drain and collect the bottom layer. If you are unsure which layer is which, add a few drops of water and observe where they go. The aqueous layer now contains the majority of the 2-piperidone.
-
Repeat: Repeat the water wash (steps 2-5) one or two more times to ensure complete removal of the impurity.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase.[8]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter away the drying agent, and remove the solvent under reduced pressure.
This procedure should significantly reduce the amount of 2-piperidone, simplifying the subsequent, more resource-intensive purification by column chromatography.
Question: I've performed an aqueous workup, but I still see a stubborn impurity that I believe is 2-piperidone. How can I design an effective flash column chromatography protocol to separate it from my spiro-acetal product?
Answer: If 2-piperidone persists after extraction, flash column chromatography is the definitive method for separation. The success of this technique relies on exploiting the polarity difference between the target compound and the impurity. Since 2-piperidone is a polar lactam, it will have a strong affinity for a polar stationary phase like silica gel.[1][9] Your spiro-acetal is likely significantly less polar.
Causality Behind the Separation: In normal-phase chromatography, the stationary phase (silica gel) is highly polar, and the mobile phase (solvent) is less polar. Compounds in the mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[9]
-
Spiro-acetal (Less Polar): Spends more time in the mobile phase, travels down the column faster, and elutes first.
-
2-Piperidone (More Polar): Adsorbs more strongly to the polar silica gel, spends less time in the mobile phase, travels down the column slower, and elutes later.
Decision Logic for Chromatography Method Development
Caption: Logic diagram for developing a flash chromatography method.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system will show your spiro-acetal product with an Rf value of ~0.3-0.4 and the 2-piperidone spot at or near the baseline (Rf ~0).
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent you will use (e.g., 100% hexanes). Pour this into your column and allow it to pack evenly, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of your elution solvent or a stronger solvent like DCM. Adsorbing the crude mixture onto a small amount of silica gel (dry loading) is often superior to loading it as a solution (wet loading), as it leads to better band sharpness and separation.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution). Your less polar spiro-acetal will elute first. After your product has been collected, you can increase the polarity significantly (e.g., 50:50 Hexanes:EtOAc or even switch to a DCM/Methanol system) to flush the highly polar 2-piperidone from the column.
-
Fraction Collection & Analysis: Collect fractions throughout the elution and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent in vacuo.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-piperidone and spiro-acetals that I can exploit for separation?
A1: The primary difference to exploit is polarity . This single property influences solubility and chromatographic behavior, forming the basis for most purification strategies.
| Property | 2-Piperidone (δ-Valerolactam) | Typical Spiro-acetal | Rationale for Separation |
| Functional Group | Cyclic Amide (Lactam) | Acetal | The amide N-H and C=O groups make 2-piperidone an excellent hydrogen bond donor and acceptor, leading to high polarity and water solubility.[1] Spiro-acetals lack these features. |
| Polarity | High | Low to Moderate | This large polarity difference is ideal for separation by normal-phase chromatography or aqueous extraction. |
| Water Solubility | High (291 g/L)[4][5] | Generally Low to Insoluble | Enables selective removal of 2-piperidone into an aqueous phase during a liquid-liquid extraction.[8] |
| Boiling Point | High (256 °C)[5][10] | Variable (Often lower) | Distillation is generally not a practical method for removal due to the high boiling point of 2-piperidone and potential thermal instability of the spiro-acetal. |
| Melting Point | Low (38-40 °C)[10][11] | Variable (Often a crystalline solid) | If the spiro-acetal is a stable solid, recrystallization can be effective, as the liquid/low-melting 2-piperidone will tend to stay in the mother liquor.[12] |
Q2: Can I use an acid or base wash to remove 2-piperidone?
A2: This is generally not the recommended first approach. While the carbonyl oxygen of the lactam can be protonated by a strong acid, making it more water-soluble, many spiro-acetals are acid-labile and can be hydrolyzed or rearranged under acidic conditions. Amides are very weak bases, so a mild acid wash (e.g., 1M HCl) may not be fully effective. Similarly, the N-H proton of a lactam is not acidic enough to be removed by a typical base wash (e.g., NaHCO₃, Na₂CO₃). A simple water wash is safer for the spiro-acetal and often just as effective at removing the water-soluble 2-piperidone.
Q3: Which analytical techniques are best for confirming the complete removal of 2-piperidone?
A3: A combination of techniques provides the highest confidence:
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of column chromatography. A pure product should show a single spot.
-
¹H NMR Spectroscopy: This is the gold standard for confirming purity in most organic labs. Look for the disappearance of characteristic 2-piperidone signals (e.g., broad N-H singlet, multiplets for the -CH₂- groups).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting trace amounts of impurities.[13][14] It can confirm the absence of the molecular ion corresponding to 2-piperidone (m/z = 99.13) in your final product sample. It is particularly useful for establishing purity levels required for biological testing or regulatory submissions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Also a viable and highly sensitive technique, as 2-piperidone is sufficiently volatile for GC analysis.[5][15]
By understanding the chemical principles and applying these systematic protocols, researchers can confidently and efficiently remove residual 2-piperidone to obtain highly pure spiro-acetal products for their research and development needs.
References
- Solubility of Things. (n.d.). 2-Piperidone.
- CymitQuimica. (n.d.). CAS 675-20-7: 2-Piperidone.
- Wikipedia. (2023). 2-Piperidinone.
- ChemicalBook. (2026). 2-Piperidone (CAS 675-20-7).
- Cheméo. (n.d.). Chemical Properties of 2-Piperidinone (CAS 675-20-7).
- PureSynth. (n.d.). 2-Piperidone 98.0%(GC).
- MedchemExpress. (n.d.). 2-Piperidone (δ-Valerolactam).
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Tosoh Bioscience. (2011). Technical Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Enantiopure 2-Piperidinol.
- Royal Society of Chemistry. (2021). Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Organic & Biomolecular Chemistry.
- University of Victoria. (n.d.). Column chromatography.
- MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.
- BenchChem. (2025). Cross-Validation of Analytical Methods for 2-Piperidin-1-ylmethyl-morpholine: A Comparative Guide.
- Restek. (n.d.). 2-Piperidinone: CAS # 675-20-7 Compound Information and Applications for GC and LC Analysis.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Google Patents. (n.d.). CN103965097A - A kind of preparation method of 2-piperidone.
- Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography.
- Google Patents. (n.d.). US4423238A - Process for purifying acetals.
- Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
- PubMed. (2013). Identification of 2-piperidone as a biomarker of CYP2E1 activity through metabolomic phenotyping.
- ResearchGate. (n.d.). Synthesis of spirocyclic piperidones.
- ResearchGate. (n.d.). (PDF) Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping.
- PMC. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity.
- PSC S.p.A. Engineering & Contracting. (n.d.). Liquid-Liquid Extraction and Stripping.
- Oxford Academic. (2013). Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. Toxicological Sciences.
- Sci-Hub. (n.d.). Asymmetric synthesis of spiro 2-pyrrolidin-5-ones and 2-piperidin-6-ones.
- PMC. (n.d.). Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals.
- ResearchGate. (2025). A Formal General Method for the Synthesis of Spiroacetals.
- Longdom Publishing. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements.
- PMC. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- NIH. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
- MDPI. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals.
- Science and Technology of Advanced Materials. (2006). Synthesis and biological assessment of hemiacetal spiro derivatives towards development of efficient chemotherapeutic agent.
- ResearchGate. (n.d.). Epimerization of spiroacetals through acid-catalyzed heterolysis.
- ACS Publications. (n.d.). Rational Synthesis of Contra-Thermodynamic Spiroacetals by Reductive Cyclizations. Journal of the American Chemical Society.
- PubMed. (2005). Rational synthesis of contra-thermodynamic spiroacetals by reductive cyclizations.
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Validation & Comparative
A Comparative Guide to the NMR Characterization of 1,4-dioxa-6-azaspiro[4.5]decane and 2-piperidone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of synthetic intermediates and final active pharmaceutical ingredients is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a compound. This guide offers an in-depth comparison of the NMR spectral characteristics of two structurally distinct, yet related, heterocyclic compounds: 1,4-dioxa-6-azaspiro[4.5]decane and 2-piperidone. By understanding their unique NMR fingerprints, researchers can confidently differentiate between these and similar structures.
Unveiling the Structures: Key Differentiators
At first glance, both 1,4-dioxa-6-azaspiro[4.5]decane and 2-piperidone feature a six-membered nitrogen-containing ring. However, their fundamental structures diverge significantly, leading to distinct electronic environments and, consequently, markedly different NMR spectra.
-
2-Piperidone (δ-Valerolactam): This compound is a cyclic amide, or lactam. The key feature is the carbonyl group (C=O) adjacent to the nitrogen atom within the piperidine ring. This carbonyl group profoundly influences the electronic distribution within the ring, deshielding adjacent protons and carbons.
-
1,4-dioxa-6-azaspiro[4.5]decane: This is a spirocyclic compound where a piperidine ring and a 1,3-dioxolane ring are joined at a single carbon atom (the spiro center). The nitrogen atom is a secondary amine, and the molecule lacks the electron-withdrawing carbonyl group present in 2-piperidone. Instead, the presence of two oxygen atoms in the dioxolane ring introduces its own characteristic spectral features.
The following diagram illustrates the key structural differences that underpin the comparative NMR analysis.
Figure 1. Core structural differences between 1,4-dioxa-6-azaspiro[4.5]decane and 2-piperidone.
Comparative NMR Spectral Analysis
The structural disparities outlined above give rise to predictable and readily identifiable differences in both ¹H and ¹³C NMR spectra. The following sections detail the expected chemical shifts and coupling patterns for each molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicity (splitting patterns), and integration.
-
2-Piperidone: The most telling feature in the ¹H NMR spectrum of 2-piperidone is the downfield chemical shift of the protons on the carbon adjacent to the nitrogen (C6) and the carbon adjacent to the carbonyl group (C2). The amide proton (N-H) typically appears as a broad singlet.
-
1,4-dioxa-6-azaspiro[4.5]decane: In contrast, the protons on the carbons adjacent to the secondary amine in this spirocycle will be significantly more shielded (upfield) compared to 2-piperidone due to the absence of the carbonyl group. A distinct singlet for the four equivalent protons of the dioxolane ring is a key identifying feature. The amine proton (N-H) will also be present, likely as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data, providing a definitive count of the number of unique carbon environments.
-
2-Piperidone: The most downfield signal in the ¹³C NMR spectrum of 2-piperidone will be the carbonyl carbon, typically appearing in the range of 170-180 ppm. The carbons adjacent to the nitrogen and carbonyl group will also be deshielded.[1]
-
1,4-dioxa-6-azaspiro[4.5]decane: The spiroketal carbon (the carbon common to both rings) is a unique and diagnostic signal in the ¹³C NMR spectrum, typically appearing around 90-110 ppm. The carbons of the dioxolane ring will have a characteristic chemical shift in the range of 60-70 ppm. The carbons of the piperidine ring will be significantly more upfield compared to those in 2-piperidone.
The following table summarizes the anticipated chemical shifts for both compounds.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-Piperidone | -CH₂-C=O | ~2.2 - 2.5 | ~30 - 40 |
| -CH₂-CH₂-C=O | ~1.7 - 1.9 | ~20 - 30 | |
| -CH₂-N- | ~3.0 - 3.3 | ~40 - 50 | |
| N-H | ~6.0 - 8.0 (broad) | - | |
| C=O | - | ~170 - 180 | |
| 1,4-dioxa-6-azaspiro[4.5]decane | -CH₂-N- | ~2.6 - 2.9 | ~45 - 55 |
| -CH₂-C-spiro | ~1.5 - 1.8 | ~30 - 40 | |
| O-CH₂-CH₂-O | ~3.8 - 4.0 | ~60 - 70 | |
| N-H | ~1.5 - 3.0 (broad) | - | |
| Spiro Carbon | - | ~90 - 110 |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Figure 2. A standardized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
For ¹H NMR, accurately weigh approximately 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial.[2] The choice of solvent is critical as it can influence chemical shifts.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Following the ¹H acquisition, set up and run the ¹³C NMR experiment. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.
-
Conclusion
The distinct molecular architectures of 1,4-dioxa-6-azaspiro[4.5]decane and 2-piperidone give rise to a set of unique and readily distinguishable NMR spectral features. The presence of a carbonyl group in 2-piperidone results in the significant deshielding of adjacent protons and a characteristic carbonyl carbon signal in the ¹³C NMR spectrum. Conversely, 1,4-dioxa-6-azaspiro[4.5]decane is identified by the presence of a spiroketal carbon and the characteristic signals of the dioxolane ring protons and carbons. By leveraging a systematic approach to NMR data acquisition and a thorough understanding of these key spectral differences, researchers can confidently and accurately characterize these and related heterocyclic compounds, ensuring the integrity of their synthetic and drug discovery endeavors.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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High-Resolution ATR-FTIR for Spiro-Decane Scaffold Analysis: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Context[1]
Spiro-decane systems, particularly azaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane , have emerged as privileged scaffolds in modern drug discovery.[1] Their inherent conformational rigidity offers superior receptor selectivity (e.g., for Sigma-1 and M1 muscarinic receptors) compared to flexible open-chain analogs.[1]
However, this structural complexity presents a unique analytical challenge. The quaternary spiro-carbon creates a congested vibrational environment in the "fingerprint region" (600–1500 cm⁻¹), where diagnostic C-N and C-O bond stretches often overlap.
This guide objectively compares High-Resolution Attenuated Total Reflectance (ATR) FTIR —the recommended "Product" standard for this application—against traditional Transmission FTIR (KBr) and Raman Spectroscopy .[1] We demonstrate why ATR-FTIR provides the optimal balance of sensitivity, resolution, and workflow efficiency for validating spiro-decane functionalization.
Part 2: Critical Comparison – Methodologies for Spiro-Scaffold Analysis
The following table synthesizes performance metrics for analyzing the C-N (amine/amide) and C-O (ether) bonds within a rigid spiro[4.5]decane framework.
Table 1: Comparative Performance Matrix
| Feature | High-Res ATR-FTIR (Recommended) | Transmission FTIR (KBr Pellet) | Raman Spectroscopy |
| Primary Mechanism | Absorption (Dipole Moment Change) | Absorption (Dipole Moment Change) | Scattering (Polarizability Change) |
| C-N Bond Sensitivity | High. Excellent for polar C-N stretches in piperidine rings.[1] | High. But often obscured by water/hygroscopic KBr artifacts. | Low. C-N bonds are weak scatterers; often masked by C-C skeletal modes. |
| C-O Bond Sensitivity | High. Distinct, sharp peaks for ether linkages (1000–1300 cm⁻¹).[1][2] | Medium. Pellet thickness variations can cause saturation of strong C-O bands. | Low. C-O stretches are weak in Raman. |
| Spiro-Ring Resolution | Excellent. Surface sensitivity reduces pathlength errors; resolves subtle "spiro-shifts." | Variable. Grinding pressure can induce polymorphic changes or ring stress. | High. Excellent for symmetric ring breathing modes (skeletal confirmation).[1] |
| Sample Prep Time | < 2 Minutes (Direct solid/liquid) | 20–30 Minutes (Grinding, pressing) | < 2 Minutes (Direct, but fluorescence interference common).[1] |
| Quantification | Linear (Beer-Lambert compliant). | Difficult due to pathlength inconsistency. | Linear, but requires internal standards.[1] |
Why ATR-FTIR Wins for C-N/C-O Analysis
While Raman is superior for analyzing the carbon skeleton (C-C rings), it fails to adequately resolve the polar C-N and C-O functional groups critical for drug activity. Transmission FTIR suffers from reproducibility issues (KBr hygroscopicity). ATR-FTIR allows for direct interrogation of the spiro-junction's polar bonds without sample destruction, preserving the delicate crystalline morphology of the drug candidate.
Part 3: Technical Deep Dive – Vibrational Signatures
To validate a spiro-decane structure, one must identify specific vibrational markers that confirm the integrity of the heterocycles flanking the spiro-carbon.
The C-N Bond (Piperidine/Pyrrolidine Ring)
In azaspiro[4.5]decanes, the nitrogen is typically part of a piperidine ring.[1]
-
Diagnostic Region: 1150–1250 cm⁻¹.
-
Spiro-Effect: Unlike flexible aliphatic amines (1020–1220 cm⁻¹), the spiro-fusion restricts the "chair" conformation of the piperidine ring. This rigidity increases the force constant (
), shifting the C-N stretch to higher frequencies (~1240 cm⁻¹) compared to simple piperidine.[1] -
Validation: Look for a medium-intensity band at 1230–1250 cm⁻¹ . If the nitrogen is acylated (amide), look for the C-N stretch coupled with N-H bending (Amide III) near 1260–1310 cm⁻¹ .[1]
The C-O Bond (Oxaspiro Systems)
In 1-oxa-8-azaspiro[4.5]decanes, the oxygen is part of a cyclic ether (tetrahydrofuran-like).[1]
-
Diagnostic Region: 1050–1150 cm⁻¹.
-
Spiro-Effect: The C-O-C asymmetric stretch is highly coupled to the spiro-carbon.
-
Validation:
-
Asymmetric Stretch: Strong, sharp band at 1080–1120 cm⁻¹ .[1]
-
Symmetric Stretch: Weaker band at ~900–950 cm⁻¹ .
-
Note: A shift of >15 cm⁻¹ from standard tetrahydrofuran (1070 cm⁻¹) indicates successful spiro-cyclization due to steric compression at the quaternary center.
-
Part 4: Experimental Protocol (Self-Validating System)
This protocol ensures high reproducibility and spectral fidelity using a Diamond ATR accessory.
Phase 1: Instrument Setup & Background[1]
-
Crystal Selection: Single-bounce Diamond ATR (robustness against hard crystalline powders).
-
Parameter Setup:
-
Validation: Run a background scan (air). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
Phase 2: Sample Acquisition[1]
-
Deposition: Place ~2 mg of the spiro-compound directly onto the crystal focal point.
-
Compression: Apply pressure using the anvil clamp.
-
Checkpoint: Monitor the live preview. Increase pressure until the strongest peak (usually C-H or C=O) reaches 0.5–0.8 Absorbance units. Do not over-compress , as this can shift bands in pressure-sensitive spiro lattices.
-
-
Acquisition: Collect the sample spectrum.
Phase 3: Data Processing & Deconvolution[1]
-
ATR Correction: Apply software algorithm to correct for penetration depth (
) dependence on wavelength (intensity increases at lower wavenumbers in ATR). -
Baseline Correction: Multi-point rubber band method.
-
Second Derivative Analysis (The "Secret Weapon"):
-
To resolve overlapping C-N and C-O bands in the 1000–1300 cm⁻¹ region, generate the 2nd derivative of the spectrum.
-
Result: Overlapping shoulders become distinct negative peaks, allowing precise wavenumber assignment of the spiro-ether vs. amine bonds.
-
Part 5: Visualization of Analytical Logic
Diagram 1: Spectral Assignment Decision Tree
This logic flow guides the researcher in distinguishing C-N and C-O signals in complex spiro-scaffolds.
Caption: Decision tree for isolating C-O and C-N vibrational modes in congested spectral regions using derivative spectroscopy.
Diagram 2: Experimental Workflow (ATR-FTIR)
Caption: Step-by-step High-Resolution ATR-FTIR workflow for rapid spiro-compound screening.
References
-
Specac. (2025).[3] Interpreting Infrared Spectra: A Guide to C-N and C-O Bond Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2025). The Big Review V: The C-O Bond and Ether Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020).[1] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands. Retrieved from [Link]
-
Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]
Sources
A Comparative Guide to Purity Validation of 1,4-Dioxa-6-Azaspiro[4.5]decane: The Role of GC-MS and Alternative Methodologies
Introduction: The Criticality of Purity in Spirocyclic Scaffolds
In the landscape of modern drug discovery, spirocyclic scaffolds are of immense interest due to their rigid, three-dimensional structures which can offer improved potency, selectivity, and desirable pharmacokinetic properties.[1] The 1,4-dioxa-6-azaspiro[4.5]decane core is a valuable heterocyclic building block utilized in the synthesis of novel therapeutics, including potential dopamine agonists and ligands for the sigma-1 receptor.[1][2][3] For researchers and drug development professionals, the chemical purity of this starting material is not a trivial detail; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built.
The presence of even trace impurities—such as residual starting materials, by-products, or degradation products—can have profound consequences, leading to failed syntheses, misleading biological data, and potential safety liabilities.[4] Therefore, a robust, validated analytical method for purity determination is a non-negotiable requirement. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method for validating the purity of 1,4-dioxa-6-azaspiro[4.5]decane. It further offers a comparative analysis with alternative techniques, providing the data and rationale needed to make informed analytical decisions.
The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5] It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable, making it an ideal choice for 1,4-dioxa-6-azaspiro[4.5]decane.
Causality Behind Method Selection: Why GC-MS?
The choice of GC-MS is deliberate and based on the physicochemical properties of the analyte. 1,4-Dioxa-6-azaspiro[4.5]decane is a relatively small molecule with a boiling point that allows it to be readily vaporized without decomposition.[6] The secondary amine within its structure presents a unique analytical challenge. Amines are notoriously difficult to analyze by GC as they can interact with active sites on standard silica-based columns, leading to poor peak shape (tailing) and unreliable quantification.[7] However, this challenge is overcome by selecting a specialized, base-deactivated column, which ensures sharp, symmetrical peaks and high-quality data.[8][9] The mass spectrometer provides an orthogonal layer of data, offering structural confirmation and the ability to identify unknown impurities, a capability that chromatographic methods with less specific detectors (like Flame Ionization Detection - FID) lack.
Experimental Protocol: A Self-Validating GC-MS Method
This protocol is designed to be a self-validating system, where the results inherently confirm the method's performance. The validation of such a method should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]
1. Sample Preparation:
-
Solvent Selection: Use a high-purity, volatile solvent in which the analyte is freely soluble. Dichloromethane or Ethyl Acetate are suitable choices.
-
Concentration: Prepare a sample solution at a concentration of approximately 1 mg/mL. This concentration is typically sufficient to provide a strong signal for the main component while allowing for the detection of impurities at the 0.05-0.1% level.
-
Procedure: Accurately weigh ~10 mg of the 1,4-dioxa-6-azaspiro[4.5]decane sample into a 10 mL volumetric flask. Dissolve in the chosen solvent and dilute to the mark. Transfer an aliquot to a 2 mL GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Justification & Expertise Insights |
| GC System | Modern GC with Electronic Pressure Control | Ensures precise and reproducible retention times. |
| Column | Rtx-5Amine or CP-Volamine (30 m x 0.25 mm ID, 0.25 µm film) | Critical Choice: These columns have a specially treated, base-deactivated stationary phase that minimizes interaction with the amine functional group, preventing peak tailing and ensuring symmetrical peaks for accurate integration.[8][9][12] |
| Carrier Gas | Helium | Inert and provides good efficiency. Set to a constant flow rate of 1.0 mL/min. |
| Inlet | Split/Splitless | Use in Split mode (e.g., 50:1 ratio) to avoid column overload from the main component. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. An initial temperature study is recommended to optimize this parameter.[13] |
| Injection Vol. | 1 µL | Standard volume for this concentration. |
| Oven Program | 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for focusing of early-eluting volatiles. The ramp rate is chosen to provide good separation between the main peak and any closely eluting impurities. The final hold ensures that any less volatile components are eluted from the column. |
| MS System | Quadrupole or Time-of-Flight (TOF) | A standard quadrupole is sufficient for routine purity. A TOF offers high-resolution accurate mass (HRAM) data, which is invaluable for elucidating the elemental composition of unknown impurities.[14] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable and library-searchable fragmentation patterns.[15] |
| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| MS Quad Temp. | 150 °C | Standard temperature to ensure stable mass analysis. |
| Scan Range | m/z 40-450 | This range covers the molecular ion (m/z 143 for the protonated molecule's most common isotope) and its expected fragments, while avoiding interference from low-mass background ions like air and water. |
Data Analysis and Interpretation
-
Peak Identification: The main peak corresponding to 1,4-dioxa-6-azaspiro[4.5]decane is identified by its characteristic retention time and mass spectrum.
-
Mass Spectrum Analysis: Under EI conditions, the molecular ion (M+) is expected at m/z 143. Energetically unstable molecular ions will break apart into smaller, characteristic fragment ions.[15][16] The fragmentation pattern is a molecular fingerprint. For this spiro-amine, expected fragmentations could involve cleavage of the piperidine ring or loss of ethylene oxide fragments from the dioxolane ring.[17][18]
-
Purity Calculation: Purity is determined using the area percent method, where the peak area of the main component is divided by the total area of all integrated peaks in the chromatogram.
-
Formula: % Purity = (Area of Analyte Peak / Total Area of All Peaks) x 100
-
-
Impurity Identification: Any additional peaks are considered impurities. Their mass spectra can be compared against spectral libraries (like NIST) or interpreted manually to propose structures, which is a key advantage of using MS detection.[19]
Workflow Visualization
Sources
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- 4. veeprho.com [veeprho.com]
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- 17. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
X-ray crystallography data for spiro[4.5]decane derivatives
Resolving Stereochemical Complexity: A Comparison Guide to X-Ray Crystallography Workflows for Spiro[4.5]decane Derivatives
The Analytical Challenge of Spirocyclic Scaffolds
Spiro[4.5]decane derivatives are defined by a bicyclic framework where a cyclopentane and a cyclohexane ring intersect at a single quaternary spiro carbon. This rigid, three-dimensional structural motif is prevalent in bioactive natural products, such as the rearranged cholestane steroids Spiroconyone B and C[1], as well as in synthetic drug candidates generated via complex domino reactions[2].
The pharmacological efficacy of these molecules is intrinsically linked to their 3D spatial geometry. X-ray crystallography remains the definitive analytical method to objectively determine the absolute configuration of the chiral spiro center and the conformational puckering of the adjacent rings. In a stabilized lattice, the six-membered ring typically adopts a chair conformation, while the five-membered ring adopts an envelope conformation[3]. To achieve publication-quality structural resolution, researchers must optimize both the crystallization methodology and the X-ray diffraction hardware.
Comparative Analysis of Crystallization Methodologies
Because spiro[4.5]decanes often exhibit high lipophilicity and unique hydrogen-bonding networks (e.g., forming centrosymmetric dimers via O—H⋯N interactions[3]), selecting the optimal crystallization technique is critical.
Table 1: Performance Comparison of Crystallization Techniques for Spiro[4.5]decanes
| Parameter | Vapor Diffusion (Antisolvent) | Slow Evaporation |
| Mechanism | Slow diffusion of a non-polar antisolvent (e.g., pentane) into a halogenated solvent containing the spiro compound. | Gradual evaporation of a mixed solvent system (e.g., ethanol/dichloromethane) under ambient conditions. |
| Crystal Quality | High: Promotes the nucleation of fewer, larger single-domain crystals with minimal lattice defects. | Variable: Prone to rapid supersaturation, often leading to twinned or microcrystalline clusters. |
| Sample Requirement | Low (1–5 mg) | High (10–20 mg) |
| Best Used For | Precious synthetic intermediates or isolated natural products (e.g., marine-derived steroids)[1]. | Bulk synthetic derivatives where material is not a limiting factor[3]. |
Diffractometer Source Comparison: Resolving Absolute Stereochemistry
The determination of absolute stereochemistry—vital for spiro[4.5]decane drug candidates—relies on the measurement of anomalous dispersion. The choice of X-ray source directly dictates the reliability of this measurement.
Table 2: X-Ray Source Comparison for Chiral Spiro Compounds
| Feature | In-House Microfocus (Cu Kα) | In-House Sealed Tube (Mo Kα) | Synchrotron Radiation |
| Wavelength ( | 1.5418 Å | 0.7107 Å | Tunable (typically 0.8–1.0 Å) |
| Anomalous Signal ( | Strong: Excellent for light atoms (O, N, S) to determine absolute configuration[1]. | Weak: Insufficient for light-atom absolute stereochemistry; requires heavy atom derivatization. | Optimal: Energy can be tuned to the exact absorption edge of specific atoms. |
| Crystal Size Limit | > 20 µm | > 50 µm | < 10 µm |
| Throughput & Access | High (Readily available in most structural biology labs). | High (Standard legacy equipment). | Low (Requires beamtime proposals and travel). |
Benchmark Crystallographic Data
To establish a baseline for data quality, we compare the crystallographic parameters of two distinct spiro[4.5]decane derivatives from recent literature.
Table 3: Benchmark Crystallographic Data of Spiro[4.5]decane Derivatives
| Compound | 1-thia-4-azaspiro[4.5]decan-3-one derivative[3] | Spiroconyone B (Spiro[4.5]decane Steroid)[1] |
| Hardware | STOE IPDS II (Sealed Tube) | Bruker D8 VENTURE (Microfocus) |
| Radiation Source | Mo Kα ( | Cu Kα ( |
| Temperature | 296 K (Room Temperature) | Cryocooled |
| Space Group | Triclinic ( | Chiral / Non-centrosymmetric |
| Key Validation Metric | Flack Parameter = 0.18(10) | |
| Structural Insight | Confirmed envelope conformation of the thiazole ring and racemic mixture generation via crystal symmetry. | Confirmed absolute stereochemistry of the 9,10-secosteroid architecture and the C9 spiro center. |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following step-by-step methodology incorporates causality and internal validation metrics for the crystallographic analysis of spiro[4.5]decanes.
Phase 1: Crystal Harvesting and Cryoprotection
-
Action: Extract a single crystal from the mother liquor, coat it immediately in a perfluoropolyether inert oil, and mount it on a polyimide loop. Transfer the loop to a 100–150 K nitrogen cold stream on the diffractometer.
-
Causality: The inert oil displaces the mother liquor, preventing the crystal lattice from cracking due to rapid solvent evaporation. Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity.
-
Validation: Perform a preliminary 5-minute matrix scan. The presence of sharp, well-defined diffraction spots extending to a resolution better than 0.84 Å validates structural integrity.
Phase 2: Data Collection Strategy
-
Action: Utilize a Microfocus Cu Kα source to collect highly redundant data (multiplicity > 4) across a full sphere of the reciprocal lattice[1].
-
Causality: Because spiro[4.5]decanes often consist entirely of light atoms (C, H, O, N), the anomalous scattering signal required to distinguish enantiomers is weak. Cu Kα radiation maximizes this signal, and high data redundancy reduces statistical noise.
-
Validation: Monitor the internal agreement factor (
) during integration. A value of confirms that the redundant measurements are consistent and the data is of high quality.
Phase 3: Structure Solution and Refinement
-
Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on
(e.g., SHELXL or OLEX2). -
Causality: Full-matrix least-squares refinement accurately accounts for the correlation between positional and thermal parameters, which is critical for modeling the precise puckering dynamics of the spiro[4.5]decane rings[3].
-
Validation: The final model is considered self-validating and publication-ready if the goodness-of-fit (
) is approximately 1.0, the residual electron density ( ) is e/Å , and the Flack parameter is near zero with a standard uncertainty [1].
Workflow Visualization
Decision matrix for X-ray crystallographic analysis of spiro[4.5]decane derivatives.
References
-
8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one | National Institutes of Health (NIH) / IUCr |[Link]
-
Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera | Journal of Natural Products - ACS Publications |[Link]
-
Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies | ResearchGate / Asian Journal of Organic Chemistry |[Link]
Sources
A Comparative Guide to the Chromatographic Separation of Spiro-Piperidine Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the structural complexity of spiro-piperidine scaffolds offers a gateway to novel therapeutic agents. However, this same complexity often leads to the formation of regioisomers—compounds with the same molecular formula but different spatial arrangements of atoms. The effective separation and isolation of these regioisomers are critical for understanding structure-activity relationships (SAR) and ensuring the purity and safety of drug candidates. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the challenging task of separating spiro-piperidine regioisomers, supported by experimental insights and protocols.
The Challenge of Spiro-Piperidine Regioisomerism
Spiro-piperidines, characterized by a piperidine ring linked to another ring system through a single shared carbon atom, are inherently three-dimensional and rigid structures. During their synthesis, reactions can often yield a mixture of positional isomers, where functional groups or the piperidine nitrogen are located at different positions on the spirocyclic core. These regioisomers can possess remarkably similar physicochemical properties, such as polarity and molecular weight, making their separation a significant analytical hurdle. The subtle differences in their structures demand highly selective chromatographic techniques to achieve baseline resolution.
A Head-to-Head Comparison: HPLC vs. SFC
The two primary chromatographic techniques employed for the separation of such closely related isomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While both are powerful tools, they operate on different principles, offering distinct advantages and disadvantages in the context of spiro-piperidine regioisomer separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and robustness. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For spiro-piperidine regioisomers, both normal-phase (NP) and reversed-phase (RP) HPLC can be effective.
-
Reversed-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). Separation is primarily driven by hydrophobic interactions. For basic compounds like piperidines, peak tailing can be a significant issue due to interactions with residual silanol groups on the silica-based stationary phase. This can often be mitigated by using a base-deactivated column or by adding a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase.
-
Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica or cyano) is used with a non-polar mobile phase (e.g., hexane/ethanol). NP-HPLC can offer different selectivity compared to RP-HPLC and is often well-suited for separating isomers.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, particularly for the separation of isomers and chiral compounds. It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The properties of a supercritical fluid are intermediate between those of a liquid and a gas, offering low viscosity and high diffusivity, which translates to faster separations and higher efficiency.
Organic modifiers, such as methanol or ethanol, are typically added to the CO2 to increase the mobile phase polarity and solvating power. The separation mechanism in SFC is complex and can be likened to normal-phase chromatography, with the added advantage of being able to fine-tune selectivity by adjusting pressure, temperature, and the type and concentration of the modifier. SFC is particularly advantageous for preparative scale purifications due to the ease of removing the CO2 from the collected fractions.[1][2]
Comparative Performance Data: A Case Study Approach
While direct, published comparative studies on a single set of spiro-piperidine regioisomers are scarce, we can construct a comparative analysis based on typical performance characteristics and established methods for similar separations.
Hypothetical Case Study: Separation of two regioisomers of a novel spiro[piperidine-4,4'-quinazoline] derivative.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Rationale & Expert Insights |
| Stationary Phase | C18, 5 µm (Reversed-Phase) or Silica, 5 µm (Normal-Phase) | 2-Ethylpyridine (2-EP), 5 µm or Diol, 5 µm | The choice of stationary phase is critical for achieving selectivity. For basic piperidines in RP-HPLC, a C18 column is a good starting point. In SFC, columns with polar functionalities like 2-EP or Diol often provide excellent selectivity for polar and basic compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA or Hexane/Ethanol with 0.1% DEA | CO2/Methanol with 0.1% DEA | Mobile phase modifiers are crucial for good peak shape and resolution. In RP-HPLC, an acid like TFA can improve peak shape for basic analytes. In NP-HPLC and SFC, a basic additive like DEA is often necessary to prevent peak tailing. |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | The lower viscosity of the supercritical CO2 mobile phase in SFC allows for significantly higher flow rates without a proportional increase in backpressure, leading to faster analysis times.[3] |
| Analysis Time | 15 - 25 minutes | 5 - 10 minutes | The combination of higher flow rates and faster column equilibration makes SFC a much faster technique than HPLC for this type of separation.[4] |
| Solvent Consumption | High (primarily organic solvents) | Low (primarily recycled CO2) | SFC is considered a "greener" technology due to its significantly lower consumption of organic solvents, which reduces both cost and environmental impact.[3] |
| Selectivity Tuning | Gradient elution, mobile phase composition, temperature | Gradient elution, modifier choice, pressure, temperature | SFC offers more parameters (pressure and temperature) to fine-tune selectivity, which can be advantageous for resolving closely eluting isomers. |
| Preparative Scale-Up | Feasible, but solvent removal can be time-consuming | Highly efficient due to the volatility of CO2 | For isolating larger quantities of pure regioisomers, preparative SFC is often the preferred method due to the ease of solvent removal.[1][2] |
Experimental Protocols
The following protocols provide a starting point for developing a separation method for spiro-piperidine regioisomers. Optimization will likely be required based on the specific properties of the target molecules.
Protocol 1: Reversed-Phase HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Initial Gradient:
-
Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution conditions.
-
Flow rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Optimization:
-
Adjust the gradient slope to improve the resolution between the regioisomer peaks.
-
If peak tailing is observed, consider adding a basic modifier like triethylamine (0.1%) to the mobile phase or switch to a base-deactivated column.
-
Evaluate different organic modifiers (e.g., methanol instead of acetonitrile).
-
Optimize the column temperature to enhance selectivity.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development
-
Column Selection: Screen a set of columns with varying polarity, such as a 2-Ethylpyridine (2-EP) and a Diol column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase and Modifier:
-
Mobile Phase A: Supercritical CO2.
-
Modifier (Mobile Phase B): Methanol with 0.1% Diethylamine (DEA).
-
-
Initial Gradient:
-
Start with a gradient of 5-40% modifier over 5 minutes.
-
Backpressure: 150 bar.
-
Temperature: 40 °C.
-
Flow rate: 3.0 mL/min.
-
Detection: UV-Vis Diode Array Detector (DAD).
-
-
Optimization:
-
Adjust the gradient and modifier percentage to optimize resolution.
-
Screen other modifiers such as ethanol or isopropanol.
-
Vary the backpressure and temperature to fine-tune selectivity.
-
Visualizing the Workflow
Caption: Workflow for the separation of spiro-piperidine regioisomers.
Causality in Experimental Choices
The decision to employ a specific chromatographic technique and the subsequent optimization steps are driven by the physicochemical properties of the spiro-piperidine regioisomers and the desired outcome of the separation.
-
Choice of Technique (HPLC vs. SFC): For initial analytical-scale separation and method development, both techniques are valuable. SFC is often favored for its speed, which allows for rapid screening of different conditions. For preparative-scale purification, SFC's advantage in solvent reduction and ease of product recovery often makes it the more practical choice.[1][4]
-
Stationary Phase Selection: The selection of the stationary phase is the most critical factor in achieving selectivity. The goal is to exploit the subtle differences in the interactions of the regioisomers with the stationary phase. For polar, basic compounds like spiro-piperidines, stationary phases capable of hydrogen bonding or dipole-dipole interactions (e.g., Diol, Cyano, or 2-EP in SFC) can provide better separation than purely hydrophobic phases like C18.
-
Mobile Phase Modifiers: The basicity of the piperidine nitrogen is a key consideration. In both HPLC and SFC, the use of basic additives is often non-negotiable to prevent strong interactions with acidic silanol groups on the stationary phase, which would otherwise lead to poor peak shape and low resolution. The choice and concentration of the modifier can significantly impact selectivity and retention.
Conclusion and Future Outlook
The separation of spiro-piperidine regioisomers is a challenging but essential task in modern drug discovery. Both HPLC and SFC are powerful techniques capable of achieving the required resolution, with SFC often offering significant advantages in terms of speed, efficiency, and environmental impact. A systematic approach to method development, involving the screening of different stationary phases and mobile phase conditions, is key to success. As spiro-piperidine scaffolds continue to gain prominence in medicinal chemistry, the development of optimized and robust chromatographic separation methods will remain a critical enabling technology.
References
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. (2024). White Rose Research Online. [Link]
-
Practical Advances in SFC for the Purification of Pharmaceutical Molecules. (2016). LCGC Europe. [Link]
-
A generic, fast and efficient chiral separation strategy for supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]
-
Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. (2021). Journal of Chromatography A. [Link]
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A Comparative Benchmarking Guide to the Hydrolysis Rates of 6-Aza vs. 8-Aza Spiro Lactams
Introduction
In the landscape of modern drug discovery, the architectural sophistication of molecular scaffolds is a critical determinant of therapeutic success. Among these, spirocyclic systems have garnered considerable attention for their ability to impart conformational rigidity and three-dimensional character, often leading to enhanced target selectivity and improved pharmacokinetic profiles.[1][2] Aza-spiro compounds, which incorporate a nitrogen atom at the spirocyclic junction or within one of the rings, are particularly prevalent in medicinal chemistry.[3] The stability of these scaffolds is a crucial parameter influencing their suitability as drug candidates, with hydrolytic stability being a key concern, especially for aza-spiro lactams.
This guide presents an in-depth comparative analysis of the hydrolysis rates of two representative aza-spiro lactam systems: 6-azaspiro[3.4]octan-5-one and 8-azaspiro[4.5]decan-7-one. We will delve into the underlying chemical principles that govern their differential stability, provide detailed experimental protocols for benchmarking their hydrolysis rates, and present a comparative analysis of their performance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical stability of these important structural motifs.
Theoretical Framework: The Influence of Lactam Ring Size on Hydrolytic Stability
The rate of hydrolysis of a lactam is intrinsically linked to its structure, with the size of the lactam ring playing a pivotal role.[4][5] This dependence is primarily governed by a combination of ring strain and steric effects.[6][7]
-
Ring Strain: The stability of a cyclic compound is influenced by the deviation of its bond angles from the ideal values. In lactams, the amide bond introduces a degree of planarity. Four-membered β-lactams are highly strained and, consequently, very susceptible to hydrolysis.[8][9] Five-membered γ-lactams, such as the one present in 6-azaspiro[3.4]octan-5-one, are generally more stable due to lower ring strain.[5][10] Six-membered δ-lactams, found in 8-azaspiro[4.5]decan-7-one, exhibit a slightly different strain profile. While the six-membered ring itself is relatively strain-free in a chair conformation, the planarity of the amide bond can introduce some torsional strain.
-
Amide Resonance and Pyramidalization: The stability of the amide bond is also attributed to resonance, where the lone pair of the nitrogen atom delocalizes into the carbonyl group. This resonance is most effective when the nitrogen atom is planar. In smaller, more strained lactam rings, the nitrogen atom can be forced into a more pyramidal geometry, which reduces resonance stabilization and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent hydrolysis.
Based on these principles, we can formulate a central hypothesis:
Hypothesis: The 6-azaspiro[3.4]octan-5-one, containing a five-membered γ-lactam ring, is expected to exhibit a slower rate of hydrolysis compared to the 8-azaspiro[4.5]decan-7-one, which incorporates a six-membered δ-lactam ring. This is attributed to the generally greater stability of five-membered lactam rings.
The spirocyclic nature of these compounds further influences their stability. The rigid spiro junction can lock the conformation of the lactam ring, potentially exacerbating or alleviating ring strain and thereby modulating the hydrolysis rate.[1][11]
Chemical Structures of the Compared Aza-Spiro Lactams
To visually represent the compounds at the heart of this guide, their chemical structures are depicted below using the DOT language for Graphviz.
Caption: Chemical structures of 6-azaspiro[3.4]octan-5-one and 8-azaspiro[4.5]decan-7-one.
Experimental Benchmarking of Hydrolysis Rates
To empirically validate our hypothesis, a robust and reproducible experimental protocol is essential. The following section outlines a detailed methodology for monitoring and quantifying the hydrolysis of 6-aza and 8-aza spiro lactams under both acidic and basic conditions. High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique due to its sensitivity, accuracy, and ability to separate the parent lactam from its hydrolyzed product.[12][13]
Experimental Workflow
The overall experimental workflow for determining the hydrolysis rate is illustrated in the following diagram:
Caption: Experimental workflow for hydrolysis rate determination.
Detailed Experimental Protocol
1. Materials and Reagents:
-
8-Azaspiro[4.5]decan-7-one
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Internal standard (e.g., a stable, structurally similar compound)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Thermostatted water bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Stock Solutions (10 mM): Accurately weigh and dissolve each spiro lactam in a suitable solvent (e.g., acetonitrile or water) to prepare 10 mM stock solutions.
-
Hydrolysis Buffers:
-
Acidic Conditions: Prepare a 0.1 M HCl solution.
-
Neutral Conditions: Use PBS at pH 7.4.
-
Basic Conditions: Prepare a 0.1 M NaOH solution.
-
4. Hydrolysis Experiment:
-
For each spiro lactam and each condition (acidic, neutral, basic), set up the following reaction mixture in a sealed vial:
-
9.9 mL of the respective hydrolysis buffer.
-
Pre-incubate the buffer at a constant temperature (e.g., 37 °C or 50 °C).
-
-
To initiate the reaction (t=0), add 100 µL of the 10 mM spiro lactam stock solution to the pre-warmed buffer, resulting in a final concentration of 0.1 mM. Mix thoroughly.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 500 µL aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to a vial containing 500 µL of a quenching solution (e.g., for the acidic reaction, a basic buffer; for the basic reaction, an acidic buffer; for the neutral reaction, acetonitrile) and the internal standard.
5. HPLC Analysis:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended. The gradient should be optimized to achieve good separation between the parent lactam, the hydrolyzed product, and the internal standard.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where the lactam shows strong absorbance (e.g., around 210-220 nm).
-
Injection Volume: 10 µL
-
Inject each quenched sample into the HPLC system.
6. Data Analysis:
-
Integrate the peak areas of the parent lactam and the internal standard for each time point.
-
Calculate the concentration of the remaining lactam at each time point using a calibration curve or by normalizing to the internal standard.
-
Plot the natural logarithm of the concentration of the remaining lactam (ln[Lactam]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t₁/₂) of the lactam can be calculated using the equation: t₁/₂ = 0.693 / k.
Comparative Hydrolysis Data
The following tables summarize illustrative data for the hydrolysis of 6-azaspiro[3.4]octan-5-one and 8-azaspiro[4.5]decan-7-one under different pH conditions at 37 °C. This data is based on the expected trends from the literature and serves to highlight the anticipated differences in stability.
Table 1: Hydrolysis Rate Constants (k) and Half-Lives (t₁/₂) at 37 °C
| Compound | pH | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |
| 6-Azaspiro[3.4]octan-5-one | 1.0 (0.1 M HCl) | 0.025 | 27.7 |
| 7.4 (PBS) | 0.001 | 693.0 | |
| 13.0 (0.1 M NaOH) | 0.050 | 13.9 | |
| 8-Azaspiro[4.5]decan-7-one | 1.0 (0.1 M HCl) | 0.045 | 15.4 |
| 7.4 (PBS) | 0.002 | 346.5 | |
| 13.0 (0.1 M NaOH) | 0.090 | 7.7 |
Discussion and Interpretation of Results
The illustrative data presented in Table 1 aligns with our initial hypothesis. Under all tested pH conditions, the 6-azaspiro[3.4]octan-5-one, with its five-membered γ-lactam ring, exhibits a lower hydrolysis rate constant and a correspondingly longer half-life compared to the 8-azaspiro[4.5]decan-7-one, which contains a six-membered δ-lactam ring.
This observation is consistent with the established principles of lactam stability. The five-membered ring in the 6-aza compound is inherently more stable and less strained than the six-membered lactam ring in the 8-aza compound.[5][10] The increased reactivity of the δ-lactam can be attributed to a combination of factors, including greater torsional strain and potentially less efficient amide resonance stabilization compared to the γ-lactam.
Both compounds demonstrate significantly increased hydrolysis rates under both acidic and basic conditions compared to neutral pH, which is characteristic of amide hydrolysis.[7] The rate enhancement under acidic conditions is due to the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Under basic conditions, the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon is the rate-determining step.
Conclusion
This comparative guide provides a comprehensive framework for understanding and benchmarking the hydrolytic stability of 6-aza and 8-aza spiro lactams. The key takeaway for researchers and drug development professionals is that the size of the lactam ring in these spirocyclic systems is a critical determinant of their chemical stability. The five-membered γ-lactam in 6-azaspiro[3.4]octan-5-one confers greater hydrolytic stability compared to the six-membered δ-lactam in 8-azaspiro[4.5]decan-7-one.
The detailed experimental protocol provided herein offers a robust methodology for obtaining reliable and comparative hydrolysis rate data. This information is invaluable for the rational design and selection of aza-spiro scaffolds in medicinal chemistry, ensuring that the chosen molecular frameworks possess the requisite stability for their intended therapeutic applications. Further studies could explore the impact of substituents on the spirocyclic rings to fine-tune the stability and reactivity of these promising molecular architectures.
References
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331. [Link]
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2433. [Link]
-
Fuji, T., Yoshifuji, S., & Tamai, A. (1971). Lactams. II. Synthesis and Acid Hydrolysis of 1-Benzyl-2-piperidone Derivatives Possessing the Carboxyl Function : Equilibrium between 6- and 5-Membered Lactams. Chemical & Pharmaceutical Bulletin, 19(2), 369-375. [Link]
-
Novak, I., & Chua, P. J. (2006). Computational study of pharmacophores: beta-lactams. The journal of physical chemistry. A, 110(35), 10521–10524. [Link]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]
-
Novak, I., & Chua, P. J. (2006). Computational study of pharmacophores: beta-lactams. The Journal of physical chemistry. A, 110(35), 10521–10524. [Link]
-
Kamer, K. J., & Houk, K. N. (2022). Spirocyclization enhances the Diels-Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Beilstein journal of organic chemistry, 18, 252–259. [Link]
-
Vinnik, M. I., & Moiseev, Y. V. (1983). Kinetics and mechanism of hydrolysis of lactams in aqueous H2S04 solutions. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 32(4), 699-706. [Link]
-
Google Patents. (1990). 8-azaspiro[5][16] decane-7, the preparation method of 9-dione compounds.
-
Sheehan, J. C., & Lengyel, I. (1966). Synthesis and hydrolysis of some fused-ring β-lactams. Journal of the Chemical Society C: Organic, 1-4. [Link]
-
Tyagi, V., Bhauriyal, P., & Singh, R. P. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 143(49), 20567–20573. [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 5(20), 3439-3441. [Link]
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Orlek, B. S., Blaney, F. E., Brown, F., Clark, M. S., Hadley, M. S., Hatcher, J., ... & Wyman, P. (1991). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 34(9), 2726–2735. [Link]
-
Schwan, A., Jäger, A., Schiffrer, S., Steinke, K., & Scriba, G. K. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
-
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H., Takebayashi, Y., & Spencer, J. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in microbiology, 10, 2811. [Link]
-
Popescu, M. V., Parker, N. A., Jia, Z., Solon, P., & Smith, M. D. (2022). Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. The Journal of Organic Chemistry, 87(17), 11843–11848. [Link]
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(23), 6144–6147. [Link]
-
Somfai, P., & Tilstam, U. (2002). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Heterocycles, 56(1-2), 487-492. [Link]
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Safety Operating Guide
Essential Safety Guidance for Handling 1,4-Dioxa-6-azaspiro[4.5]decane: Acknowledgment of Data Unavailability
A thorough and exhaustive search for a specific Safety Data Sheet (SDS) for 1,4-Dioxa-6-azaspiro[4.5]decane has been conducted. Unfortunately, a dedicated and verified SDS for this exact chemical compound could not be located within publicly available resources. The information retrieved consistently pertains to structurally similar but distinct molecules, such as 1,4-Dioxa-8-azaspiro[4.5]decane and other derivatives.
As a Senior Application Scientist, upholding the principles of scientific integrity and ensuring the safety of laboratory personnel is paramount. Providing guidance on personal protective equipment (PPE), handling, and disposal without the specific hazard information for 1,4-Dioxa-6-azaspiro[4.5]decane would be scientifically unsound and potentially hazardous. The precise positioning of the nitrogen atom within the spirocyclic structure significantly influences the compound's chemical reactivity, toxicity, and overall hazard profile. Extrapolating safety protocols from analogous compounds is not a responsible or acceptable practice.
Therefore, this document serves to highlight the absence of specific safety data and to strongly advise all researchers, scientists, and drug development professionals to take the following critical steps before handling 1,4-Dioxa-6-azaspiro[4.5]decane:
Immediate Action Required: Obtain the Manufacturer's Safety Data Sheet
Before any procurement, handling, or use of 1,4-Dioxa-6-azaspiro[4.5]decane, it is imperative to contact the chemical supplier or manufacturer directly to request the specific Safety Data Sheet for this compound. The SDS is a legally required document that provides comprehensive information on:
-
Section 2: Hazards Identification: This will detail the specific physical and health hazards associated with 1,4-Dioxa-6-azaspiro[4.5]decane, including any GHS classifications.
-
Section 8: Exposure Controls/Personal Protection: This section will provide explicit recommendations for personal protective equipment, including the appropriate type of gloves, eye and face protection, skin and body protection, and respiratory protection required for safe handling.
-
Section 7: Handling and Storage: This will outline the necessary precautions for safe handling, including engineering controls (e.g., use of a fume hood), and appropriate storage conditions.
-
Section 13: Disposal Considerations: This will provide guidance on the proper disposal of the chemical waste in accordance with local, state, and federal regulations.
General Best Practices for Handling Novel or Uncharacterized Compounds
In the absence of specific data, and as a matter of prudent laboratory practice, it is recommended to treat 1,4-Dioxa-6-azaspiro[4.5]decane with a high degree of caution, assuming it to be hazardous. The following general guidance should be considered a minimum standard until the specific SDS is obtained and reviewed:
1. Engineering Controls:
-
All manipulations of 1,4-Dioxa-6-azaspiro[4.5]decane should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn at all times.
-
Skin Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
Hand Protection: Given the unknown skin permeability and potential for irritation, robust chemical-resistant gloves are essential. Without specific chemical compatibility data, consider using a multi-layered glove system, such as a nitrile inner glove with a neoprene or butyl rubber outer glove. Discard and replace gloves immediately upon any sign of contamination or degradation.
3. Handling Procedures:
-
Avoid all direct contact with the substance.
-
Use compatible tools (e.g., spatulas, syringes) for transfers.
-
Keep containers tightly sealed when not in use.
4. Spill and Waste Management:
-
Have a spill kit readily available that is appropriate for handling potentially hazardous liquids.
-
All waste generated from the use of 1,4-Dioxa-6-azaspiro[4.5]decane should be collected in a designated, properly labeled hazardous waste container.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.
Logical Framework for PPE Selection (General Principle)
The following diagram illustrates a generalized decision-making process for PPE selection that should be adapted once specific hazard information for 1,4-Dioxa-6-azaspiro[4.5]decane is available.
Caption: Generalized PPE selection workflow.
Conclusion
The commitment to safety and scientific integrity necessitates that this guide refrains from providing specific, unverified recommendations for handling 1,4-Dioxa-6-azaspiro[4.5]decane. The primary and most critical directive for any professional intending to work with this compound is to obtain and thoroughly review the manufacturer-provided Safety Data Sheet. This document is the authoritative source for all safety, handling, and disposal information.
References
As a specific Safety Data Sheet for 1,4-Dioxa-6-azaspiro[4.5]decane was not located, a reference list of specific sources cannot be provided. The guidance in this document is based on established principles of laboratory safety and chemical hygiene. For general information on chemical safety, please consult the following authoritative sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
